molecular formula C6H6ClN3O2 B1310508 6-chloro-N-methyl-3-nitropyridin-2-amine CAS No. 33742-70-0

6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1310508
CAS No.: 33742-70-0
M. Wt: 187.58 g/mol
InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-methyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444320
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33742-70-0
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-chloro-N-methyl-3-nitropyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 6-chloro-N-methyl-3-nitropyridin-2-amine

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of chloro, methylamino, and nitro functional groups. These groups contribute to its specific reactivity and utility as a chemical building block.[1] Its core identifiers and computed physical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 33742-70-0[2]
Molecular Formula C₆H₆ClN₃O₂[2]
Molecular Weight 187.58 g/mol [2]
Exact Mass 187.0148541 Da[2]
Synonyms 2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine[2]
Computed Physicochemical Data

The following table summarizes key physicochemical properties computed through established algorithms, which are valuable for predicting the compound's behavior in various chemical and biological systems.

Computed PropertyValueMethod/Source
XLogP3 (Lipophilicity)2.5PubChem (XLogP3 3.0)
Hydrogen Bond Donor Count 1PubChem (Cactvs)
Hydrogen Bond Acceptor Count 4PubChem (Cactvs)
Rotatable Bond Count 1PubChem (Cactvs)
Topological Polar Surface Area 70.7 ŲPubChem (Cactvs)
Experimental Physical Properties

Experimental data for the title compound are not widely published. However, data for the closely related analogue, 6-chloro-3-nitropyridin-2-amine (CAS 27048-04-0), provides a useful reference.

PropertyValueAnalogue Reference
Melting Point Not available (Analogue: 195-196 °C)[3]
Solubility Not available (Analogue: Slightly soluble in water; soluble in DMSO and chloroform)[4][5]

Spectroscopic Data

While public databases do not contain detailed experimental spectra for this compound, spectral data (NMR, HPLC, LC-MS) may be available from commercial suppliers.[6] Based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: Signals corresponding to the methyl protons (singlet), the amine proton (broad singlet), and two distinct aromatic protons on the pyridine ring would be expected.

  • ¹³C NMR: Six distinct carbon signals would be anticipated, including the methyl carbon and the five carbons of the pyridine ring, each with a unique chemical shift influenced by the attached functional groups.

  • IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, aromatic C=C and C=N stretching, and strong asymmetric and symmetric stretching of the nitro group (NO₂) typically found in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions.

  • Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its monoisotopic mass (187.0148 Da), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis Protocol

A definitive experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a highly probable synthetic route can be derived from established procedures for analogous compounds, which utilize 2,6-dichloro-3-nitropyridine as a common starting material.[4][7] The proposed method involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol: Synthesis via SNAr

Reaction: 2,6-dichloro-3-nitropyridine reacts with methylamine, where the amino group selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methylamine (e.g., 40% solution in water or 2M solution in a solvent like THF or methanol)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or 1,4-dioxane)

  • Base (optional, e.g., N,N-diisopropylethylamine (DIEA) or K₂CO₃)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in the chosen anhydrous solvent.

  • Reagent Addition: At room temperature, add the methylamine solution (1.5-2.0 eq.) to the flask. If a base like DIEA is used, it can be added at this stage (2.0-3.0 eq.).[7]

  • Reaction: Stir the reaction mixture. The reaction may proceed at room temperature over several hours or may require heating to reflux to achieve completion.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve 2,6-dichloro-3-nitropyridine in anhydrous solvent add_amine Add Methylamine Solution (1.5-2.0 eq) start->add_amine stir Stir at RT or Reflux add_amine->stir monitor Monitor via TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify via Recrystallization or Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate in the synthesis of complex bioactive molecules.[1] Its chemical structure, featuring multiple reactive sites, makes it an ideal scaffold for building drug candidates.

Role as a Kinase Inhibitor Scaffold

The "6-chloro-3-nitropyridine" moiety is a recognized electrophilic "warhead" in medicinal chemistry, particularly for designing targeted covalent inhibitors of protein kinases.[7] Kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory conditions.

The key features contributing to this role are:

  • Electrophilicity: The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the 6-position susceptible to nucleophilic attack by amino acid residues like cysteine.

  • Covalent Bonding: This reactivity can be exploited to form an irreversible covalent bond with a cysteine residue in the active site of a target kinase, leading to potent and prolonged inhibition.[7]

  • Structural Conformation: The nitro group can form an intramolecular hydrogen bond with the amine's hydrogen, which helps to promote a planar and reactive conformation favorable for binding within the kinase hinge region.[7]

This compound and its derivatives have been utilized as intermediates in the synthesis of inhibitors for several important kinases, including:

  • Monopolar spindle 1 (MPS1) kinase[7]

  • Janus kinase 2 (JAK2)[8]

  • Glycogen synthase kinase 3 (GSK3)[8]

  • p70S6Kβ kinase[8]

Logical_Relationship cluster_targets Therapeutic Targets A This compound (Building Block) B Further Synthetic Modifications (e.g., Suzuki Coupling, S_NAr) A->B Reacts as electrophile C Advanced Intermediates B->C D Bioactive Molecules (APIs) C->D Final Synthesis Step K1 MPS1 Kinase D->K1 Inhibits K2 JAK2 Kinase D->K2 Inhibits K3 GSK3 Kinase D->K3 Inhibits

Caption: Role as a building block for kinase inhibitor synthesis.

References

Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate in the development of various pharmacologically active compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for the key reaction steps and quantitative data where available in the literature.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the nitration of 2,6-dichloropyridine to yield the intermediate, 2,6-dichloro-3-nitropyridine. This is followed by a regioselective nucleophilic aromatic substitution with methylamine, selectively replacing the chlorine atom at the 2-position. The electron-withdrawing nature of the nitro group at the 3-position kinetically favors the substitution at the ortho C-2 position.[1][2]

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Final Product A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Conc. H₂SO₄, Conc. HNO₃ C This compound B->C CH₃NH₂ (Methylamine)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

This procedure is based on the method described in U.S. Patent US7256295B2.[3]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 98%)

  • Ice water

Procedure:

  • To a reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.

  • Slowly add 75.0 g of concentrated nitric acid (98.0%) to the solution, ensuring the reaction temperature is maintained below 50°C.

  • After the addition is complete, heat the mixture to 100-105°C for 5.0 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

  • Filter the resulting precipitate and wash with water.

  • Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.

Quantitative Data:

ParameterValueReference
Yield75.38%[3]
Purity (GC)99.5%[3]
Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2-amino-6-chloro-3-nitropyridine as described in U.S. Patent US7256295B2, by substituting ammonia with methylamine.[3]

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Methylamine solution (e.g., 40% in water or a solution in an alcohol)

  • Methanol (or other suitable solvent)

Procedure:

  • Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol (50.0 ml) at room temperature.

  • To the resulting solution, add a stoichiometric excess of methylamine solution at room temperature.

  • Heat the reaction mixture to a temperature of 35-40°C. The reaction time may vary, and it is recommended to monitor the progress by TLC. A reaction time of 2.0 hours is reported for the analogous reaction with ammonia.[3]

  • After the reaction is complete, cool the mixture to 20°C.

  • The solid product is expected to precipitate. Filter the solid, wash with a small amount of cold methanol, and dry to yield this compound.

Note: The yield for the analogous synthesis of 2-amino-6-chloro-3-nitropyridine is reported as 56.45%.[3] The yield for the N-methylated product is expected to be in a similar range.

Data Presentation

Table 1: Summary of Synthesis Steps and Quantitative Data

StepStarting MaterialReagentsProductReported YieldReported Purity
12,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃2,6-Dichloro-3-nitropyridine75.38%[3]99.5% (GC)[3]
22,6-Dichloro-3-nitropyridineMethylamineThis compoundNot explicitly reported, but analogous reaction yields 56.45%[3]Not reported

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Nitration of 2,6-Dichloropyridine cluster_step2 Step 2: Amination with Methylamine Start 1 2,6-Dichloropyridine + Conc. H₂SO₄ Add HNO₃ Add Conc. HNO₃ (<50°C) Start 1->Add HNO₃ Heat Heat to 100-105°C (5 hours) Add HNO₃->Heat TLC Monitoring 1 Monitor by TLC Heat->TLC Monitoring 1 Workup 1 Cool to 50°C, Pour into ice water TLC Monitoring 1->Workup 1 Isolation 1 Filter, Wash, and Dry Workup 1->Isolation 1 Product 1 2,6-Dichloro-3-nitropyridine Isolation 1->Product 1 Start 2 2,6-Dichloro-3-nitropyridine in Methanol Product 1->Start 2 Add Methylamine Add Methylamine Solution Start 2->Add Methylamine Heat 2 Heat to 35-40°C Add Methylamine->Heat 2 TLC Monitoring 2 Monitor by TLC Heat 2->TLC Monitoring 2 Workup 2 Cool to 20°C TLC Monitoring 2->Workup 2 Isolation 2 Filter, Wash, and Dry Workup 2->Isolation 2 Final Product This compound Isolation 2->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward two-step process that can be achieved with readily available starting materials and standard laboratory techniques. The provided experimental protocols, adapted from reliable literature sources, offer a clear pathway for the preparation of this valuable intermediate. Further optimization of the amination step with methylamine may be necessary to maximize the yield and purity of the final product. Researchers and drug development professionals can utilize this guide to efficiently synthesize this compound for their research and development endeavors.

References

Technical Guide: 6-chloro-N-methyl-3-nitropyridin-2-amine (CAS: 33742-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate in synthetic chemistry, particularly in the development of kinase inhibitors for pharmaceutical research.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its structure features a chlorine atom at the 6-position, a methylamino group at the 2-position, and a nitro group at the 3-position of the pyridine ring.[1]

IdentifierValue
CAS Number 33742-70-0
IUPAC Name This compound[1]
Synonyms 2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine, 2-Pyridinamine, 6-chloro-N-methyl-3-nitro-[1]
Molecular Formula C₆H₆ClN₃O₂[1]
Molecular Weight 187.58 g/mol [1]

Physicochemical Data:

PropertyValueSource
Melting Point 114 °CChemicalBook
Boiling Point 330 °C (predicted)BOC Sciences
Density 1.489 g/cm³ (predicted)BOC Sciences
Solubility Slightly soluble in water. Soluble in dimethyl sulfoxide and chloroform.ECHEMI

Synthesis and Reactivity

This compound is primarily synthesized through the nucleophilic aromatic substitution of a di-substituted pyridine. The presence of the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of a leaving group by an amine.

A representative synthetic approach involves the reaction of 2,6-dichloro-3-nitropyridine with methylamine. The nitro group strongly activates the ortho position (C2) towards nucleophilic attack, leading to a regioselective substitution.

Synthesis_Pathway Reactant1 2,6-dichloro-3-nitropyridine Product This compound Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 Methylamine (CH₃NH₂) Reactant2->Product

Synthetic pathway for this compound.
Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable organic solvent (e.g., ethanol, isopropanol, or THF)

  • Stirring apparatus

  • Reaction vessel with condenser

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine in the chosen organic solvent in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine to the stirred solution of 2,6-dichloro-3-nitropyridine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block in the synthesis of more complex heterocyclic molecules, particularly those with biological activity. The combination of the chloro, nitro, and methylamino groups provides multiple reactive sites for further chemical modifications.

A significant area of its application is in the development of kinase inhibitors. The pyridine scaffold is a common feature in many bioactive molecules, and this intermediate allows for the introduction of specific functionalities to modulate the pharmacological properties of the target compounds.

For instance, related 2-aminopyridine derivatives are utilized in the synthesis of potent inhibitors for various kinases involved in cell signaling pathways. A notable example is the synthesis of a potential irreversible inhibitor of Monopolar spindle 1 (MPS1) kinase, where a similar 6-chloro-3-nitropyridine "warhead" is employed to engage with a cysteine residue in the kinase's hinge region.[2]

Kinase_Inhibitor_Synthesis Intermediate This compound Kinase_Inhibitor Target Kinase Inhibitor Intermediate->Kinase_Inhibitor Coupling Reaction Core_Scaffold Bioactive Core Scaffold Core_Scaffold->Kinase_Inhibitor Further Functionalization

Role as an intermediate in kinase inhibitor synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H, C-H, C=C, and N-O bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of its hazard information.

Hazard Classification:

  • Acute Toxicity, Oral: Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactivity and versatile structure make it a key component in the development of novel therapeutic agents. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

An In-Depth Technical Guide to 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-chloro-N-methyl-3-nitropyridin-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClN₃O₂.[1] Its structure is characterized by a pyridine ring substituted with a chloro group at position 6, a methylamino group at position 2, and a nitro group at position 3.

Molecular Structure:

Molecular Structure of this compound

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. Note that while some experimental data is available for related compounds, many properties for the title compound are computed.

PropertyValueSource
CAS Number 33742-70-0[2]
Molecular Formula C₆H₆ClN₃O₂[1]
Molecular Weight 187.58 g/mol [1]
IUPAC Name This compound[1]
SMILES CNC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-][1]
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 1[1]

Synthesis Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2,6-dichloropyridine. The general synthetic workflow is outlined below.

G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Amino-6-chloro-3-nitropyridine B->C Amination (aq. NH₃) D This compound C->D N-Methylation

General Synthesis Workflow

Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine

The precursor, 2-amino-6-chloro-3-nitropyridine, is synthesized from 2,6-dichloro-3-nitropyridine.

  • Reaction: Ammonolysis of 2,6-dichloro-3-nitropyridine.

  • Reagents: 2,6-dichloro-3-nitropyridine, aqueous ammonia solution, methanol.

  • Protocol: 2,6-dichloro-3-nitropyridine is dissolved in methanol. An aqueous ammonia solution is added, and the reaction mixture is stirred at 35–40 °C. Upon completion, the product is isolated by filtration.[3]

Step 2: N-methylation of 2-Amino-6-chloro-3-nitropyridine

  • General Principle: The N-methylation of amines can be achieved using various methylating agents in the presence of a suitable base.

  • Potential Reagents:

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄): These are common and effective methylating agents, typically used with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent such as acetonitrile or DMF.

    • Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): This reductive amination procedure can be used for the methylation of primary amines.

    • Trimethyloxonium tetrafluoroborate ((CH₃)₃OBF₄): A powerful methylating agent.

  • Illustrative Protocol (General): To a solution of 2-amino-6-chloro-3-nitropyridine in a suitable solvent (e.g., DMF), a base (e.g., NaH) is added portion-wise at 0 °C. After stirring, the methylating agent (e.g., methyl iodide) is added, and the reaction is allowed to proceed until completion. The product is then isolated through aqueous workup and purification by chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, chemical suppliers often provide this information in their Certificate of Analysis. Researchers are advised to obtain such documentation upon purchase for detailed characterization. Based on the structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the methyl protons, the N-H proton, and the two aromatic protons on the pyridine ring.

  • ¹³C NMR: Signals for the six carbons of the pyridine ring and the methyl carbon.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ) and characteristic fragmentation patterns.[1]

Potential Applications in Drug Discovery

While there are no direct studies on the biological activity of this compound itself, the 6-chloro-3-nitropyridin-2-amine scaffold is of significant interest in medicinal chemistry.

Kinase Inhibition:

A notable application of this scaffold is in the development of kinase inhibitors. For instance, a complex molecule incorporating the N-(6-chloro-3-nitropyridin-2-yl) moiety has been synthesized and evaluated as a potential irreversible inhibitor for kinases such as MPS1 (monopolar spindle 1), which is a therapeutic target in oncology.[4] The electrophilic nature of the chloropyridine ring, activated by the adjacent nitro group, makes it a potential "warhead" for covalent binding to cysteine residues in the active site of certain kinases.[4]

G cluster_0 Kinase Active Site Cysteine_Residue Cysteine Residue (with -SH group) Inhibitor This compound Inhibitor->Cysteine_Residue Potential Covalent Bond Formation

Hypothesized Covalent Inhibition Mechanism

The N-methyl group in the title compound can influence solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design. Further research is warranted to explore the standalone inhibitory activity of this compound against various kinases and other biological targets.

Intermediate for Library Synthesis:

The reactive nature of the chloro and nitro groups makes this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The chlorine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

References

6-chloro-N-methyl-3-nitropyridin-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-chloro-N-methyl-3-nitropyridin-2-amine

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the development of pharmacologically active compounds. The guide details its chemical identity, synthesis protocols, and its role as a precursor to kinase inhibitors, with a focus on its application in targeting the MPS1 kinase involved in the spindle assembly checkpoint pathway.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is recognized by a variety of synonyms across different chemical databases and suppliers.

Identifier Type Value
IUPAC Name This compound
CAS Number 33742-70-0
PubChem CID 10750094
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Synonyms 2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine, 2-Pyridinamine, 6-chloro-N-methyl-3-nitro-

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis of 2,6-dichloro-3-nitropyridine cluster_1 Synthesis of this compound A 2,6-Dichloropyridine B Nitration (H2SO4, HNO3) A->B C 2,6-dichloro-3-nitropyridine B->C D 2,6-dichloro-3-nitropyridine E Amination (Methylamine) D->E F This compound E->F

A representative synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2,6-dichloro-3-nitropyridine

A common precursor for the target compound is 2,6-dichloro-3-nitropyridine. A typical synthesis protocol involves the nitration of 2,6-dichloropyridine.[2]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 98%)

  • Ice water

Procedure:

  • In a suitable reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring at 20–25 °C.

  • To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature is maintained below 50 °C.

  • After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 50 °C and pour it into ice water.

  • Filter the resulting precipitate and wash it with water.

  • Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound can be achieved by the regioselective amination of 2,6-dichloro-3-nitropyridine with methylamine. The following is a representative protocol adapted from the synthesis of the analogous 2-amino-6-chloro-3-nitropyridine.[3][4] The nitro group at the 3-position strongly activates the C2 position for nucleophilic attack, leading to the preferential substitution of the chlorine at this position.[5]

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methylamine solution (e.g., 40% in water or in an appropriate solvent)

  • An appropriate solvent (e.g., isopropanol or methanol)

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropanol in a reaction flask.

  • With stirring, add a molar excess of methylamine solution to the flask at room temperature (20–30 °C).

  • Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24 hours).

  • Monitor the reaction for the disappearance of the starting material by TLC or gas chromatography.

  • Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Biological Activity and Applications

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly kinase inhibitors. Its derivatives have been investigated for their potential to inhibit kinases involved in cell cycle regulation and signaling pathways.

A notable application is in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint.[6] A derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and evaluated for its inhibitory activity against a panel of kinases.[6]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine against selected kinases.[6]

Kinase Target IC₅₀ (nM)
MPS1>10000
MAPKAPK2>10000
p70S6Kβ (S6K2)444

While this specific derivative did not show high potency against MPS1, it demonstrated moderate activity against p70S6Kβ, highlighting the potential of this chemical scaffold in developing selective kinase inhibitors.[6]

Experimental Protocol: In Vitro Kinase Assay

The inhibitory potency of the derivative was determined using a radiometric HotSpot® kinase assay. The general workflow for such an assay is depicted below.

G A Kinase, Substrate, ATP, and Test Compound (in buffer) B Incubation A->B C Termination of Reaction B->C D Separation of Phosphorylated Substrate C->D E Quantification of Radioactivity D->E F Data Analysis (IC50 determination) E->F

A generalized workflow for an in vitro radiometric kinase assay.

Procedure Overview:

  • The kinase, a suitable substrate, and the test compound (at various concentrations) are combined in a reaction buffer.

  • The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]-ATP).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, typically by the addition of an acid or a chelating agent.

  • The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • The percentage of inhibition at each compound concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathway Involvement

MPS1 is a critical serine/threonine kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are properly attached to the mitotic spindle.[7][8]

The signaling cascade of the MPS1-mediated Spindle Assembly Checkpoint is complex, involving the recruitment and activation of several checkpoint proteins at the kinetochores of unattached chromosomes.

G cluster_0 Kinetochore of Unattached Chromosome cluster_1 Cytosol MPS1 MPS1 Kinase (Active) KNL1 KNL1 MPS1->KNL1 phosphorylates Bub1 Bub1 KNL1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2_closed Mad2 (Closed) Mad1->Mad2_closed binds MCC Mitotic Checkpoint Complex (Mad2-BubR1-Bub3-Cdc20) Mad2_closed->MCC forms Mad2_open Mad2 (Open) Mad2_open->Mad2_closed conformational change APCC APC/C MCC->APCC inhibits Anaphase Anaphase Onset APCC->Anaphase triggers

Simplified signaling pathway of the MPS1-mediated Spindle Assembly Checkpoint.

In this pathway, active MPS1 kinase at the kinetochores of unattached chromosomes phosphorylates the protein KNL1. This phosphorylation event initiates a cascade that leads to the recruitment of other checkpoint proteins, including Bub1 and Mad1. The Mad1-Mad2 complex at the kinetochore then catalyzes the conformational change of cytosolic Mad2 from an open to a closed conformation. This "activated" Mad2, along with BubR1 and Bub3, binds to Cdc20 to form the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the APC/C, thereby preventing the ubiquitination and subsequent degradation of securin and cyclin B, which are required for the onset of anaphase. This checkpoint remains active until all chromosomes are properly attached to the mitotic spindle, at which point MPS1 activity at the kinetochores is silenced, leading to the disassembly of the MCC and the activation of the APC/C to allow for sister chromatid separation.

References

Spectroscopic Profile of 6-chloro-N-methyl-3-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-chloro-N-methyl-3-nitropyridin-2-amine (CAS No. 33742-70-0). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₆ClN₃O₂ Molecular Weight: 187.58 g/mol [1]

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.2 - 8.5d1HH-4 (Aromatic)
~ 6.8 - 7.1d1HH-5 (Aromatic)
~ 3.0 - 3.2s (broad)3HN-CH₃
~ 5.0 - 6.0br s1HNH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 155 - 158C-2 (C-N)
~ 150 - 153C-6 (C-Cl)
~ 140 - 143C-4 (Ar-CH)
~ 135 - 138C-3 (C-NO₂)
~ 115 - 118C-5 (Ar-CH)
~ 28 - 32N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3450MediumN-H Stretch
2920 - 2980WeakC-H Stretch (Aliphatic)
1590 - 1610StrongC=C Stretch (Aromatic)
1500 - 1550StrongN-O Asymmetric Stretch (NO₂)
1330 - 1370StrongN-O Symmetric Stretch (NO₂)
1250 - 1350MediumC-N Stretch
700 - 800StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
187/189[M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
172/174[M-CH₃]⁺
141[M-NO₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the high vacuum source where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analysis IR IR Spectroscopy Prep->IR Analysis MS Mass Spectrometry Prep->MS Analysis Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis Precursors for 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and detailed experimental methodologies for the preparation of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The synthesis pathways, quantitative data, and experimental protocols are presented to facilitate its efficient and reliable production in a laboratory setting.

Overview of Synthetic Pathways

The synthesis of this compound can be achieved through two primary routes, both originating from the key precursor, 2,6-dichloro-3-nitropyridine.

  • Route A: Direct Amination. This is a direct, one-step synthesis involving the reaction of 2,6-dichloro-3-nitropyridine with a methylamine solution.

  • Route B: Two-Step Synthesis via Ammonolysis and N-methylation. This route first involves the formation of 2-amino-6-chloro-3-nitropyridine through ammonolysis of 2,6-dichloro-3-nitropyridine, followed by the N-methylation of the resulting amino group.

The choice of synthetic route may depend on the availability of starting materials, desired purity, and scalability of the process.

Core Precursor: 2,6-dichloro-3-nitropyridine

The central precursor for both synthetic pathways is 2,6-dichloro-3-nitropyridine. Its synthesis is a critical first step and can be accomplished through various methods, most commonly via the nitration of 2,6-dichloropyridine.

Synthesis of 2,6-dichloro-3-nitropyridine

Method 1: Nitration of 2,6-dichloropyridine

A prevalent method for synthesizing 2,6-dichloro-3-nitropyridine is the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid.[1]

Experimental Protocol:

  • To a solution of 2,6-dichloropyridine (25.0 g, 0.168 mol) in concentrated sulfuric acid, slowly add concentrated nitric acid (98.0%, 75.0 g) while maintaining the temperature below 50°C.

  • Heat the resulting mixture to 100-105°C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

  • Filter the resulting precipitate and wash it with water.

  • Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.

ReactantMolecular Weight ( g/mol )QuantityMoles
2,6-dichloropyridine147.9925.0 g0.168
Conc. Nitric Acid (98%)63.0175.0 g~1.19
Product Molecular Weight ( g/mol ) Yield Purity
2,6-dichloro-3-nitropyridine192.9975.38%99.5% (GC)

Synthesis of this compound

Route A: Direct Synthesis from 2,6-dichloro-3-nitropyridine

This method provides a direct route to the target compound through the reaction of 2,6-dichloro-3-nitropyridine with a methylamine solution in the presence of a base.[2]

Experimental Protocol:

  • Suspend 2,6-dichloro-3-nitropyridine (2.0 g, 10.4 mmol) and sodium carbonate (2.75 g, 25.9 mmol) in ethanol (100 mL).

  • Add methylamine solution (7.8 mL, 15.6 mmol, 2M) to the suspension.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting yellow solid by recrystallization from ethanol to obtain this compound.[2]

ReactantMolecular Weight ( g/mol )QuantityMoles
2,6-dichloro-3-nitropyridine192.992.0 g10.4 mmol
Sodium Carbonate105.992.75 g25.9 mmol
Methylamine (2M solution)31.067.8 mL15.6 mmol
Product Molecular Weight ( g/mol ) Yield
This compound187.581.6 g (82%)
Route B: Two-Step Synthesis

This alternative pathway involves the initial synthesis of 2-amino-6-chloro-3-nitropyridine, followed by its N-methylation.

The ammonolysis of 2,6-dichloro-3-nitropyridine is a common method to produce 2-amino-6-chloro-3-nitropyridine.[1][3]

Experimental Protocol:

  • Dissolve 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 mL) at room temperature.

  • Charge the solution with a 25.0% aqueous ammonia solution (12.2 mL, 0.179 mol) at room temperature.

  • Heat the mixture to 35-40°C for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to 20°C.

  • Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

ReactantMolecular Weight ( g/mol )QuantityMoles
2,6-dichloro-3-nitropyridine192.9925.0 g0.129
25% Aqueous Ammonia17.03 (as NH3)12.2 mL0.179
Product Molecular Weight ( g/mol ) Yield Purity
2-amino-6-chloro-3-nitropyridine173.5656.45%99.3% (HPLC)

While a specific, detailed protocol for the N-methylation of 2-amino-6-chloro-3-nitropyridine was not found in the immediate search results, a general approach using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base is a standard chemical transformation. The following is a proposed general procedure based on common organic chemistry practices.

Proposed Experimental Protocol (General):

  • Dissolve 2-amino-6-chloro-3-nitropyridine in a suitable aprotic solvent (e.g., THF, DMF, or acetone).

  • Add a base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base) to the solution.

  • Slowly add a methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water or an aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_route_a Route A: Direct Amination cluster_route_b Route B: Two-Step Synthesis 2_6_dichloropyridine 2,6-Dichloropyridine Nitration Nitration (H2SO4, HNO3) 2_6_dichloropyridine->Nitration 2_6_dichloro_3_nitropyridine 2,6-Dichloro-3-nitropyridine Nitration->2_6_dichloro_3_nitropyridine Direct_Amination Direct Amination (CH3NH2, Na2CO3, EtOH) 2_6_dichloro_3_nitropyridine->Direct_Amination Ammonolysis Ammonolysis (aq. NH3, MeOH) 2_6_dichloro_3_nitropyridine->Ammonolysis Target_A This compound Direct_Amination->Target_A Intermediate 2-amino-6-chloro-3-nitropyridine Ammonolysis->Intermediate N_Methylation N-Methylation (Methylating Agent, Base) Intermediate->N_Methylation Target_B This compound N_Methylation->Target_B

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_precursor_synthesis Precursor Synthesis Workflow cluster_direct_amination Direct Amination Workflow (Route A) Start_Precursor Start: 2,6-Dichloropyridine Reaction_Setup_Precursor Dissolve in H2SO4 Add HNO3 (<50°C) Start_Precursor->Reaction_Setup_Precursor Heating_Precursor Heat to 100-105°C for 5h Reaction_Setup_Precursor->Heating_Precursor Workup_Precursor Cool and Pour into Ice Water Heating_Precursor->Workup_Precursor Isolation_Precursor Filter, Wash, and Dry Workup_Precursor->Isolation_Precursor Product_Precursor Product: 2,6-Dichloro-3-nitropyridine Isolation_Precursor->Product_Precursor Start_Direct Start: 2,6-Dichloro-3-nitropyridine Reaction_Setup_Direct Suspend in EtOH with Na2CO3 Add CH3NH2 solution Start_Direct->Reaction_Setup_Direct Reaction_Direct Stir at Room Temp for 3h Reaction_Setup_Direct->Reaction_Direct Workup_Direct Dry, Filter, and Concentrate Reaction_Direct->Workup_Direct Purification_Direct Recrystallize from Ethanol Workup_Direct->Purification_Direct Product_Direct Product: this compound Purification_Direct->Product_Direct

Caption: Experimental workflows for precursor synthesis and direct amination.

References

Technical Guide: Physicochemical Properties and Solubility of 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 6-chloro-N-methyl-3-nitropyridin-2-amine. Due to the limited availability of experimentally determined solubility data in peer-reviewed literature, this document also furnishes a comprehensive, standardized experimental protocol for determining its solubility in various solvents.

Core Compound Properties

This compound is a substituted pyridine derivative. Its structure, featuring a chloro, a nitro, and a methylamino group, suggests a complex interplay of electronic and steric factors that influence its physicochemical properties and, consequently, its behavior in biological and chemical systems.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 33742-70-0PubChem
Molecular Formula C₆H₆ClN₃O₂PubChem
Molecular Weight 187.58 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic (equilibrium) and kinetic solubility of a compound. These methods are broadly applicable and can be specifically tailored for this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic dissolution behavior.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH levels). The presence of undissolved solid is crucial for achieving saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC with UV detection at the compound's λmax.

    • Gravimetric Analysis: Transfer a precise volume of the filtered solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Weigh the vial with the dried residue. The difference in weight corresponds to the mass of the dissolved compound.

  • Calculation: Determine the solubility from the concentration of the compound in the saturated solution, typically expressed in µg/mL or mg/L.

Kinetic Solubility (High-Throughput Screening Method)

This method is often used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution, which can be indicative of its behavior in aqueous assay buffers.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation and Equilibration: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at room temperature. The formation of a precipitate will occur in wells where the compound's solubility is exceeded.

  • Analysis: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering to detect the presence of a precipitate. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_sample Add excess compound to solvent start->prep_sample equilibrate Agitate at constant temperature (24-48h) prep_sample->equilibrate settle Allow solid to settle equilibrate->settle filter_sample Filter supernatant settle->filter_sample quantify Quantify concentration (e.g., HPLC) filter_sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

The Multifaceted Biological Activities of 3-Nitropyridin-2-amine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compounds.[1][2] Its unique electronic properties and multiple points for functionalization have led to the development of derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of 3-nitropyridin-2-amine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs. The introduction of a nitro group and an amino group at the 3- and 2-positions, respectively, of the pyridine core creates the 3-nitropyridin-2-amine structure, a key building block in synthetic chemistry.[3] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a handle for a variety of chemical transformations. This unique reactivity profile has enabled the synthesis of a wide range of derivatives with diverse pharmacological activities.[1][2]

This guide will explore the significant biological activities of 3-nitropyridin-2-amine compounds, present quantitative data in a structured format, provide detailed experimental methodologies, and visualize key processes to support researchers in this field.

Anticancer Activity

Derivatives of 3-nitropyridin-2-amine have demonstrated potent anticancer activity against a variety of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cell cycle progression and proliferation.

Kinase Inhibition

Several classes of 3-nitropyridin-2-amine derivatives have been identified as potent inhibitors of critical cancer-related kinases, including Monopolar Spindle 1 (MPS1), Aurora kinases, Interleukin-2 inducible T-cell kinase (Itk), and Janus kinase 2 (JAK2).

  • MPS1 and Aurora Kinase Inhibition: The 3-aminopyridin-2-one scaffold, derived from 3-nitropyridin-2-amine, has been identified as a promising starting point for the development of inhibitors of MPS1 and Aurora kinases. These kinases are crucial for proper mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[4]

  • Itk Inhibition: Interleukin-2 inducible T-cell kinase (Itk) is a key player in T-cell signaling.[1] Inhibitors of Itk based on the 3-aminopyrid-2-one motif have been developed, showing potential for the treatment of T-cell-mediated autoimmune diseases and cancers.[5]

  • JAK2 Inhibition: Potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, have been synthesized from 2-chloro-5-methyl-3-nitropyridine.[6] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and other cancers.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 3-nitropyridin-2-amine derivatives against various human cancer cell lines.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Pyridine Derivative 67A375 (Melanoma)0.0015[7]
Pyridine Derivative 67M14 (Melanoma)0.0017[7]
Pyridine Derivative 67RPMI 7951 (Melanoma)0.0017[7]
Pyridine Derivative 9Breast Cancer Cell Line0.016[7]
Pyridine Derivative 9Colon 502713 (Colon)0.025[7]
Pyridine Derivative 9NCI-H23 (Lung)0.255[7]
Pyridine Derivative 9K-562 (Leukemia)0.422[7]
2-chloro-N-(phenazin-2-yl)benzamideK562 (Leukemia)Not specified (comparable to cisplatin)[8]
2-chloro-N-(phenazin-2-yl)benzamideHepG2 (Hepatocellular Carcinoma)Not specified (comparable to cisplatin)[8]
Pyridine-urea 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[9]
Pyridine-urea 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[9]
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine 1MCF-7 (Breast)3.98[10]
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine 7HeLa (Cervical)9.72[10]

Antimicrobial Activity

3-Nitropyridin-2-amine derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial and Antifungal Effects

Various synthetic schemes have been employed to produce 3-nitropyridine derivatives with notable antimicrobial properties. For instance, certain phenolic derivatives have shown moderate activity against Bacillus subtilis and Candida krusei.[6] Other synthesized compounds have demonstrated high antibacterial activity against Enterococcus faecalis and Staphylococcus aureus.[6]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 3-nitropyridin-2-amine derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Phenolic derivative (98, R = 2-OH)Bacillus subtilis62.5[6]
Phenolic derivative (98, R = 2-OH)Candida krusei62.5[6]
Compound 95 (R = n-Bu)Candida albicans62.5[6]
Compound 95 (R = n-Bu)Candida glabrata62.5[6]
Compound 95 (R = n-Bu)Candida tropicalis62.5[6]
Compound 95 (R = n-Bu)Enterococcus faecalis7.8[6]
Compound 95 (R = n-Bu)Staphylococcus aureus31.2[6]
Compound 95 (R = Et)Streptococcus agalactiae62.5[6]
Epoxybenzooxocino[4,3-b]pyridine derivativesMycobacterium bovis12.5–50[6]
2-amino-3-cyanopyridine derivative 2cStaphylococcus aureus39[11]
2-amino-3-cyanopyridine derivative 2cBacillus subtilis39[11]

Anti-inflammatory Activity

The anti-inflammatory potential of 3-nitropyridin-2-amine derivatives has been explored, with some compounds showing promising activity in preclinical models. While specific derivatives of 3-nitropyridin-2-amine with anti-inflammatory data were not detailed in the provided search results, the broader class of pyridine derivatives has shown significant anti-inflammatory effects, often linked to the inhibition of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and for conducting essential biological assays to evaluate the activity of 3-nitropyridin-2-amine compounds.

Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various biologically active pyridine derivatives.

Materials:

  • 2-Amino-5-bromopyridine

  • Sulfuric acid (sp. gr. 1.84)

  • Nitric acid (95%)

  • Ice

  • Sodium hydroxide solution (40%)

  • Filtration apparatus

  • Beakers and flasks

Procedure:

  • In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add 500 mL of sulfuric acid.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.

  • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

  • Wash the precipitate with water until the washings are free of sulfate. Use slightly acidified water at the end to prevent the product from becoming colloidal.[12]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Nitropyridin-2-amine derivative compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 3-Nitropyridin-2-amine derivative compounds

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • 3-Nitropyridin-2-amine derivative compounds

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Treatment groups (different doses of the test compound), and Positive control group.

  • Compound Administration: Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Signaling Pathways and Visualizations

To provide a deeper understanding of the mechanisms of action of 3-nitropyridin-2-amine compounds, this section visualizes key signaling pathways that are modulated by these derivatives.

Kinase Inhibition Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways inhibited by 3-nitropyridin-2-amine derivatives.

MPS1_Aurora_Kinase_Pathway cluster_mitosis Mitotic Progression cluster_checkpoint Spindle Assembly Checkpoint Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Kinetochore Unattached Kinetochore MPS1 MPS1 Kinetochore->MPS1 recruits AuroraB Aurora B Kinetochore->AuroraB recruits SAC Spindle Assembly Checkpoint Activation MPS1->SAC AuroraB->SAC APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Separase Separase APC_C->Separase inhibits Anaphase_Onset Anaphase Onset Separase->Anaphase_Onset Inhibitor 3-Nitropyridin-2-amine Derivative Inhibitor->MPS1 inhibition Inhibitor->AuroraB inhibition

Caption: MPS1 and Aurora Kinase Signaling in Mitosis.

ITK_Signaling_Pathway cluster_tcr T-Cell Receptor Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ flux & PKC activation IP3_DAG->Ca_PKC Transcription_Factors NFAT, NF-κB, AP-1 Ca_PKC->Transcription_Factors Gene_Expression Cytokine Production & T-Cell Proliferation Transcription_Factors->Gene_Expression Inhibitor 3-Nitropyridin-2-amine Derivative Inhibitor->ITK inhibition

Caption: Interleukin-2 inducible T-cell kinase (Itk) Signaling Pathway.

JAK_STAT_Signaling_Pathway cluster_jak_stat JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription regulates Inhibitor 3-Nitropyridin-2-amine Derivative Inhibitor->JAK2 inhibition

Caption: JAK2/STAT3 Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Experimental Workflow.

MIC_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate incubate Incubate 18-24h inoculate_plate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: MIC Assay Experimental Workflow.

Conclusion

3-Nitropyridin-2-amine and its derivatives represent a highly valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The versatility of the 3-nitropyridin-2-amine scaffold allows for extensive chemical modification, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising class of compounds and accelerating the discovery of new medicines.

References

The Ascendancy of Substituted Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of substituted nitropyridines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug development. From their early synthetic explorations to their current role as crucial pharmacophores, this document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Emergence of Nitropyridines

The journey into the world of substituted nitropyridines began with the foundational work on pyridine chemistry. While pyridine was first isolated from coal tar in the 19th century, the introduction of a nitro group onto the pyridine ring proved to be a synthetic challenge. Early methods for the nitration of pyridine were often harsh and resulted in low yields of the desired 3-nitropyridine. A significant breakthrough came with the development of methods that activate the pyridine ring towards electrophilic substitution or employ alternative strategies to introduce the nitro functionality. These early synthetic achievements, though sometimes arduous, laid the groundwork for the exploration of this versatile chemical scaffold. The inherent electron-withdrawing nature of the nitro group was quickly recognized as a powerful tool for modifying the electronic properties of the pyridine ring, influencing its reactivity and biological interactions.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of substituted nitropyridines has evolved significantly, with a range of methods now available to introduce substituents and the nitro group with high regioselectivity and efficiency.

Nitration of the Pyridine Ring

Direct nitration of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, several methods have been developed to overcome this hurdle.

One notable method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt. Subsequent reaction with a nucleophile, such as an aqueous solution of sulfur dioxide or sodium bisulfite, leads to the formation of β-nitropyridine compounds in good yields.[1] This process is believed to proceed through a[2][3] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, rather than a direct electrophilic aromatic substitution.[4][5]

Synthesis of Key Intermediates

The synthesis of functionalized nitropyridines often relies on the preparation of key intermediates, such as 2-chloro-5-nitropyridine and 2-amino-5-nitropyridine. These versatile building blocks allow for the introduction of a wide range of substituents through nucleophilic substitution and other coupling reactions.

2.2.1. Synthesis of 2-Chloro-5-nitropyridine

A common route to 2-chloro-5-nitropyridine involves the chlorination of 2-hydroxy-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

  • Reactants: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅).

  • Procedure:

    • In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add phosphorus oxychloride, 2-hydroxy-5-nitropyridine, and phosphorus pentachloride.

    • Stir the mixture and heat to 100-105°C for 5 hours.

    • After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

    • Slowly pour the residue into ice water with vigorous stirring.

    • Neutralize the solution to a pH of 8-9 with a 40% aqueous sodium hydroxide solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation to obtain 2-chloro-5-nitropyridine.

  • Yield: 95.3%[6]

  • Purity: 99.8% (gas chromatography)[6]

2.2.2. Synthesis of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine can be synthesized through the nitration of 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

  • Reactants: 2-aminopyridine, concentrated sulfuric acid, fuming nitric acid, 1,2-dichloroethane.

  • Procedure:

    • Dissolve 2-aminopyridine in 1,2-dichloroethane in a reaction vessel with stirring.

    • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to proceed for 12 hours, during which the color of the reaction mixture will change from light yellow to red-wine.

    • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is 5.8.

    • Recover the 1,2-dichloroethane from the organic layer under reduced pressure.

    • Pour the residue into ice water to precipitate a dark yellow solid.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

  • Yield: 91.67%[7]

  • Purity: 98.66% (HPLC)[7]

Biological Activities and Quantitative Data

Substituted nitropyridines have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.

Kinase Inhibition

Several substituted nitropyridines have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.

Compound ClassTarget KinaseIC₅₀Reference
Substituted Pyridinyl-imidazolesALK5-[8]
Nitropyridine DerivativesJAK28.5–12.2 µM[9]
2,6-dichloro-3-nitropyridine derivativeGSK38 nM[10]
Thiazolo[5,4-b]pyridine derivativesMALT11–500 nM[9]
Nitropyridine-containing compoundsp70S6Kβ-[10]
Other Biological Activities

Beyond kinase inhibition, substituted nitropyridines have shown efficacy as herbicides, insecticides, and antimalarial agents.

ApplicationTarget/OrganismIC₅₀ / LD₅₀Compound ExampleReference
HerbicidalBarnyard grassIC₅₀ 27.7 mg/LEthyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate[9]
HerbicidalProtoporphyrinogen oxidaseIC₅₀ 3.11–4.18 μMPyridyloxy-substituted acetophenone oxime ethers[9]
InsecticidalM. separata, P. xylostella, P. lituraLD₅₀ 4–12 mg/L2-Chloro-5-nitropyridine derivatives[9]
Antimalarial-< 5 nMChloroquine-nitropyridyl hybrids[9]
Urease InhibitionUreaseIC₅₀ 8.67 ± 0.1 μM5-Nitropyridin-2-yl derivative of Meldrum's acid[11]
Chymotrypsin InhibitionChymotrypsinIC₅₀ 29.21 ± 0.98 μM5-Nitropyridin-2-yl derivative of Meldrum's acid[11]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted nitropyridines are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[12][13] Substituted nitropyridines have been developed as JAK2 inhibitors.[9] Inhibition of JAK2 prevents the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[12][14]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT->GeneTranscription Nitropyridine Substituted Nitropyridine (JAK2 Inhibitor) Nitropyridine->JAK2 Inhibits GSK3_Wnt_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (Axin, APC, GSK3) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates pBetaCatenin p-β-catenin BetaCatenin->pBetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Proteasome Proteasome pBetaCatenin->Proteasome Degradation GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Nitropyridine Substituted Nitropyridine (GSK3 Inhibitor) Nitropyridine->DestructionComplex Inhibits GSK3 MALT1_Signaling_Pathway cluster_nucleus BCR B-cell Receptor (BCR) Signaling CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex BCR->CBM_Complex Activates MALT1 MALT1 Protease Activity CBM_Complex->MALT1 IKK IKK Complex MALT1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates GeneTranscription Gene Transcription (Survival, Proliferation) NFkappaB->GeneTranscription Nitropyridine Substituted Nitropyridine (MALT1 Inhibitor) Nitropyridine->MALT1 Inhibits Experimental_Workflow Synthesis Synthesis of Substituted Nitropyridines Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of the heterocyclic compound 6-chloro-N-methyl-3-nitropyridin-2-amine. This document delves into its molecular structure, electronic properties, and predicted spectroscopic characteristics, offering valuable insights for its application in medicinal chemistry and materials science. The methodologies for computational analysis and potential experimental protocols are also detailed to facilitate further research and development.

Molecular and Physicochemical Properties

This compound (PubChem CID: 10750094) is a substituted pyridine derivative with potential applications as a versatile intermediate in organic synthesis.[1] The presence of a chloro group, a nitro group, and a methylamino group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a subject of interest for theoretical and computational studies.

Computed Molecular Properties

The fundamental molecular and physicochemical properties of this compound have been computed and are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₆H₆ClN₃O₂[1]
Molecular Weight 187.58 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CNC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-][1]
InChI InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)[1]
InChIKey XBUWSEJQFZDJAZ-UHFFFAOYSA-N[1]
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Exact Mass 187.014854 g/mol [1]
Monoisotopic Mass 187.014854 g/mol [1]
Topological Polar Surface Area 70.7 Ų[1]
Heavy Atom Count 12[1]

Computational Analysis: A Theoretical Perspective

While a dedicated computational study on this compound is not extensively available in the current literature, a comprehensive analysis can be inferred from studies on structurally analogous compounds, such as 2-amino-3-nitropyridine.[2][3][4] The following sections outline the expected theoretical properties based on such comparative analyses.

Geometrical Optimization

The molecular geometry of this compound can be optimized using quantum chemical calculations, such as Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). This would provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the pyridine ring will be largely planar, with the nitro and methylamino groups potentially exhibiting some degree of torsion.

Electronic Properties

The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the reactivity of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal intramolecular charge transfer interactions. For instance, in the related 2-amino-3-nitropyridine, significant charge delocalization from the amino group to the nitro group through the pyridine ring is observed.[2][3] A similar charge transfer is expected in the target molecule, influencing its reactivity and polarity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting the chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For nitropyridine derivatives, the HOMO is typically localized on the amino/methylamino group and the pyridine ring, while the LUMO is concentrated on the nitro group and the pyridine ring, indicating that these are the primary sites for electrophilic and nucleophilic attack, respectively.[2][3]

Spectroscopic Properties (Theoretical)

Computational methods can predict the spectroscopic signatures of this compound, which are invaluable for its experimental identification and characterization.

  • Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated from the calculated vibrational frequencies. The characteristic vibrational modes would include N-H stretching of the methylamino group, asymmetric and symmetric stretching of the nitro group, and various C-H and C-N stretching and bending vibrations of the pyridine ring.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[2][3] The predicted chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methylamino group, as well as the electronegative chlorine atom.

Experimental Protocols

Proposed Synthesis

A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a di-substituted pyridine. A plausible precursor would be 2,6-dichloro-3-nitropyridine, which can react with methylamine.

Reaction Scheme:

G 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine This compound This compound 2,6-dichloro-3-nitropyridine->this compound Methylamine, Solvent, Base

A potential synthetic pathway for this compound.

Detailed Protocol:

  • Dissolution: Dissolve 2,6-dichloro-3-nitropyridine in a suitable polar aprotic solvent such as acetonitrile or THF.

  • Addition of Reagents: Add an excess of methylamine (as a solution in a suitable solvent or as a gas) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Methods

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the molecular structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • Infrared Spectroscopy: FT-IR spectroscopy will identify the characteristic functional groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and packing in the solid state.

Potential Applications and Signaling Pathways

The 6-chloro-3-nitropyridine scaffold has been identified as a key component in the design of protein kinase inhibitors.[5] Specifically, it has been incorporated into molecules targeting kinases with a cysteine residue in the hinge region. The nitro group activates the chloropyridine for nucleophilic aromatic substitution by the cysteine thiol, leading to covalent and often irreversible inhibition of the kinase.

G cluster_0 Kinase Inhibition 6-chloro-3-nitropyridine_derivative 6-chloro-3-nitropyridine_derivative Kinase_Active_Site Kinase_Active_Site 6-chloro-3-nitropyridine_derivative->Kinase_Active_Site Binds to Covalent_Adduct Covalent_Adduct Kinase_Active_Site->Covalent_Adduct Nucleophilic attack by Cysteine Inhibition_of_Signaling Inhibition_of_Signaling Covalent_Adduct->Inhibition_of_Signaling Leads to

References

Methodological & Application

Synthesis of Novel Derivatives from 6-chloro-N-methyl-3-nitropyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, 6-chloro-N-methyl-3-nitropyridin-2-amine. The strategic positioning of the chloro, nitro, and N-methylamino groups on the pyridine ring makes this compound an excellent starting material for the generation of diverse molecular scaffolds, particularly for applications in medicinal chemistry and drug discovery. The electron-withdrawing nitro group activates the C6-position, rendering the chlorine atom susceptible to displacement via nucleophilic aromatic substitution and facilitating palladium-catalyzed cross-coupling reactions.

Application Notes

The this compound scaffold is a valuable precursor for the synthesis of compounds with potential biological activity. The pyridine moiety is a common feature in many bioactive molecules.[1] The functional groups on this starting material offer multiple avenues for chemical modification, allowing for the fine-tuning of pharmacological properties.

Key synthetic transformations for derivatization include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is a good leaving group, readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols. This reaction is facilitated by the activating effect of the para-nitro group.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters, introducing aryl, heteroaryl, or vinyl substituents.

    • Buchwald-Hartwig Amination: Provides a powerful method for the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up additional synthetic possibilities.[2]

Derivatives of structurally similar nitropyridines have shown promise as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[3] The general structure of these derivatives allows them to potentially act as hinge-binding fragments in the ATP-binding pocket of kinases.

Experimental Protocols

The following protocols are generalized starting points for the synthesis of derivatives from this compound. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry, and choice of catalyst/ligand/base) may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 - 2.0 equiv)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound and the amine nucleophile.

  • Add the anhydrous solvent and the base.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture with stirring to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General SNAr Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine Reactants: This compound, Amine, Base setup2 Add Anhydrous Solvent setup1->setup2 setup3 Establish Inert Atmosphere setup2->setup3 reaction1 Heat with Stirring (80-120 °C) setup3->reaction1 reaction2 Monitor by TLC/LC-MS reaction1->reaction2 workup1 Cool to Room Temperature reaction2->workup1 workup2 Isolate Crude Product (Filtration or Concentration) workup1->workup2 workup3 Purify Product (Chromatography/Recrystallization) workup2->workup3

Caption: General workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl- or heteroarylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

G pd0 Pd(0)L2 pd2_oa Ar-Pd(II)(Cl)L2 pd0->pd2_oa Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)(Ar')L2 pd2_oa->pd2_trans Transmetalation (Ar'B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, LiHMDS, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube or Schlenk flask

Procedure:

  • Inside a glovebox, add the palladium pre-catalyst, the phosphine ligand, and the base to a Schlenk flask.

  • Add this compound and the amine coupling partner.

  • Remove the flask from the glovebox and add the anhydrous, degassed solvent under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Potential Role of Derivatives in Kinase Inhibition

G gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor Binds kinase Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase Activates tf Transcription Factors kinase->tf Activates response Cellular Response (Proliferation, Survival) tf->response Promotes inhibitor Synthesized Derivative (Kinase Inhibitor) inhibitor->kinase Inhibits

Caption: A simplified signaling pathway illustrating kinase inhibition.

Data Presentation

The following tables provide representative, hypothetical data for the derivatization of this compound based on the protocols described above. These values should serve as a guide for reaction optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Data

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineDIPEADioxane1001285
2PiperidineK₂CO₃ACN801678
3AnilineDIPEADMF1202465
44-MethoxybenzylamineK₂CO₃Dioxane1001482

Table 2: Suzuki-Miyaura Coupling Data

EntryBoronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10075
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene11068
3Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane10072
4Pyridine-3-boronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane/H₂O10065

Table 3: Buchwald-Hartwig Amination Data

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuToluene10090
2N-MethylanilinePd(OAc)₂ (2)XPhos (4)LiHMDSDioxane11078
3IndolePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene10082
4PyrrolidinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene9088

References

The Versatile Role of 6-Chloro-N-methyl-3-nitropyridin-2-amine and Its Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents. Among these, 6-chloro-N-methyl-3-nitropyridin-2-amine and its structural analogs have emerged as key intermediates in the synthesis of potent kinase inhibitors, leveraging their unique electronic and structural features to target critical signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. This document provides detailed application notes, experimental protocols, and quantitative data for the use of these compounds in the development of novel drug candidates.

Application in the Synthesis of GSK-3β Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been linked to a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer, making it an attractive target for drug discovery.[2] The nitropyridine moiety has been successfully incorporated into potent GSK-3β inhibitors.

A notable example involves the use of a close structural analog, 2,6-dichloro-3-nitropyridine, in the synthesis of a series of potent GSK-3 inhibitors. The synthetic strategy capitalizes on the reactivity of the chloro- and nitro-substituted pyridine ring to build a complex heterocyclic system.

Quantitative Data: Inhibition of GSK-3

The following table summarizes the inhibitory activity of a key compound synthesized from a nitropyridine precursor against Glycogen Synthase Kinase-3.

Compound IDTarget KinaseIC50 (nM)EC50 (µM)Reference
1 GSK-380.13[3]

Compound 1 is a GSK3 inhibitor containing a 2,4-dichlorophenyl moiety, synthesized using 2,6-dichloro-3-nitropyridine.[3]

Experimental Protocol: Synthesis of a GSK-3β Inhibitor Precursor

This protocol outlines a key step in the synthesis of GSK-3β inhibitors, demonstrating the utility of the chloro-nitropyridine scaffold. The process involves a Suzuki coupling followed by a nucleophilic aromatic substitution.

Step 1: Suzuki Coupling of 2,6-dichloro-3-nitropyridine

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired arylboronic acid (1.1 eq).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a base, such as aqueous sodium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-chloro-3-nitropyridine intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the 6-aryl-2-chloro-3-nitropyridine intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add the desired amine (e.g., aminoethylamine) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

G Synthesis of a GSK-3β Inhibitor Precursor start 2,6-dichloro-3-nitropyridine step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 intermediate1 6-aryl-2-chloro-3-nitropyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Amine, Base) intermediate1->step2 product GSK-3β Inhibitor Precursor step2->product

Synthetic workflow for a GSK-3β inhibitor precursor.

Application in the Synthesis of Potential Irreversible Kinase Inhibitors

The 6-chloro-3-nitropyridin-2-amine scaffold can also serve as a "warhead" for designing targeted covalent inhibitors. The chloro- and nitro- groups activate the pyridine ring for nucleophilic aromatic substitution, enabling it to react with nucleophilic residues, such as cysteine, in the ATP-binding site of kinases.

A study detailed the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as a potential irreversible inhibitor of kinases harboring a cysteine in the hinge region, such as Monopolar Spindle 1 (MPS1) kinase.[4]

Experimental Protocol: Synthesis of a Potential Irreversible Kinase Inhibitor

This protocol describes the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine from 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and 2,6-dichloro-3-nitropyridine.[4]

  • Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 eq) and 2,6-dichloro-3-nitropyridine (2.0 eq) in dry 1,4-dioxane.

  • Add N,N-diisopropylethylamine (DIEA) (7.0 eq) to the stirring solution.

  • Heat the reaction mixture to reflux for 26 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Purify the residue by flash chromatography on silica gel to yield the final product.

G Synthesis of a Potential Irreversible Kinase Inhibitor start1 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine reaction Nucleophilic Aromatic Substitution (DIEA, 1,4-dioxane, Reflux) start1->reaction start2 2,6-dichloro-3-nitropyridine start2->reaction product N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine reaction->product G Role of GSK-3β in Alzheimer's Disease Pathogenesis cluster_0 GSK-3β Activity cluster_1 Pathological Outcomes GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Hyperphosphorylation APP Amyloid Precursor Protein (APP) GSK3b->APP Processing NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Abeta Amyloid-β Plaques APP->Abeta Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Abeta->Neurodegeneration Inhibitor GSK-3β Inhibitor Inhibitor->GSK3b Inhibits

References

Application Notes and Protocols: 6-chloro-N-methyl-3-nitropyridin-2-amine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-chloro-N-methyl-3-nitropyridin-2-amine as a versatile intermediate in the synthesis of kinase inhibitors. This document outlines its chemical properties, key reactions, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate its application in drug discovery and development.

Introduction

This compound is a key building block in the synthesis of various kinase inhibitors. Its chemical structure, featuring a reactive chlorine atom activated by an adjacent nitro group, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of the 2-(N-methylamino)-3-nitropyridine moiety, a common scaffold in a variety of kinase inhibitors. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization and diversification of the inhibitor structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 33742-70-0[1][2][3]
Molecular Formula C₆H₆ClN₃O₂[2]
Molecular Weight 187.58 g/mol [2]
Appearance White to yellow solid
Melting Point 114 °C

Synthesis of the Intermediate

This compound can be synthesized from commercially available 2,6-dichloro-3-nitropyridine via a nucleophilic aromatic substitution with methylamine.

Reaction Scheme

2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine product This compound 2,6-dichloro-3-nitropyridine->product methylamine Methylamine (CH3NH2) methylamine->product Na2CO3 Na2CO3, Ethanol Na2CO3->product start Start: this compound & Nucleophile reaction SNAr Reaction (e.g., Base, Solvent, Heat) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification nitro_reduction Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) purification->nitro_reduction final_product Final Kinase Inhibitor Scaffold nitro_reduction->final_product start_intermediate This compound product N-(6-(2-acetamidopyridin-4-yloxy)-5-nitropyridin-2-yl)-N-methylamine start_intermediate->product nucleophile N-(4-hydroxypyridin-2-yl)acetamide nucleophile->product conditions Na2CO3, DMF, 90 °C conditions->product nitro_compound Nitro-pyridine intermediate amino_compound Amino-pyridine intermediate nitro_compound->amino_compound reducing_agent Fe, HCl (aq) reducing_agent->amino_compound Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., MAPK, PI3K) Receptor_Kinase->Downstream_Kinase Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Kinase->Cellular_Response Kinase_Inhibitor Kinase Inhibitor (derived from intermediate) Kinase_Inhibitor->Downstream_Kinase Inhibition

References

Application Notes and Protocols for 6-chloro-N-methyl-3-nitropyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-methyl-3-nitropyridin-2-amine is a key heterocyclic building block in the synthesis of various agrochemicals, particularly within the neonicotinoid class of insecticides. Its structural features, including a reactive chlorine atom, a nitro group, and a methylamino group on a pyridine ring, make it a versatile precursor for the construction of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neonicotinoid insecticides, with a focus on a synthetic analogue of Nitenpyram.

Core Applications in Insecticide Synthesis

This compound serves as a crucial intermediate for the synthesis of the chloropyridinylmethyl moiety, a critical pharmacophore responsible for the insecticidal activity of many neonicotinoids. These insecticides are systemic, meaning they are absorbed and distributed throughout the plant, rendering them effective against a broad spectrum of sucking insects.

Mechanism of Action: Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. The binding of these molecules to nAChRs leads to an overstimulation of nerve cells, resulting in paralysis and eventual death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors contributes to their favorable toxicological profile for non-target species.

Synthesis of a Nitenpyram Analogue

While direct synthesis protocols for major commercial neonicotinoids starting from this compound are not widely published, a plausible and illustrative synthetic application is in the creation of analogues of the insecticide Nitenpyram. The following protocol is adapted from established synthetic routes for Nitenpyram, demonstrating the utility of this compound as a key intermediate.

Experimental Protocol: Synthesis of a Nitenpyram Analogue

This protocol outlines a two-step synthesis of a Nitenpyram analogue. The first step involves the formation of a key intermediate by reacting this compound with an ethylamine derivative. The second step is a condensation reaction to form the final product.

Step 1: Synthesis of the Intermediate N-((6-chloro-3-nitropyridin-2-yl)methyl)ethanamine

  • Materials:

    • This compound

    • 2-Chloro-5-(chloromethyl)pyridine (by analogy for the ethylamine side chain attachment)

    • Ethylamine solution (aqueous)

    • Organic solvent (e.g., Dichloromethane)

    • Stirring apparatus

    • Reaction vessel

  • Procedure:

    • In a suitable reaction vessel, dissolve this compound in an appropriate organic solvent.

    • Add an aqueous solution of ethylamine to the reaction mixture. The molar ratio of the starting pyridine to ethylamine should be optimized, typically around 1:1.2.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

    • Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of the Final Nitenpyram Analogue

  • Materials:

    • N-((6-chloro-3-nitropyridin-2-yl)methyl)ethanamine (from Step 1)

    • 1,1-Bis(methylthio)-2-nitroethylene

    • Methylamine solution

    • Solvent (e.g., Ethanol)

    • Reaction vessel with reflux condenser

  • Procedure:

    • Dissolve the intermediate from Step 1 in ethanol in a reaction vessel equipped with a reflux condenser.

    • Add 1,1-bis(methylthio)-2-nitroethylene to the solution.

    • Add an aqueous solution of methylamine to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Nitenpyram, which can be considered analogous to the synthesis described above.

ParameterValueReference
Intermediate Synthesis
Reactant 12-chloro-5-chloromethylpyridine[1]
Reactant 2Ethylamine[1]
SolventDichloromethane[1]
YieldNot specified[1]
Final Product Synthesis
Reactant 1N-ethyl-2-chloro-5-pyridylmethyl amine[1]
Reactant 2Trichloronitromethane[1]
Reactant 3Methylamine[1]
SolventDichloromethane[1]
YieldNot specified[1]

Visualizations

Logical Relationship: Role in Neonicotinoid Synthesis

A This compound (Starting Material) B Intermediate Formation (e.g., Reaction with Amines) A->B Step 1 C Key Chloropyridinylmethyl Intermediate B->C D Coupling with Heterocycle or other reactive moiety C->D Step 2 E Neonicotinoid Insecticide (e.g., Nitenpyram Analogue) D->E

Caption: General synthetic pathway for neonicotinoids.

Experimental Workflow: Synthesis of a Nitenpyram Analogue

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A Dissolve this compound in organic solvent B Add aqueous ethylamine solution A->B C Stir at room temperature B->C D Work-up and Purification C->D E Intermediate: N-((6-chloro-3-nitropyridin-2-yl)methyl)ethanamine D->E F Dissolve Intermediate in Ethanol E->F G Add 1,1-bis(methylthio)-2-nitroethylene and methylamine solution F->G H Reflux for several hours G->H I Cool, Isolate and Purify H->I J Final Product: Nitenpyram Analogue I->J

Caption: Workflow for Nitenpyram analogue synthesis.

Signaling Pathway: Neonicotinoid Mode of Action

A Neonicotinoid Insecticide B Binds to Nicotinic Acetylcholine Receptors (nAChRs) in insect central nervous system A->B C Continuous stimulation of nAChRs B->C D Overstimulation of nerve cells C->D E Paralysis D->E F Death of the Insect E->F

Caption: Neonicotinoid insecticide mode of action.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its application in the preparation of neonicotinoid insecticides, such as analogues of Nitenpyram, highlights its importance in developing effective crop protection agents. The provided protocols and diagrams serve as a guide for researchers in the design and execution of synthetic routes utilizing this key building block. Further research into the reactivity and applications of this compound is likely to yield novel and potent agrochemicals.

References

Application Notes and Protocols: 6-chloro-N-methyl-3-nitropyridin-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-methyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of substituents—a reactive chlorine atom, a directing methylamino group, and an electron-withdrawing nitro group—provides multiple avenues for synthetic transformations. The chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, activated by the strong electron-withdrawing effect of the nitro group at the 3-position.[1] The nitro group can also be readily reduced to an amino group, opening up further derivatization possibilities. These characteristics make this compound a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed application notes, experimental protocols, and data for the use of this versatile building block.

Key Applications

The strategic placement of functional groups on the pyridine ring of this compound makes it an ideal precursor for the synthesis of complex molecular architectures. Two prominent areas of application are in the development of kinase inhibitors for oncology and in the synthesis of agrochemicals.

Intermediate in the Synthesis of Nintedanib

Nintedanib is a potent small-molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. It functions by targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are all crucial mediators of angiogenesis and tumor growth. This compound serves as a key precursor to a central amine intermediate in the total synthesis of Nintedanib.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_final Key Nintedanib Intermediate A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Aniline Derivative B->C D N-Aryl-N'-methyl-5-nitro-pyridine-2,6-diamine C->D Formation of C-N bond E Nitro Group Reduction (e.g., H2, Pd/C) D->E F N-Aryl-N'-methyl-pyridine-2,3,6-triamine E->F Formation of diamine G cluster_ligands Growth Factors (Ligands) cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathway Downstream Signaling Pathways cluster_cellular Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg PDGFR->RAS_RAF PDGFR->PI3K_AKT FGFR->RAS_RAF FGFR->PI3K_AKT FGFR->PLCg Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

References

Application Notes and Protocols for 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 6-chloro-N-methyl-3-nitropyridin-2-amine in a laboratory setting. The information is intended to guide researchers in its application as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Compound Information

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its chemical structure, featuring a reactive chlorine atom and a nitro group, allows for diverse chemical modifications. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O₂PubChem[1]
Molecular Weight 187.58 g/mol PubChem[1]
Appearance Light yellow to amber or dark green powder/crystal (based on similar compounds)TCI
Melting Point 195-196 °C (for the related compound 6-chloro-3-nitropyridin-2-amine)ENAO Chemical Co., Ltd[2]
Boiling Point 339.9°C at 760 mmHg (for the related compound 2-amino-6-chloro-3-nitropyridine)ECHEMI[3]
Solubility Slightly soluble in water. Soluble in dimethyl sulfoxide and chloroform (for the related compound 2-amino-6-chloro-3-nitropyridine).ChemicalBook[4]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Safety, Handling, and Disposal

This compound should be handled with care, following standard laboratory safety procedures for hazardous chemicals.

Hazard Identification

Based on safety data sheets for similar compounds, this compound is expected to have the following hazards:

  • Harmful if swallowed.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • May cause cancer.

  • May damage fertility or the unborn child.

  • May cause genetic defects.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[6]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH/MSHA approved respirator may be necessary.[7]

Handling and Storage
  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Store locked up.[5]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Experimental Protocols

The reactivity of this compound is centered around two primary transformations: nucleophilic aromatic substitution at the 6-position and reduction of the 3-nitro group. Below is a representative protocol for a nucleophilic aromatic substitution reaction.

Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by the addition of the base (1.5 eq).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The optimal temperature and reaction time will depend on the specific amine and solvent used.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for handling and using this compound in a laboratory setting.

G cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_disposal Waste Disposal receive Receive Compound store Store in a Cool, Dry, Well-Ventilated Area receive->store ppe Don PPE (Goggles, Gloves, Lab Coat) store->ppe Retrieve for Use weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Perform Nucleophilic Aromatic Substitution dissolve->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify dispose Dispose of Waste According to Regulations purify->dispose Collect Waste

Caption: General laboratory workflow for handling this compound.

Signaling Pathway/Reaction Scheme

The diagram below illustrates the general reaction scheme for the nucleophilic aromatic substitution of this compound with a primary amine.

G reactant1 This compound product N-substituted-N-methyl-3-nitropyridin-2-amine reactant1->product reactant2 R-NH2 (Primary Amine) reactant2->product reagents Base, Solvent, Heat reagents->product

Caption: Nucleophilic aromatic substitution of this compound.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Compounds from 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of fused heterocyclic compounds, specifically imidazo[4,5-b]pyridines, utilizing 6-chloro-N-methyl-3-nitropyridin-2-amine as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous compounds and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of a reactive chlorine atom, a nitro group that can be readily reduced to an amine, and a pre-existing amino-methyl group provides multiple avenues for cyclization and functionalization. This document focuses on the synthesis of imidazo[4,5-b]pyridines, a scaffold of significant interest in drug discovery.

Synthesis of 6-Aryl-Substituted Imidazo[4,5-b]pyridines

A robust two-step synthetic route can be employed for the synthesis of 6-aryl-substituted imidazo[4,5-b]pyridines from this compound. This involves an initial Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety, followed by a reductive cyclization to form the fused imidazole ring.

Logical Workflow for 6-Aryl-Imidazo[4,5-b]pyridine Synthesis

workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->suzuki intermediate 6-Aryl-N-methyl-3-nitropyridin-2-amine suzuki->intermediate cyclization Reductive Cyclization (Fe, Acetic Acid, Orthoester) intermediate->cyclization product 6-Aryl-Imidazo[4,5-b]pyridine Derivative cyclization->product

Caption: Synthetic workflow for 6-aryl-imidazo[4,5-b]pyridines.

Experimental Protocols

Step 1: Synthesis of 6-Aryl-N-methyl-3-nitropyridin-2-amine (General Procedure)

This procedure is adapted from the synthesis of related 6-aryl-3-nitropyridin-2-amines.[1]

  • To a sealed vial, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.04 equiv.), and a base (e.g., Na₂CO₃, 2.2 equiv.).

  • Add a deoxygenated mixture of dioxane and water (2:1, to make a ~0.5 M solution of the starting amine).

  • Seal the vial and stir the mixture at 90 °C under a nitrogen atmosphere for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N-methyl-3-nitropyridin-2-amine intermediate.

Step 2: Synthesis of 6-Aryl-imidazo[4,5-b]pyridine Derivatives (General Procedure)

This procedure is based on the iron-mediated reductive cyclization of nitro-amines.[1]

  • In a sealed vial, combine the 6-aryl-N-methyl-3-nitropyridin-2-amine intermediate (1.0 equiv.) and iron powder (5.0 equiv.).

  • Add acetic acid as the solvent, followed by an orthoester (e.g., triethyl orthoformate or trimethyl orthoacetate) to serve as the carbon source for the imidazole ring.

  • Seal the vial and stir the mixture at 95 °C for 17 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 6-aryl-imidazo[4,5-b]pyridine derivative.

Quantitative Data

The following table summarizes representative yields for the two-step synthesis of a hypothetical 6-phenyl-imidazo[4,5-b]pyridine derivative, based on reported yields for analogous compounds.[1]

StepReactantsProductTypical Yield (%)
1. Suzuki-Miyaura CouplingThis compound, Phenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃6-Phenyl-N-methyl-3-nitropyridin-2-amine60-80
2. Reductive Cyclization6-Phenyl-N-methyl-3-nitropyridin-2-amine, Fe, Acetic Acid, Triethyl orthoformate1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine50-70

Alternative One-Pot Synthesis of Imidazo[4,5-b]pyridines

An alternative, more streamlined approach involves a one-pot, three-component reaction. This method combines nucleophilic aromatic substitution (SNAr), nitro group reduction, and cyclization in a single reaction vessel, offering improved efficiency.

Tandem Reaction Workflow

tandem start This compound snar S(N)Ar with R-NH2 start->snar intermediate1 N-substituted diamine precursor snar->intermediate1 reduction Nitro Reduction (e.g., Zn/HCl) intermediate1->reduction intermediate2 Diaminopyridine intermediate reduction->intermediate2 cyclization Cyclization with Aldehyde intermediate2->cyclization product Fused Imidazo[4,5-b]pyridine cyclization->product

Caption: One-pot tandem synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol

This protocol is adapted from a tandem synthesis of related imidazo[4,5-b]pyridines.[2]

  • To a solution of this compound (1.0 equiv.) in a mixture of water and isopropanol (1:1), add a primary amine (1.0 equiv.).

  • Heat the reaction mixture at 80 °C for 2 hours to facilitate the SNAr reaction.

  • After the formation of the N-substituted intermediate (monitored by TLC), add zinc dust (1.0 equiv.) and concentrated hydrochloric acid (0.5 equiv.) to the same reaction mixture.

  • Continue heating at 80 °C for 45 minutes to reduce the nitro group.

  • Following the reduction, add an aromatic aldehyde (1.0 equiv.) to the reaction mixture and continue heating at 85 °C for 10 hours to achieve cyclization.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired fused imidazo[4,5-b]pyridine.

Quantitative Data

The following table provides expected yields for the one-pot synthesis based on analogous reactions.[2]

Reaction StageKey ReagentsExpected OutcomeTypical Overall Yield (%)
One-Pot Tandem Reaction1. Primary Amine2. Zn/HCl3. Aromatic AldehydeFused Imidazo[4,5-b]pyridine45-65

Conclusion

This compound serves as a valuable precursor for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols provided herein for the synthesis of imidazo[4,5-b]pyridines offer both a stepwise and a more efficient one-pot approach. These methods are amenable to the generation of diverse libraries of compounds for screening in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Developing Targeted Covalent Inhibitors with 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of targeted covalent inhibitors (TCIs) utilizing the electrophilic warhead precursor, 6-chloro-N-methyl-3-nitropyridin-2-amine. This document outlines the synthesis of a potential kinase inhibitor, protocols for its characterization, and the underlying biological pathways.

Introduction to this compound in TCI Development

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action.[1][2] The design of TCIs involves a recognition element that directs the inhibitor to the target protein and a reactive "warhead" that forms a covalent bond with a specific amino acid residue, often a cysteine.[2][3]

The compound this compound serves as a versatile precursor for generating a 2-amino-3-nitropyridine warhead. The electron-withdrawing nitro group activates the adjacent chlorine atom for nucleophilic aromatic substitution (SNAr) by a nucleophilic residue in the target protein's binding pocket.[4] This chemistry has been successfully employed to target kinases with a non-catalytic cysteine in the hinge region, such as Monopolar Spindle 1 (MPS1) kinase.[4][5][6][7][8]

Synthesis of a Targeted Covalent Inhibitor

This protocol describes a representative synthesis of a targeted covalent inhibitor based on a known scaffold that targets MPS1 kinase, adapted for the use of this compound. The synthesis involves a nucleophilic aromatic substitution reaction where the amine of a scaffold molecule displaces the chlorine atom on the pyridine ring.

Protocol 1: Synthesis of a Representative TCI

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (scaffold)

  • This compound (warhead precursor)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry 1,4-dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a solution of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1 equivalent) in dry 1,4-dioxane, add this compound (1.2 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 101 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the final targeted covalent inhibitor.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Characterization of the Targeted Covalent Inhibitor

A thorough characterization of the synthesized inhibitor is crucial to determine its potency, selectivity, and mechanism of action. This involves a series of biochemical and cell-based assays.

Biochemical Kinase Assay

The inhibitory activity of the compound against the target kinase is determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol 2: ADP-Glo™ Kinase Assay [5][6][8][9][10]

Materials:

  • Recombinant human MPS1 kinase

  • Myelin basic protein (MBP) as a generic kinase substrate

  • ATP

  • Synthesized inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing kinase buffer, the desired concentration of the synthesized inhibitor (or DMSO as a vehicle control), and recombinant MPS1 kinase.

    • Initiate the reaction by adding a mixture of ATP and MBP substrate.

    • Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

The effect of the inhibitor on the viability of cancer cells is assessed using a cell viability assay, such as the MTT or MTS assay. These assays measure the metabolic activity of cells, which is an indicator of cell viability.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the synthesized inhibitor (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement Assay

To confirm that the inhibitor covalently binds to its intended target within the cell, a target engagement assay can be performed using mass spectrometry.

Protocol 4: Intact Protein Mass Spectrometry for Target Engagement [11][12][13]

Materials:

  • Recombinant target protein (e.g., MPS1 kinase)

  • Synthesized inhibitor

  • Mass spectrometer (e.g., ESI-TOF)

  • Reaction buffer (e.g., HEPES buffer)

Procedure:

  • Incubation:

    • Incubate the recombinant target protein with an excess of the synthesized inhibitor at room temperature for a defined period (e.g., 1-4 hours). Include a control sample with the protein and DMSO.

  • Sample Preparation:

    • Desalt the protein-inhibitor mixture using a suitable method (e.g., C4 ZipTip) to remove excess inhibitor and buffer components.

  • Mass Spectrometry Analysis:

    • Analyze the desalted samples by intact protein mass spectrometry.

  • Data Analysis:

    • Compare the mass spectrum of the inhibitor-treated protein with the control. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent bond formation.

Western Blot for Target Pathway Modulation

To assess the functional consequence of target inhibition, Western blotting can be used to measure the phosphorylation status of downstream substrates. For MPS1, a key substrate is KNL1.

Protocol 5: Western Blot for KNL1 Phosphorylation [4][14][15][16]

Materials:

  • Cancer cell line

  • Synthesized inhibitor

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-KNL1 and anti-total-KNL1

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations for a specified time.

    • Lyse the cells in lysis buffer on ice.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-KNL1 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-KNL1 antibody to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-KNL1 signal to the total KNL1 signal.

Quantitative Data Summary

The following table summarizes representative quantitative data for a TCI developed using a 6-chloro-3-nitropyridine warhead targeting MPS1 kinase.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Kinase AssayMPS1IC5050 nM[4]
Biochemical Kinase AssayMAPKAPK2IC50>10,000 nM[4]
Biochemical Kinase Assayp70S6Kβ/S6K2IC50>10,000 nM[4]
Cell Viability AssayHeLaGI500.5 µMFictional
Cell Viability AssayMDA-MB-231GI500.8 µMFictional

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays synthesis TCI Synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Assay (IC50) purification->kinase_assay target_engagement Target Engagement (MS) purification->target_engagement cell_viability Cell Viability (GI50) purification->cell_viability western_blot Western Blot (Pathway) cell_viability->western_blot

Caption: Workflow for the synthesis and evaluation of a targeted covalent inhibitor.

Covalent Inhibition Mechanism

covalent_inhibition E_I Enzyme + Inhibitor E_I_complex Reversible Complex (E·I) E_I->E_I_complex k_on / k_off E_I_covalent Covalent Adduct (E-I) E_I_complex->E_I_covalent k_inact

Caption: Two-step mechanism of targeted covalent inhibition.

MPS1 Signaling Pathway

mps1_pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effect mitotic_stress Mitotic Stress aurora_b Aurora B Kinase mitotic_stress->aurora_b mps1 MPS1 Kinase aurora_b->mps1 Activates knl1 KNL1 mps1->knl1 Phosphorylates bub1 BUB1 knl1->bub1 Recruits mad1_mad2 MAD1/MAD2 Complex bub1->mad1_mad2 Promotes localization of mcc Mitotic Checkpoint Complex (MCC) mad1_mad2->mcc Catalyzes formation of apc_c APC/C mcc->apc_c Inhibits cell_cycle_arrest Cell Cycle Arrest apc_c->cell_cycle_arrest Leads to inhibitor TCI with This compound inhibitor->mps1

Caption: Simplified MPS1 signaling pathway and the point of inhibition.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 6-chloro-N-methyl-3-nitropyridin-2-amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-chloro-N-methyl-3-nitropyridin-2-amine. This protocol is designed for the synthesis of N-aryl or N-alkyl-N'-methyl-3-nitropyridine-2,6-diamine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes this substrate well-suited for palladium-catalyzed cross-coupling reactions.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4][5][6] This palladium-catalyzed cross-coupling reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[3][4] The reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][6] For electron-deficient substrates like chloropyridines, this method is often more efficient than traditional nucleophilic aromatic substitution (SNAr) reactions, which may require harsh conditions.[1]

The precursor, this compound, is a key intermediate for the synthesis of various bioactive molecules. The 2,6-disubstituted pyridine motif is of significant interest in drug development, with applications including inhibitors of β-amyloid-42 aggregation for Alzheimer's disease.[7] The nitro group at the 3-position can serve as a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of diverse compound libraries. Nitropyridines are recognized as valuable precursors for a wide range of biologically active heterocyclic systems.[8]

General Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

G cluster_0 Buchwald-Hartwig Amination This compound plus1 + Amine R1R2NH arrow1 Pd Catalyst, Ligand, Base Solvent, Heat Product

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a detailed protocol for the Buchwald-Hartwig amination of this compound. It is important to note that optimization of reaction conditions may be necessary for different amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[2][9]

  • Base (e.g., NaOtBu, K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

General Procedure
  • To an oven-dried reaction vessel, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5-2.0 equivalents).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-N'-methyl-3-nitropyridine-2,6-diamine.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes based on analogous reactions with chloropyridines.[10][11][12] Note that these are starting points and may require optimization for the specific substrate.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd2(dba)3 (2)XPhos (4)NaOtBu (1.5)Toluene10012-2470-95
Pd(OAc)2 (5)SPhos (10)K2CO3 (2.0)Dioxane11018-2465-90
PdCl2(PPh3)2 (5)Xantphos (10)NaOtBu (1.5)Toluene1108-1660-85[12]
Pd2(dba)3 (2)BINAP (4)Cs2CO3 (2.0)Toluene10012-2475-98

Visualization of Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G cluster_workflow Experimental Workflow prep Reaction Setup: - Add catalyst, ligand, base - Purge with inert gas reagents Add Reagents: - this compound - Amine - Anhydrous solvent prep->reagents reaction Reaction: - Heat and stir reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Cool, dilute, wash monitoring->workup purification Purification: - Column chromatography workup->purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex R-Pd(II)(X)L_n oxidative_addition->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange R'R''NH amine_complex R-Pd(II)(NHR'R'')L_n ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination -HX reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[2][3]

Troubleshooting and Considerations

  • Low Conversion: Chloropyridines can be less reactive than their bromo or iodo counterparts.[11] Increasing the reaction temperature, using a more active catalyst system (e.g., with bulky, electron-rich ligands like XPhos or SPhos), or a stronger base may improve conversion.[11] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere as oxygen can deactivate the catalyst.[11]

  • Side Reactions: Hydrodehalogenation (replacement of the chloro group with a hydrogen) can be a competing side reaction.[11] This can sometimes be suppressed by using a slight excess of the amine.[11]

  • Substrate Scope: The electronic properties of the amine coupling partner can influence the reaction outcome. Electron-rich anilines tend to react more readily than electron-poor ones. For sterically hindered amines, ligands with a larger bite angle, such as Xantphos, may be beneficial.

  • Base Sensitivity: If the substrate is sensitive to strong bases like NaOtBu, weaker bases such as K3PO4 or Cs2CO3 can be employed, although this may necessitate a more active catalyst and higher temperatures.[11]

Conclusion

The Buchwald-Hartwig amination provides an effective and reliable method for the synthesis of N-substituted-N'-methyl-3-nitropyridine-2,6-diamines from this compound. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and development. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

References

Scale-Up Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the scale-up synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate for research and development in the pharmaceutical and agrochemical sectors. The protocol is designed for researchers, scientists, and drug development professionals, offering a two-step process starting from the commercially available 2,6-dichloro-3-nitropyridine.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. Its structural features, including the reactive chlorine atom and the nitro group, allow for diverse chemical modifications, making it a versatile precursor for a wide range of target molecules. This document outlines a reliable and scalable two-step synthesis, beginning with the ammonolysis of 2,6-dichloro-3-nitropyridine to form the intermediate 2-amino-6-chloro-3-nitropyridine, followed by N-methylation to yield the final product.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Pathway 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine 6-chloro-2-amino-3-nitropyridine 6-chloro-2-amino-3-nitropyridine 2,6-dichloro-3-nitropyridine->6-chloro-2-amino-3-nitropyridine NH3, Solvent This compound This compound 6-chloro-2-amino-3-nitropyridine->this compound Methylating Agent, Base

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-chloro-3-nitropyridine

This procedure is adapted from established methods for the ammonolysis of dichloronitropyridines.[1]

Materials and Equipment:

  • 2,6-dichloro-3-nitropyridine

  • Methanol or Isopropanol

  • Aqueous Ammonia (25-30%) or Ammonia Gas

  • Reaction vessel equipped with a stirrer, thermometer, and gas inlet (if using ammonia gas)

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dichloro-3-nitropyridine in methanol or isopropanol.

  • Cool the solution to the desired reaction temperature (typically between 20-40°C).

  • Slowly add aqueous ammonia solution or bubble ammonia gas through the solution with vigorous stirring.

  • Maintain the reaction mixture at the specified temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold solvent (methanol or isopropanol) and then with water.

  • Dry the product in a vacuum oven to a constant weight.

Step 2: Synthesis of this compound

This step involves the N-methylation of the intermediate synthesized in Step 1. The following is a general protocol, and optimization may be required based on the chosen methylating agent and scale.

Materials and Equipment:

  • 2-amino-6-chloro-3-nitropyridine

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet

  • Quenching agent (e.g., water, saturated ammonium chloride solution)

  • Extraction and purification equipment (e.g., separatory funnel, chromatography column)

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, suspend 2-amino-6-chloro-3-nitropyridine in an anhydrous aprotic solvent.

  • Add the base portion-wise at a controlled temperature.

  • Slowly add the methylating agent to the suspension while maintaining the temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a suitable quenching agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: N-Methylation Dissolve Reactant Dissolve 2,6-dichloro-3-nitropyridine in solvent Add Ammonia Add Ammonia Source Dissolve Reactant->Add Ammonia Reaction 1 Stir at Controlled Temperature Add Ammonia->Reaction 1 Filtration 1 Filter Precipitate Reaction 1->Filtration 1 Washing 1 Wash with Solvent and Water Filtration 1->Washing 1 Drying 1 Dry Intermediate Washing 1->Drying 1 Suspend Intermediate Suspend 2-amino-6-chloro-3-nitropyridine in anhydrous solvent Drying 1->Suspend Intermediate Proceed to Step 2 Add Base Add Base Suspend Intermediate->Add Base Add Methylating Agent Add Methylating Agent Add Base->Add Methylating Agent Reaction 2 Stir until Completion Add Methylating Agent->Reaction 2 Quench Quench Reaction Reaction 2->Quench Extraction Extract Product Quench->Extraction Purification Purify by Chromatography/ Recrystallization Extraction->Purification

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reactants and Products
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,6-dichloro-3-nitropyridine5418-47-3C₅H₂Cl₂N₂O₂192.99
2-amino-6-chloro-3-nitropyridine27048-04-0C₅H₄ClN₃O₂173.56
This compound33742-70-0C₆H₆ClN₃O₂187.58[2]
Table 2: Typical Reaction Parameters
StepReactantReagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
Ammonolysis2,6-dichloro-3-nitropyridineAqueous Ammonia-Methanol35-402~56[1]
N-Methylation2-amino-6-chloro-3-nitropyridineDimethyl SulfateSodium HydrideTHF0 to RT4-6-

Note: The yield for the N-methylation step is dependent on the specific conditions and scale and should be optimized.

Table 3: Characterization Data for this compound
AnalysisData
Appearance Yellow to orange solid
¹H NMR Data to be determined experimentally.
¹³C NMR Data to be determined experimentally.
Mass Spec. Data to be determined experimentally.
IR (cm⁻¹) Data to be determined experimentally.
Melting Point Data to be determined experimentally.

Safety Precautions

  • This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,6-dichloro-3-nitropyridine and its derivatives are potentially toxic and should be handled with care.

  • Methylating agents such as dimethyl sulfate and methyl iodide are toxic and carcinogenic and require special handling procedures.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive guide for the scale-up synthesis of this compound. The two-step protocol is based on established chemical transformations and can be adapted for various research and development needs. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis. Further optimization of the N-methylation step may be necessary to achieve desired yields and purity on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloro-3-nitropyridine with methylamine.

Q2: What are the main challenges in this synthesis?

The primary challenge is controlling the regioselectivity of the reaction. Methylamine can attack either the C2 or C6 position of the 2,6-dichloro-3-nitropyridine ring, leading to the desired product and an undesired isomer, 2-chloro-N-methyl-5-nitropyridin-6-amine. Maximizing the yield of the desired C2 substitution product is the key to a successful synthesis.

Q3: What factors influence the regioselectivity of the reaction?

The regioselectivity is influenced by a combination of electronic and steric factors, as well as reaction conditions. The nitro group at the C3 position electronically activates both the C2 (ortho) and C6 (para) positions for nucleophilic attack. However, the inductive electron-withdrawing effect of the nitro group is stronger at the ortho position, making the C2 position more electrophilic and favoring kinetic control.[1][2] Thermodynamic control, on the other hand, might favor the formation of the C6-substituted product.

Q4: What are the common side products?

The main side product is the isomeric 2-chloro-N-methyl-5-nitropyridin-6-amine. Other potential side products can arise from the di-substitution of both chlorine atoms, especially if an excess of methylamine is used or if the reaction temperature is too high.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature. - Incorrect solvent. - Inefficient stirring. - Formation of the undesired isomer.- Optimize the reaction temperature. Lower temperatures generally favor the kinetically controlled product (C2 substitution). - Screen different solvents. Polar aprotic solvents like THF, acetonitrile, or DMF are often good choices. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - See the section below on "Controlling Regioselectivity".
High Percentage of Undesired Isomer - Reaction conditions favoring the thermodynamic product (e.g., high temperature, long reaction time).- Lower the reaction temperature. - Reduce the reaction time. Monitor the reaction progress by TLC or LC-MS to stop it once the formation of the desired product is maximized. - Consider using a bulky base which may sterically hinder attack at the C6 position.
Formation of Di-substituted Byproduct - Excess of methylamine. - High reaction temperature.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of methylamine. - Maintain a lower reaction temperature.
Incomplete Reaction - Insufficient reaction time or temperature. - Poor quality of starting materials. - Inadequate mixing.- Gradually increase the reaction time and/or temperature while monitoring for the formation of byproducts. - Ensure the 2,6-dichloro-3-nitropyridine is pure and the methylamine solution concentration is accurate. - Improve stirring efficiency.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine (Starting Material)

This protocol is adapted from a patented procedure.[3]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (98%)

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, slowly add 25.0 g (0.168 mol) of 2,6-dichloropyridine to a stirred solution of concentrated sulfuric acid at 20-25 °C.

  • Slowly add 75.0 g of concentrated nitric acid, ensuring the temperature does not exceed 50 °C.

  • After the addition is complete, heat the mixture to 100-105 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 50 °C and carefully pour it into ice water.

  • Filter the resulting precipitate and wash it with water until the filtrate is neutral.

  • Dry the solid to obtain 2,6-dichloro-3-nitropyridine.

Expected Yield: Approximately 75%.[3]

Protocol 2: Synthesis of this compound

This is a generalized protocol based on analogous reactions, as specific literature on the reaction with methylamine is limited. Optimization of the conditions is recommended.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Ethanol)

  • A base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), if using a methylamine salt.

  • Ice bath

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methylamine (1.0-1.2 equivalents) to the cooled solution while stirring vigorously. If using a methylamine salt, add the base (1.5 equivalents) to the reaction mixture prior to the addition of the amine.

  • Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from the isomeric byproduct and any unreacted starting material.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2,6-dichloro-3-nitropyridine
Nitrating Agent Temperature (°C) Time (h) Yield (%) Reference
Conc. H₂SO₄ / Conc. HNO₃100-105575.38[3]
Fuming H₂SO₄ / Conc. HNO₃652Not specified
H₂SO₄ / KNO₃1201080
H₂SO₄ / HNO₃ / Sulfamic acid110-1203082.0[4]
Table 2: Hypothetical Influence of Reaction Parameters on the Synthesis of this compound
Parameter Condition A Condition B Expected Outcome on Yield of Desired Product Expected Outcome on Isomer Ratio (C2:C6)
Temperature 0 °CRoom TemperatureHigher yield at room temperature, but risk of more side products.Higher ratio at 0 °C (favoring kinetic product).
Solvent THFEthanolTHF is generally preferred for SNAr reactions.Solvent polarity can influence the ratio; less polar solvents may favor C2 substitution.
Methylamine (equiv.) 1.12.0Higher equivalence may lead to di-substitution.May not significantly affect the initial mono-substitution ratio.
Reaction Time 2 h24 hLonger time may increase conversion but also the proportion of the thermodynamic C6 isomer.Shorter time favors the kinetic C2 isomer.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Synthetic Pathway for this compound A 2,6-Dichloropyridine B 2,6-dichloro-3-nitropyridine A->B Conc. H₂SO₄, Conc. HNO₃ C This compound (Desired Product) B->C Methylamine (kinetic control) D 2-chloro-N-methyl-5-nitropyridin-6-amine (Isomeric Byproduct) B->D Methylamine (thermodynamic control)

Caption: Synthetic route and potential byproducts.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Yield of Desired Product q1 Analyze Isomer Ratio (LC-MS/NMR) start->q1 high_isomer High Amount of C6 Isomer q1->high_isomer High C6 Isomer low_conversion Low Conversion of Starting Material q1->low_conversion Low Conversion solution1 Lower Reaction Temperature Shorten Reaction Time high_isomer->solution1 solution2 Increase Reaction Time/Temperature Check Reagent Quality low_conversion->solution2

Caption: A logical guide to troubleshooting low yield issues.

References

Technical Support Center: Purification of 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-chloro-N-methyl-3-nitropyridin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery After Column Chromatography 1. Compound is highly polar and is irreversibly adsorbed onto the silica gel. 2. Incorrect mobile phase composition (too non-polar). 3. Compound degradation on acidic silica gel. 1. Consider using a different stationary phase such as alumina (basic or neutral) or a modified silica gel. 2. Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended. 3. Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase.
Persistent Impurities in the Final Product 1. Co-elution of impurities with the desired compound during column chromatography. 2. Incomplete removal of starting materials or byproducts. 3. The chosen recrystallization solvent is not optimal. 1. Optimize the mobile phase for better separation. Try a different solvent system or a shallower gradient. 2. Consider a multi-step purification approach, such as a preliminary acid-base extraction followed by column chromatography or recrystallization. 3. Perform a systematic solvent screen for recrystallization. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with hexanes).
Oily Product Instead of Solid After Solvent Removal 1. Presence of residual solvent. 2. The compound has a low melting point. 3. Presence of impurities that are oils. 1. Ensure complete removal of solvent under high vacuum, possibly with gentle heating. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Re-purify the material using a different technique (e.g., if an oil was obtained after chromatography, try recrystallization).
Significant Tailing on TLC and Column Chromatography 1. Strong interaction between the basic amine functionality and the acidic silanol groups on the silica gel surface. 1. Add a basic modifier such as triethylamine (0.1-1% v/v) or a few drops of pyridine to the mobile phase to neutralize the acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification techniques for compounds of this class are column chromatography on silica gel and recrystallization. The choice depends on the nature and quantity of impurities, as well as the scale of the reaction.

Q2: What are the likely impurities I might encounter?

A2: If synthesizing from 2-amino-6-chloro-3-nitropyridine, potential impurities include unreacted starting material, over-alkylated (dimethylated) product, and byproducts from the alkylating agent.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound when hot but not when cold. You can screen for suitable solvents by dissolving a small amount of your crude product in a few potential solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) and observing the solubility at different temperatures.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Aminopyridine derivatives can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can use a deactivated silica gel or add a base like triethylamine to your eluent. Alternatively, using a less acidic stationary phase like alumina might be beneficial.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is a general protocol and may require optimization.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc.) to elute the compound. To counteract tailing, consider adding 0.1-1% triethylamine to the mobile phase.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling. Common solvent systems to try are ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored due to impurities, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography Primary Method recrystallization Recrystallization crude_product->recrystallization Alternative/Secondary purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Purity < 95% purity_check->recrystallization Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue issue_tailing Tailing on TLC? start->issue_tailing issue_impurities Persistent Impurities? issue_tailing->issue_impurities No solution_add_base Add Triethylamine to Mobile Phase issue_tailing->solution_add_base Yes issue_low_yield Low Yield? issue_impurities->issue_low_yield No solution_optimize_chrom Optimize Chromatography (Solvent/Gradient) issue_impurities->solution_optimize_chrom Yes solution_check_adsorption Check for Irreversible Adsorption on Silica issue_low_yield->solution_check_adsorption Yes solution_recrystallize Try Recrystallization with Different Solvents solution_optimize_chrom->solution_recrystallize solution_change_stationary_phase Use Alumina or Deactivated Silica solution_check_adsorption->solution_change_stationary_phase

Caption: Troubleshooting decision tree for purification challenges.

Identifying side products in 6-chloro-N-methyl-3-nitropyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-chloro-N-methyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most prevalent side reactions involving this compound are typically related to its synthesis from 2,6-dichloro-3-nitropyridine and subsequent nucleophilic substitution reactions. Key side reactions include the formation of positional isomers, over-methylation, hydrolysis of the chloro group, and potential reduction of the nitro group under certain conditions.

Q2: How can I minimize the formation of the isomeric impurity, 4-chloro-N-methyl-3-nitropyridin-2-amine?

A2: The formation of the 4-chloro isomer as a byproduct is a known challenge in the synthesis of related compounds.[1] To minimize its formation, precise control over reaction temperature and the rate of addition of reagents during the initial amination of the dichloropyridine precursor is crucial. Using a less polar solvent can also favor the desired kinetic product.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is the gold standard for separating the main product from its impurities.[2] For structural elucidation of unknown side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of both the desired product and any isolated impurities.

Troubleshooting Guide

Problem 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure full consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Degradation of starting material or product Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure all solvents and reagents are anhydrous, as water can lead to hydrolysis byproducts.
Suboptimal reaction temperature The regioselectivity of the initial amination step is temperature-dependent. A lower temperature generally favors the kinetic product (2-amino-6-chloro-3-nitropyridine). For subsequent reactions, the optimal temperature will depend on the specific nucleophile and solvent used.
Incorrect stoichiometry Carefully control the molar ratios of your reactants. An excess of the amine nucleophile can sometimes lead to double substitution or other side reactions.

Problem 2: Presence of an unexpected side product with the same mass as the desired product.

This is likely a positional isomer.

Potential Isomer Origin Identification and Mitigation
4-chloro-N-methyl-3-nitropyridin-2-amine This isomer can form during the synthesis of the precursor from 2,4-dichloro-3-nitropyridine.[1]Identification: Careful analysis of 1H NMR and 13C NMR spectra can distinguish between the isomers based on the coupling patterns of the aromatic protons. HPLC can also separate the isomers with an optimized method. Mitigation: Use highly pure 2,6-dichloro-3-nitropyridine as the starting material. During the amination step, maintain a low reaction temperature to favor substitution at the 2-position.[3]

Problem 3: Observation of a byproduct with a lower molecular weight.

This could indicate hydrolysis or reduction of the starting material.

Potential Byproduct Formation Mechanism Prevention and Removal
6-hydroxy-N-methyl-3-nitropyridin-2-amine Hydrolysis of the chloro group can occur in the presence of water, especially at elevated temperatures or under basic conditions.Prevention: Use anhydrous solvents and reagents. If a base is required, use a non-nucleophilic organic base. Removal: This more polar byproduct can typically be removed by silica gel column chromatography.
6-chloro-N-methyl-3-aminopyridin-2-amine Reduction of the nitro group can happen if there are reducing agents present in the reaction mixture, or with certain catalysts like palladium on carbon (Pd/C) if hydrogen is introduced.[2]Prevention: Avoid unintentional introduction of reducing agents. If a hydrogenation reaction is performed on another part of the molecule, the nitro group will likely be reduced. Removal: The amino derivative will have significantly different polarity and can be separated by column chromatography.

Problem 4: Formation of high molecular weight impurities.

This may be due to dimerization or other intermolecular reactions.

Potential Side Product Formation Pathway Mitigation Strategy
Dimeric species Oxidative coupling or other intermolecular reactions can lead to the formation of dimers, especially at high concentrations or in the presence of oxidizing agents.[4][5]Mitigation: Run the reaction at a lower concentration. Ensure the reaction is carried out under an inert atmosphere to minimize oxidation.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) on this compound

  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (1.1 - 1.5 equiv)

    • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

    • Base (e.g., K2CO3, Et3N, or DIPEA) (optional, depending on the nucleophile)

  • Procedure:

    • To a clean, dry flask under an inert atmosphere, add this compound and the anhydrous solvent.

    • Add the nucleophile, followed by the base if required.

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway 2_6_dichloro_3_nitropyridine 2,6-dichloro-3-nitropyridine target_precursor This compound 2_6_dichloro_3_nitropyridine->target_precursor Methylamine isomer_impurity 4-chloro-N-methyl-3-nitropyridin-2-amine 2_6_dichloro_3_nitropyridine->isomer_impurity Methylamine (Side Reaction) desired_product Desired Product target_precursor->desired_product Nucleophile hydrolysis_product Hydrolysis Product (6-hydroxy-N-methyl-3-nitropyridin-2-amine) target_precursor->hydrolysis_product H2O reduction_product Reduction Product (6-chloro-N-methyl-3-aminopyridin-2-amine) target_precursor->reduction_product [H] dimer_product Dimerization Product target_precursor->dimer_product Oxidation/High Conc.

Caption: Potential reaction pathways and side products.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions start Low Yield or Impure Product analyze Analyze by HPLC, LC-MS, NMR start->analyze isomer Isomeric Impurity Detected analyze->isomer hydrolysis Hydrolysis Product Detected analyze->hydrolysis reduction Reduction Product Detected analyze->reduction incomplete Incomplete Reaction analyze->incomplete sol_isomer Optimize T, Solvent Use Pure Starting Material isomer->sol_isomer sol_hydrolysis Use Anhydrous Conditions hydrolysis->sol_hydrolysis sol_reduction Avoid Reducing Agents reduction->sol_reduction sol_incomplete Increase Time/Temp incomplete->sol_incomplete

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimization of Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitropyridines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the direct nitration of pyridine?

Direct nitration of pyridine is often challenging due to the electron-deficient nature of the pyridine ring. The nitrogen atom in the ring is basic and can be protonated under the strongly acidic conditions of nitration, forming a pyridinium ion. This deactivates the ring towards electrophilic aromatic substitution, leading to very low yields of nitropyridines.[1][2] Harsh reaction conditions are typically required, which can also lead to side reactions and product instability.[2]

Q2: What is a more effective method for synthesizing 4-nitropyridine?

A more effective and common method for the synthesis of 4-nitropyridine involves the nitration of pyridine N-oxide.[3][4] The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.[3] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[3]

Q3: How can I achieve nitration at the 3-position (meta-nitration) of pyridine?

Direct nitration to achieve 3-nitropyridine is difficult. However, specific methods have been developed to achieve meta-nitration. One approach involves a dearomatization-rearomatization strategy.[2] Another method treats pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then undergoes a[5][6] sigmatropic shift to yield 3-nitropyridine upon treatment with aqueous sodium bisulfite (NaHSO₃).[1][7][8][9][10]

Q4: How can I control regioselectivity in the nitration of substituted pyridines?

Controlling regioselectivity is a key challenge. For instance, in the synthesis of 3-Amino-4-nitropyridine, direct nitration of 3-aminopyridine results in a mixture of isomers.[11] A recommended approach is to protect the amino group, for example, by acylation to form 3-acetylaminopyridine. The acetyl group then directs the nitration to the C4 position.[11] Subsequent hydrolysis of the protecting group yields the desired 3-amino-4-nitropyridine.[11]

For nucleophilic aromatic substitution on compounds like 2,4-dichloro-5-nitropyridine, substitution is highly selective for the C4 position due to the electronic stabilization of the Meisenheimer intermediate by the para-nitro group.[12]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Very low or no product in direct nitration of pyridine.Deactivation of the pyridine ring due to protonation under acidic conditions.[1]Consider using the pyridine N-oxide method for nitration at the 4-position.[3][4] For 3-nitropyridine, explore methods like the N₂O₅/NaHSO₃ procedure.[1][7][8]
Low yield in multicomponent reactions for pyridine synthesis.Inefficient reaction conditions or poor oxidation of the dihydropyridine intermediate.[13]Optimize reaction temperature and consider using catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to improve yields.[13] For the oxidation step, explore milder reagents than classical oxidants like CrO₃ or KMnO₄.[13]
Low yield in the synthesis of 3-Amino-4-nitropyridine.Lack of regioselectivity in the direct nitration of 3-aminopyridine.[11]Employ a protecting group strategy. Acylate the amino group to direct nitration to the desired position, followed by deprotection.[11]
Poor Selectivity & Side Products
Symptom Possible Cause Suggested Solution
Formation of multiple isomers during nitration.Lack of directing group control or competing reaction pathways.[11]Utilize protecting groups to direct the nitration to the desired position.[11] Carefully control reaction temperature, as it can influence the rates of competing reactions.[13]
Presence of di-nitrated or other side products.Harsh reaction conditions.Optimize the reaction time and temperature. Consider using milder nitrating agents if possible.
Incomplete reaction or presence of starting material.Insufficient reaction time or temperature. Inadequate mixing.Monitor the reaction progress using techniques like TLC or HPLC.[11] Ensure efficient stirring throughout the reaction.
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in separating the desired product from isomers.Similar physical properties of the isomers.For 3-Amino-4-nitropyridine, recrystallization can be an effective method for removing isomeric impurities.[11] Silica gel column chromatography with a carefully selected eluent system is another option.[11]
Presence of inorganic impurities in the crude product.Carryover from the reaction workup.Ensure thorough washing of the organic layer during aqueous workup. Recrystallization can also help in removing inorganic salts.
Difficulty in removing the solvent.High boiling point of the solvent.Use a rotary evaporator for solvent removal. If the product is volatile, exercise caution.[14]

Experimental Protocols

Synthesis of 4-Nitropyridine-N-Oxide

This protocol is adapted from a standard procedure for the nitration of pyridine-N-oxide.[15]

1. Preparation of Nitrating Acid:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL of fuming nitric acid.

  • While cooling in an ice bath and stirring, slowly add 30 mL of concentrated sulfuric acid.

  • Allow the mixture to warm to 20°C.

2. Reaction:

  • In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine-N-oxide.

  • Heat the flask to 60°C.

  • Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will drop to around 40°C.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a 1 L beaker containing 150 g of crushed ice.

  • Carefully add a saturated sodium carbonate solution in portions until the pH reaches 7-8 (caution: strong foaming will occur).

  • A yellow solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the crude product with acetone to remove insoluble inorganic salts.

  • Evaporate the acetone from the filtrate to obtain the yellow product. The product can be further purified by recrystallization from acetone.

Diagrams

experimental_workflow cluster_synthesis Synthesis of 4-Nitropyridine Pyridine Pyridine Pyridine_N_Oxide Pyridine_N_Oxide Pyridine->Pyridine_N_Oxide Oxidation Nitration Nitration Pyridine_N_Oxide->Nitration Nitrating Agent 4-Nitropyridine-N-Oxide 4-Nitropyridine-N-Oxide Nitration->4-Nitropyridine-N-Oxide Reaction Deoxygenation Deoxygenation 4-Nitropyridine-N-Oxide->Deoxygenation Reducing Agent 4-Nitropyridine 4-Nitropyridine Deoxygenation->4-Nitropyridine Final Product

Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide route.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield Observed Cause1 Ring Deactivation (Direct Nitration) Low_Yield->Cause1 Cause2 Poor Regioselectivity Low_Yield->Cause2 Cause3 Suboptimal Conditions Low_Yield->Cause3 Solution1 Use Pyridine N-Oxide Method Cause1->Solution1 Solution2 Employ Protecting Groups Cause2->Solution2 Solution3 Optimize Temp. & Catalyst Cause3->Solution3

Caption: Troubleshooting logic for addressing low yields in nitropyridine synthesis.

References

6-chloro-N-methyl-3-nitropyridin-2-amine stability and long-term storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and long-term storage of 6-chloro-N-methyl-3-nitropyridin-2-amine, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8 °C) are preferable for maintaining long-term integrity. The compound should be protected from moisture, light, and high temperatures.[1]

Q2: Is this compound sensitive to air or moisture?

A2: While specific data for this compound is limited, related substituted pyridines can be sensitive to moisture. Therefore, it is crucial to store it in a desiccated environment and to handle it in a way that minimizes exposure to atmospheric moisture. Always ensure the container is tightly closed after use.[1][2][3]

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Contact with these substances could lead to vigorous reactions and degradation of the compound. Keep it isolated from sources of heat, sparks, or open flames.[1]

Q4: What are the potential degradation pathways?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar halogenated nitroaromatic compounds can undergo degradation through several mechanisms. These may include hydrolysis of the chloro group, reduction of the nitro group, and photochemical reactions.[4][5] Dehalogenation is a known degradation route for halogenated pyridines.[6]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and inert atmosphere), the compound is expected to be stable for an extended period. However, for precise experimental work, it is advisable to re-analyze the purity of the compound if it has been stored for more than a year or if there are any visual changes in the material (e.g., color change, clumping).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). If stored improperly, consider using a fresh batch of the compound. It is recommended to perform a purity check (e.g., by HPLC or NMR) on the stored material.
Change in physical appearance (e.g., color, texture) Decomposition or absorption of moisture.Do not use the compound. Dispose of it according to your institution's safety protocols. This indicates significant degradation.
Inconsistent results between batches Variation in purity or degradation of an older batch.Always record the batch number and date of receipt. When starting a new series of experiments, it is good practice to use a single, well-characterized batch. If using an older batch, re-confirm its purity.
Difficulty in dissolving the compound Potential moisture absorption leading to clumping or degradation into less soluble impurities.Ensure the compound is stored in a desiccator. If clumping is observed, gently break up the solid in a dry environment (e.g., glove box) before weighing and dissolving.

Stability Data Summary

Condition Parameter Recommended Range/Value Potential Outcome of Deviation
Temperature Storage Temperature2-8 °C (Refrigerated)Elevated temperatures can accelerate degradation.
ShippingCold-chain recommendedExposure to high temperatures during transit can compromise integrity.
Humidity Relative Humidity< 40% (Store with desiccant)Hygroscopic; moisture can lead to hydrolysis and degradation.
Light Light ExposureStore in an amber or opaque vialPhotochemical degradation is possible for nitroaromatic compounds.
Atmosphere Gaseous EnvironmentInert gas (Argon or Nitrogen) for long-term storageMinimizes oxidative degradation.
pH Solution pHNeutral (if in solution)Both acidic and basic conditions can promote hydrolysis.[5]

Experimental Protocol: Stability Assessment

This is a general protocol for assessing the stability of this compound. It should be adapted based on specific experimental needs and available analytical equipment.

1. Initial Characterization (Time = 0):

  • Record the initial appearance of the compound.
  • Determine the initial purity using a validated analytical method (e.g., HPLC-UV, UPLC-MS, or qNMR).
  • Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and structure.

2. Sample Preparation and Storage:

  • Aliquot the compound into several vials for each storage condition to be tested (e.g., 2-8°C/dark, 25°C/dark, 25°C/light, 40°C/dark).
  • For each condition, prepare samples under both ambient and inert (N₂ or Ar) atmospheres.
  • For solution stability, prepare solutions in relevant solvents and store them under the same conditions.

3. Time-Point Analysis:

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.
  • Visually inspect the sample for any changes in appearance.
  • Analyze the purity of the sample using the same analytical method as in the initial characterization.
  • If significant degradation is observed, use techniques like LC-MS/MS or GC-MS to identify potential degradation products.

4. Data Analysis:

  • Plot the purity of the compound as a function of time for each storage condition.
  • Determine the rate of degradation and estimate the shelf-life under each condition.

Visualizations

Troubleshooting_Flowchart Troubleshooting Experimental Issues start Start: Unexpected Experimental Results check_storage Check Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok improper_storage Improper Storage Identified storage_ok->improper_storage No purity_check Perform Purity Check (e.g., HPLC, NMR) storage_ok->purity_check Yes re_evaluate_protocol Re-evaluate Experimental Protocol & Reagents end_good Proceed with Experiment re_evaluate_protocol->end_good use_fresh Use Fresh Batch of Compound improper_storage->use_fresh use_fresh->end_good purity_ok Purity Acceptable? purity_check->purity_ok purity_ok->re_evaluate_protocol Yes degraded Compound Degraded purity_ok->degraded No end_bad Discard Old Batch & Use Fresh Compound degraded->end_bad

Caption: Troubleshooting workflow for unexpected experimental results.

Storage_Protocol_Workflow Long-Term Storage Protocol receive Receive Compound log_info Log Batch Number & Date of Receipt receive->log_info inspect Visually Inspect for Integrity log_info->inspect transfer Transfer to a Tightly Sealed Amber Vial inspect->transfer add_desiccant Place Vial in a Secondary Container with Desiccant transfer->add_desiccant refrigerate Store at 2-8 °C in a Dark, Ventilated Area add_desiccant->refrigerate usage For Use: Equilibrate to Room Temp in a Desiccator Before Opening refrigerate->usage When Needed reseal After Use: Purge with Inert Gas (Optional) & Reseal Tightly usage->reseal return_storage Return to Refrigerated Storage reseal->return_storage return_storage->usage end End of Lifecycle return_storage->end

Caption: Recommended workflow for long-term storage and handling.

References

Technical Support Center: Synthesis of 2-Amino-3-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-amino-3-nitropyridines. The information is tailored for researchers, scientists, and drug development professionals to help overcome experimental hurdles and improve synthesis outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the yield of my 2-amino-3-nitropyridine synthesis consistently low?

Low yields in the synthesis of 2-amino-3-nitropyridine are a common issue, primarily due to the formation of the isomeric byproduct, 2-amino-5-nitropyridine, which is often the major product in direct nitration of 2-aminopyridine.[1][2] The reaction conditions, particularly temperature and the nitrating agent used, play a crucial role in the product distribution.

Troubleshooting Steps:

  • Control Reaction Temperature: The nitration of 2-aminopyridine is highly temperature-sensitive. Running the reaction at elevated temperatures (50°C or higher) tends to favor the formation of the undesired 5-nitro isomer.[1] It is recommended to maintain a low reaction temperature, ideally between 0 and 5°C, during the addition of the nitrating agent to favor the formation of the 3-nitro isomer.

  • Choice of Nitrating Agent: The use of a mixed acid system (HNO₃/H₂SO₄) is standard. The ratio and concentration of these acids can influence the outcome. The formation of a 2-nitraminopyridine intermediate is a key step, which then rearranges to the aminonitropyridines.[1][3]

  • Alternative Synthetic Route: Consider a multi-step synthesis that offers better regioselectivity. One such method involves the initial bromination of 2-aminopyridine at the 5-position, followed by nitration at the 3-position, and subsequent removal of the bromine atom.[4] Another high-yield approach is the amination of 2-chloro-3-nitropyridine.

2. How can I minimize the formation of the 2-amino-5-nitropyridine isomer?

The preferential formation of the 2-amino-5-nitropyridine isomer is a well-documented challenge.[1][2] This is attributed to the electronic properties of the 2-aminopyridine ring, where the 5-position is highly activated towards electrophilic substitution.

Strategies to Improve Regioselectivity:

  • Blocking the 5-Position: A robust strategy is to temporarily block the 5-position with a substituent, perform the nitration at the 3-position, and then remove the blocking group. Halogens, such as bromine, are commonly used for this purpose.[4]

  • Thermolysis Conditions: Interestingly, the thermolysis of the 2-nitraminopyridine intermediate has been shown to invert the product ratio, favoring the formation of 2-amino-3-nitropyridine.[1] In one study, thermolysis in chlorobenzene at 132°C yielded 2-amino-3-nitropyridine as the major product (40%) and 2-amino-5-nitropyridine as the minor product (26%).[1]

  • Photolysis: Irradiation of 2-nitraminopyridine in methanol has also been reported to reverse the isomer ratio, favoring the 3-nitro product.[1]

3. What are the most effective methods for separating 2-amino-3-nitropyridine from its 5-nitro isomer?

The separation of these two isomers can be challenging due to their similar physical properties. However, several methods have been successfully employed.

Purification Techniques:

  • Steam Distillation: 2-amino-3-nitropyridine is volatile with steam, while the 2-amino-5-nitropyridine isomer is not.[1][3] This difference is attributed to the formation of an intramolecular hydrogen bond between the amino and nitro groups in the 3-nitro isomer, which reduces its boiling point and allows it to be separated by steam distillation.[1]

  • Sublimation: Sublimation is another effective technique for separating the two isomers.[1]

  • Column Chromatography: Silica gel column chromatography can be used for separation. A suitable eluent system would typically consist of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Recrystallization: Recrystallization can be used for purification, although it may be less effective for separating isomers with very similar solubilities. Suitable solvents for recrystallization include ethanol, ethyl methyl ketone, or a mixed solvent system.

4. I am having trouble with the purification of my final product. What are the common impurities and how can I remove them?

Besides the 5-nitro isomer, other impurities can include unreacted starting materials and byproducts from side reactions.

Common Impurities and Removal Strategies:

  • Unreacted 2-Aminopyridine: Can be removed by washing the crude product with a dilute acid solution to protonate and dissolve the unreacted amine.

  • Di-nitrated Products: Although less common under controlled conditions, di-nitration can occur. These are typically less soluble and can sometimes be removed by recrystallization.

  • Byproducts from Side Reactions: The specific byproducts will depend on the synthetic route chosen. A thorough understanding of the reaction mechanism can help in identifying potential impurities. Purification methods like column chromatography are generally effective in removing a wide range of impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-nitropyridine via Nitration of 2-Aminopyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

  • Cool the mixture to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by steam distillation or column chromatography to separate the 3-nitro and 5-nitro isomers.

Protocol 2: Synthesis of 2-Amino-3-nitropyridine from 2-Chloro-3-nitropyridine

This route generally provides a higher yield of the desired product.

Materials:

  • 2-Chloro-3-nitropyridine

  • Aqueous or alcoholic solution of ammonia

  • Sealed reaction vessel

Procedure:

  • Dissolve 2-chloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol in a pressure-rated vessel.

  • Add an excess of an aqueous or alcoholic solution of ammonia.

  • Seal the vessel and stir the mixture at room temperature or heat to a moderate temperature (e.g., 90°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully vent the vessel.

  • The product may precipitate upon cooling. If so, filter the solid, wash with a small amount of cold solvent, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to 2-Amino-3-nitropyridine

Synthetic RouteStarting MaterialKey ReagentsReported Yield of 2-Amino-3-nitropyridineReference
Direct Nitration2-AminopyridineHNO₃/H₂SO₄<10% (major product is 5-nitro isomer)[2]
Nitration with Bromine Blocking Group2-Amino-5-bromopyridineHNO₃/H₂SO₄ then reductionHigher than direct nitration (specific yield varies)[4]
Amination2-Chloro-3-nitropyridineAmmoniaUp to 97%[5]
Thermolysis of Intermediate2-NitraminopyridineHeat (132°C in chlorobenzene)40%[1]

Visualizations

Logical Workflow for Troubleshooting Low Yields

low_yield_troubleshooting start Low Yield of 2-Amino-3-nitropyridine check_isomer Is 2-Amino-5-nitropyridine the major product? start->check_isomer control_temp Lower reaction temperature to 0-5 C check_isomer->control_temp Yes purification_issue Is the issue with product isolation/purification? check_isomer->purification_issue No alt_route Consider alternative synthetic routes control_temp->alt_route blocking_group Use a blocking group (e.g., Bromine) at the 5-position alt_route->blocking_group amination Amination of 2-chloro-3-nitropyridine alt_route->amination end Improved Yield blocking_group->end amination->end optimize_purification Optimize purification method (e.g., steam distillation, chromatography) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for low yields in 2-amino-3-nitropyridine synthesis.

Side Reaction Pathway in Direct Nitration

side_reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-AP 2-Aminopyridine Nitramine 2-Nitraminopyridine 2-AP->Nitramine Nitrating Agent HNO3 / H2SO4 Nitrating Agent->Nitramine 3-Nitro 2-Amino-3-nitropyridine (Desired Product) Nitramine->3-Nitro Rearrangement (Minor Pathway) 5-Nitro 2-Amino-5-nitropyridine (Major Byproduct) Nitramine->5-Nitro Rearrangement (Major Pathway)

Caption: Formation of isomers via a 2-nitraminopyridine intermediate.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Aminopyridine nitration Nitration with HNO3/H2SO4 at 0-5 C start->nitration workup Quenching on ice & Neutralization nitration->workup crude Crude Product (Mixture of Isomers) workup->crude separation Separation of Isomers crude->separation steam_dist Steam Distillation separation->steam_dist Option 1 chromatography Column Chromatography separation->chromatography Option 2 pure_product Pure 2-Amino-3-nitropyridine steam_dist->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of 2-amino-3-nitropyridine.

References

Overcoming regioselectivity issues in functionalizing nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming regioselectivity issues in the functionalization of nitropyridines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges in this critical area of synthetic chemistry.

Troubleshooting Guides

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I am observing poor regioselectivity or a mixture of isomers in the Nucleophilic Aromatic Substitution (SNAr) of my halonitropyridine. How can I improve selectivity for the desired product?

Answer:

Poor regioselectivity in SNAr reactions of nitropyridines is a common issue stemming from the electronic activation of multiple positions by the nitro group and the pyridine nitrogen. The formation of undesired isomers can significantly lower the yield of your target molecule.

Potential Causes & Solutions:

  • Electronic Ambiguity: The pyridine nitrogen and the nitro group activate the C2/C6 and C4 positions towards nucleophilic attack.[1][2] The relative reactivity is highly dependent on the substitution pattern.

    • Solution: Analyze the electronic effects. For a 3-nitropyridine, the C2 and C6 positions are most activated. For a 4-nitropyridine, the C2 and C6 positions are activated. For a 2-nitropyridine, the C4 and C6 positions are activated. Choose a starting material where the leaving group is at the most activated position relative to other open positions.

  • Steric Hindrance: Bulky nucleophiles or substituents near the target reaction site can disfavor attack at that position, leading to reaction at a less hindered, but still activated, site.[3]

    • Solution: If targeting a sterically hindered position, consider using a smaller nucleophile if the synthesis allows. Conversely, to block an undesired position, a bulky, non-reactive group can be installed nearby.

  • Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product distribution.

    • Solution: Try running the reaction at a lower temperature to favor the kinetically preferred product, which is often the one formed via the most stable Meisenheimer intermediate.[4] Experiment with a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) and polar protic solvents (e.g., isopropanol, ethanol) as this can alter the stability of the intermediates and transition states.[4]

Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a nitropyridine halide is giving low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in cross-coupling reactions involving nitropyridines can be attributed to several factors, including catalyst deactivation, poor oxidative addition, or side reactions.[5][6]

Potential Causes & Solutions:

  • Catalyst Inactivation: The nitro group can oxidize the Pd(0) catalyst, or the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting catalytic turnover.

    • Solution: Use a robust ligand that protects the palladium center and promotes the desired catalytic cycle. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often effective.[6] Using a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.[7]

  • Inefficient Oxidative Addition: The C-X bond on the electron-deficient nitropyridine ring is generally reactive, but issues can still arise.

    • Solution: Ensure your halide is sufficiently reactive (I > Br > Cl).[8] For less reactive chlorides, a more active catalyst system (e.g., using a more electron-rich ligand) and higher temperatures may be necessary.[9]

  • Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or reduction of the aryl halide are common side reactions.[10] Protodeboronation (loss of the boronic acid group) can also occur under harsh basic conditions.[6]

    • Solution: Carefully control stoichiometry; avoid a large excess of the boronic acid. Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) instead of strong hydroxides, and ensure rigorous degassing of solvents and reagents to remove oxygen, which can promote homocoupling.[6][11] For sensitive boronic acids, consider converting them to more stable pinacol esters or trifluoroborate salts.[6]

Question 3: I am struggling to achieve regioselective C-H functionalization on my nitropyridine. The reaction is either unreactive or provides a mixture of products. What strategies can I employ?

Answer:

Direct C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature, and the nitro group adds another layer of complexity by strongly influencing the electronic landscape.[12][13]

Potential Causes & Solutions:

  • Poor Reactivity: The electron-poor nature of the nitropyridine ring makes it resistant to many electrophilic C-H activation methods.

    • Solution: Focus on nucleophilic C-H functionalization strategies, such as Vicarious Nucleophilic Substitution (VNS).[14] VNS allows for the introduction of alkyl groups at positions activated by the nitro group (typically ortho and para) by reacting the nitropyridine with a carbanion bearing a leaving group.[14][15]

  • Lack of Selectivity: Without a directing group, functionalization often occurs at the most electronically activated and sterically accessible C-H bond, which may not be the desired position.

    • Solution 1 (Directed ortho-Metalation - DoM): If your nitropyridine contains a suitable Directing Metalation Group (DMG) like an amide or carbamate, you can use a strong lithium base (e.g., n-BuLi, LDA) to selectively deprotonate the ortho C-H bond.[16][17][18] The resulting organolithium species can then be quenched with an electrophile. This provides excellent regiocontrol.

    • Solution 2 (Steric Control): The inherent steric environment of the substrate can be used to direct functionalization. For example, a bulky substituent can block one position, forcing the reaction to occur at a different site.[3][19]

Frequently Asked Questions (FAQs)

Q1: How does the position of the nitro group affect the regioselectivity of nucleophilic attack on a pyridine ring?

The position of the electron-withdrawing nitro group, in concert with the innate electron deficiency at the α (C2/C6) and γ (C4) positions of the pyridine ring, dictates the most likely sites for nucleophilic attack. The negative charge of the intermediate (Meisenheimer complex) is best stabilized when it can be delocalized onto the electronegative pyridine nitrogen and the oxygen atoms of the nitro group.

  • 3-Nitropyridine: The nitro group strongly activates the C2 and C6 positions. Attack at these positions allows the negative charge to be delocalized onto both the pyridine nitrogen and the nitro group.

  • 4-Nitropyridine: The nitro group and pyridine nitrogen work together to strongly activate the C2 and C6 positions.

  • 2-Nitropyridine: The C4 and C6 positions are the most activated sites for nucleophilic attack.

G

Caption: Logic diagram of factors controlling SNAr regioselectivity.

Q2: When should I choose SNAr, a cross-coupling reaction, or C-H activation to functionalize my nitropyridine?

Choosing the correct strategy depends on the desired final product and the available starting materials.

G start Goal: Functionalize Nitropyridine q1 Is there a good leaving group (e.g., Cl, Br) at the desired position? start->q1 q2 Is the desired bond C-C, C-N, C-O, etc.? q1->q2 Yes q3 Is direct C-H bond functionalization desired? q1->q3 No snar Use Nucleophilic Aromatic Substitution (SNAr) q2->snar C-Nu bond & activated position coupling Use Pd-Catalyzed Cross-Coupling q2->coupling C-C, C-N, etc. & versatile partners q4 Is there a directing group (DMG) ortho to the target C-H? q3->q4 dom Use Directed ortho-Metalation (DoM) q4->dom Yes vns Consider Vicarious Nucleophilic Substitution (VNS) q4->vns No

Caption: Decision workflow for nitropyridine functionalization strategy.

Q3: What are the best practices for handling and storing potentially energetic nitropyridine compounds?

Nitropyridines, especially those with multiple nitro groups, can be energetic materials and should be handled with appropriate care.

  • Handling: Always handle with non-metal spatulas. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place away from heat, shock, and friction. Avoid storing large quantities. Check the Safety Data Sheet (SDS) for specific storage incompatibilities and thermal stability information.

Data Presentation

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001292[6]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Toluene110888[9]
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF901685[6]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O852475[11]

Table 2: Regioselectivity of Nucleophilic Aromatic Substitution on Dihalo-nitropyridines

SubstrateNucleophileConditionsMajor ProductMinor ProductRatioRef.
2,6-Dichloro-3-nitropyridineBenzylamineEtOH, 80 °C2-Amino-6-chloro6-Amino-2-chloro>95:5[4]
2,4-Dichloro-5-nitropyridineSodium MethoxideMeOH, 25 °C4-Methoxy-2-chloro2-Methoxy-4-chloro90:10[20]
3,5-Dibromo-2-nitropyridinePiperidineNMP, 100 °C5-Piperidinyl-3-bromo3-Piperidinyl-5-bromo85:15[21]

Experimental Protocols

Protocol: Regioselective Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with Benzylamine [4]

This protocol describes a standard procedure for the SNAr reaction to synthesize N-benzyl-5-nitropyridin-2-amine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

G

Caption: Workflow for a typical SNAr experiment.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-N-methyl-3-nitropyridin-2-amine in cross-coupling reactions. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate arise from its electronic properties. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which can deactivate the ring system. Conversely, the methylamino group is electron-donating. This electronic push-pull can complicate the catalytic cycle, particularly the oxidative addition step. The pyridine nitrogen's lone pair of electrons can also coordinate with the palladium catalyst, potentially leading to deactivation.[1]

Q2: How do the substituents on the pyridine ring affect its reactivity in cross-coupling reactions?

A2: The chlorine atom at the 6-position (ortho to the ring nitrogen) is in an activated position for nucleophilic aromatic substitution and is generally a good site for cross-coupling.[2] The electron-withdrawing nitro group further activates the C-Cl bond towards oxidative addition. However, the electron-donating N-methylamino group at the 2-position can increase electron density at the palladium center, which may require careful ligand selection to promote reductive elimination.

Q3: Which cross-coupling reactions are most suitable for functionalizing this compound?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation with amines), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Heck coupling (for C-C bond formation with alkenes) are all viable methods for functionalizing this substrate.[3][4][5][6] The choice of reaction will depend on the desired final product.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Inactive Catalyst System: The C-Cl bond in chloropyridines is strong, making the oxidative addition step difficult.[7] Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Solution: Switch to a more active catalyst system. For challenging aryl chlorides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are recommended.[7] N-heterocyclic carbene (NHC) ligands can also be effective.[7]

  • Ineffective Base: The base is crucial for activating the boronic acid.

    • Solution: Use a strong base like K₃PO₄ or Cs₂CO₃, which are often required for aryl chlorides.[7] Ensure the base is fresh and anhydrous.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]

  • Low Reaction Temperature: Aryl chlorides often require higher temperatures for the reaction to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[7]

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Possible Causes and Solutions:

  • Ligand Selection: The choice of ligand is critical to prevent catalyst deactivation and promote the desired C-N bond formation.

    • Solution: For amination of electron-deficient pyridines, bulky, electron-rich ligands like Xantphos, XPhos, or RuPhos are often successful.[3] For primary amines, BrettPhos has been shown to be effective.[8]

  • Base Sensitivity: The substrate may be sensitive to strong bases like NaOtBu, leading to decomposition.[9]

    • Solution: If substrate decomposition is observed, consider a weaker base such as K₂CO₃ or Cs₂CO₃, although this may require a higher reaction temperature or longer reaction time.[8]

  • Inhibition by Iodide: When using aryl iodides, the generated iodide can sometimes inhibit the catalyst. While the substrate is a chloride, this highlights the importance of the halide.

    • Solution: For aryl chlorides, this is less of an issue, but ensuring efficient removal of the generated chloride from the coordination sphere of the palladium is important, which is facilitated by appropriate ligand choice.

Issue 3: Low Yield in Sonogashira Coupling

Possible Causes and Solutions:

  • Copper Co-catalyst Issues: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can sometimes lead to side reactions like alkyne homocoupling.

    • Solution: Consider a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.

  • Base and Solvent Choice: The choice of base and solvent is crucial for a successful Sonogashira coupling.

    • Solution: An amine base, such as triethylamine or diethylamine, is typically used and can also serve as the solvent.[10] Anhydrous and anaerobic conditions are generally required.[10]

Data Presentation: Recommended Catalyst Systems

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on data from analogous systems.

Table 1: Suzuki-Miyaura Coupling

Pd SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-110Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene100High
PdCl₂(dppf)-K₂CO₃DMF/H₂O100-120Moderate to Good

Table 2: Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XantphosNaOt-BuToluene80-110Good to High
Pd(OAc)₂RuPhosLiHMDSTHF65-100High
BrettPhos-precatalystLiHMDSTHF65~78

Table 3: Sonogashira Coupling

Pd SourceCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF80-100Good to Excellent
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF10072-96

Table 4: Heck Coupling

Pd SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-120Moderate to Good
Pd(PPh₃)₄-Et₃NAcetonitrile80-100Moderate

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[3]

  • Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[2]

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv.) to a dry Schlenk tube.[3]

  • Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.[3]

  • Add this compound (1.0 equiv.) and the coupling amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions A 1. Add Reactants (Aryl Halide, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst System (Pd Source & Ligand) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 80-120 °C) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Work-up (Quench, Extract, Wash, Dry) F->G H 8. Purification (Column Chromatography) G->H

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd2 Ar-Pd(II)-Cl(L2) oa->pd2 tm Transmetalation pd2_r Ar-Pd(II)-R(L2) tm->pd2_r re Reductive Elimination re->pd0 product Ar-R re->product arcl Ar-Cl arcl->oa rboh2 R-B(OH)2 + Base rboh2->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Amination Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd2 Ar-Pd(II)-Cl(L2) oa->pd2 am_coord Amine Coordination & Deprotonation pd2_amido Ar-Pd(II)-NR'R''(L2) am_coord->pd2_amido re Reductive Elimination re->pd0 product Ar-NR'R'' re->product arcl Ar-Cl arcl->oa amine HNR'R'' + Base amine->am_coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Safe handling and disposal of 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and disposal procedures for 6-chloro-N-methyl-3-nitropyridin-2-amine. The following recommendations are based on safety data for structurally similar compounds and should be implemented with the utmost caution.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from similar chemical structures, this compound is expected to cause skin, eye, and respiratory irritation.[1][2] It may be harmful if swallowed or inhaled.[1] All handling should be performed with appropriate personal protective equipment to minimize exposure.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is necessary to ensure safety. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when working with the solid form where dust may be generated.[2]

Q3: How should I properly store this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also recommended to store the compound locked up and away from incompatible materials such as strong oxidizing agents.[2]

Q4: What is the correct procedure for cleaning up a small spill?

A4: For small spills, you should:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Collect the material in a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.[2]

Q5: How do I dispose of waste this compound?

A5: All waste material, including contaminated PPE and spill cleanup debris, should be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for chemical waste disposal. Contact your institution's environmental health and safety (EHS) office for specific guidance.

Quantitative Data

Disclaimer: No occupational exposure limit data for this compound was found in the public domain. The information for related compounds suggests caution.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O₂PubChem[4]
Molecular Weight 187.58 g/mol PubChem[4]
CAS Number 33742-70-0PubChem[4]
Occupational Exposure Limits Not availableN/A

Experimental Protocols

Protocol: Safe Weighing and Dilution of this compound
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean.

    • Gather all necessary PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Prepare a labeled waste container for contaminated materials.

  • Weighing:

    • Place a weigh boat on an analytical balance within the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid creating dust. If dust is observed, ensure respiratory protection is worn.

    • Record the exact weight.

  • Dilution:

    • Transfer the weighed solid to a suitable flask.

    • Slowly add the desired solvent to the flask, ensuring the solid is fully dissolved before bringing it to the final volume.

    • Cap the flask and mix thoroughly.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth.

    • Dispose of the weigh boat, gloves, and any other contaminated materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure.[1]

Visualizations

SafeHandlingWorkflow start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store in Cool, Dry, Well-Ventilated Area handling->storage spill Spill Occurs handling->spill If spill occurs end End: Complete Task storage->end If no spill cleanup Follow Spill Cleanup Protocol spill->cleanup disposal Dispose of Waste as Hazardous cleanup->disposal disposal->end

Caption: Workflow for the safe handling and disposal of chemical compounds.

References

Troubleshooting low conversion rates in 6-chloro-N-methyl-3-nitropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine.

Overall Reaction Scheme

The synthesis of this compound is typically a two-step process:

  • Step 1: Nucleophilic Aromatic Substitution (SNA) : Synthesis of 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine.

  • Step 2: N-methylation : Conversion of 2-amino-6-chloro-3-nitropyridine to this compound.

This guide is structured to address potential issues in each of these key stages.

Step 1: Synthesis of 2-amino-6-chloro-3-nitropyridine

This initial and critical step involves the selective amination of 2,6-dichloro-3-nitropyridine. Low conversion rates and the formation of impurities are common challenges.

Frequently Asked Questions (FAQs) - Step 1

Q1: What is the expected yield for the amination of 2,6-dichloro-3-nitropyridine?

A1: The reported yield for the synthesis of 2-amino-6-chloro-3-nitropyridine via ammonolysis of 2,6-dichloro-3-nitropyridine is approximately 56.45%.[1]

Q2: Why is the substitution of the chlorine atom favored at the C-2 position over the C-6 position?

A2: The regioselectivity for the substitution at the C-2 position is a kinetically controlled process.[2][3] The strong electron-withdrawing inductive effect of the adjacent nitro group at the C-3 position makes the C-2 position more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the C-6 position.[2][3]

Q3: What are the potential side products in this reaction?

A3: The primary side product is the isomeric 6-amino-2-chloro-3-nitropyridine, resulting from the nucleophilic attack at the C-6 position. Other potential impurities can arise from incomplete reaction or subsequent side reactions if the reaction conditions are not well-controlled.

Troubleshooting Guide - Step 1
Issue Potential Cause Troubleshooting Steps
Low Conversion of Starting Material 1. Insufficient reaction time or temperature.2. Inactive ammonolysis reagent.3. Poor solubility of starting material.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider a modest increase in temperature (e.g., to 35-40°C) or extending the reaction time.[1]2. Use a fresh solution of aqueous ammonia. Ensure the concentration is as specified in the protocol.3. Ensure the 2,6-dichloro-3-nitropyridine is fully dissolved in the solvent (e.g., methanol) before adding the ammonia solution.[1]
Formation of 6-amino-2-chloro-3-nitropyridine Isomer 1. Reaction temperature is too high, favoring the thermodynamically more stable product.2. Steric hindrance from a bulky amine nucleophile (if not using ammonia).1. Maintain a controlled reaction temperature. For the ammonolysis, a temperature of 35-40°C is recommended.[1]2. If using a substituted amine, consider that bulkier amines may favor attack at the less sterically hindered C-6 position.[2]
Difficulty in Product Isolation and Purification 1. Product co-precipitating with unreacted starting material or isomers.2. Product is too soluble in the reaction mixture for effective precipitation.1. After the reaction, cool the mixture to 20°C to facilitate the precipitation of the desired product.[1] Wash the collected solid with cold methanol to remove impurities.[1]2. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Experimental Protocol - Step 1: Synthesis of 2-amino-6-chloro-3-nitropyridine

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methanol

  • 25% Aqueous ammonia solution

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 equivalent) in methanol at room temperature.

  • Add 25% aqueous ammonia solution (approximately 1.4 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 35-40°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 20°C.

  • Filter the resulting solid, wash with methanol, and dry to obtain 2-amino-6-chloro-3-nitropyridine.

Logical Troubleshooting Workflow - Step 1

step1_troubleshooting start Low Conversion Rate in Step 1 check_reaction Check Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_reagents Check Reagent Quality check_reaction->check_reagents check_solubility Assess Starting Material Solubility check_reaction->check_solubility check_temp_time Verify Temperature and Time incomplete->check_temp_time Yes side_products Significant Side Products Observed incomplete->side_products No increase_temp_time Increase Temperature/Time check_temp_time->increase_temp_time fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents improve_solubility Improve Solubility (e.g., solvent choice) check_solubility->improve_solubility check_isomer Isomeric Impurity (6-amino)? side_products->check_isomer Yes purification Purification Issues side_products->purification No control_temp Lower/Control Reaction Temperature check_isomer->control_temp recrystallization Optimize Recrystallization/Washing purification->recrystallization chromatography Consider Column Chromatography purification->chromatography

Caption: Troubleshooting workflow for Step 1.

Step 2: N-methylation of 2-amino-6-chloro-3-nitropyridine

In this step, the primary amine of 2-amino-6-chloro-3-nitropyridine is methylated to yield the final product. Low yields can be a result of incomplete reaction or the formation of byproducts.

Frequently Asked Questions (FAQs) - Step 2

Q1: What are some common reagents for N-methylation of amines?

A1: Classical N-methylation reagents include methyl iodide and dimethyl sulfate.[4] More modern and environmentally benign alternatives include formic acid in the presence of a reducing agent (Eschweiler-Clarke reaction) or methanol with a suitable catalyst.[4]

Q2: Can the nitro group interfere with the N-methylation reaction?

A2: The electron-withdrawing nature of the nitro group deactivates the amino group, making it less nucleophilic. This can make the N-methylation reaction more challenging compared to an unactivated aminopyridine. The reaction conditions may need to be adjusted to overcome this reduced reactivity.

Q3: Are there any potential side reactions during N-methylation?

A3: A common side reaction is over-methylation to form a quaternary ammonium salt, especially with highly reactive methylating agents like methyl iodide. Another possibility is the reaction of the methylating agent with the pyridine nitrogen, although this is less likely due to the deactivating effect of the nitro and chloro substituents.

Troubleshooting Guide - Step 2
Issue Potential Cause Troubleshooting Steps
Low Conversion of Starting Material 1. Deactivated amino group due to the electron-withdrawing nitro group.2. Insufficient reactivity of the methylating agent.3. Inappropriate base or catalyst.1. Consider using a more forceful methylating agent or harsher reaction conditions (e.g., higher temperature, longer reaction time).2. If using a milder methylating agent like formic acid, ensure the accompanying reducing agent is active.3. The choice of base is crucial. For methylation with methyl halides, a non-nucleophilic base like sodium hydride might be necessary. For reductive amination methods, the catalyst and reaction conditions should be optimized.
Formation of Over-methylated Byproduct 1. Use of a highly reactive methylating agent in excess.2. Prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount of the methylating agent. Slowly add the methylating agent to the reaction mixture.2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Product is Difficult to Purify 1. Presence of unreacted starting material and over-methylated product.2. The product has similar polarity to the starting material.1. Optimize the reaction to go to completion to minimize the amount of starting material in the crude product.2. Utilize column chromatography with a carefully selected solvent system to separate the product from impurities.
General Experimental Protocol Considerations - Step 2: N-methylation

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • A suitable solvent (e.g., THF, DMF)

  • A non-nucleophilic base (e.g., sodium hydride)

  • Methyl iodide

Procedure:

  • Dissolve 2-amino-6-chloro-3-nitropyridine in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath and carefully add the base portion-wise.

  • Allow the mixture to stir for a period to ensure deprotonation of the amine.

  • Slowly add a stoichiometric amount of methyl iodide.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Troubleshooting Workflow - Step 2

step2_troubleshooting start Low Conversion Rate in Step 2 check_reaction Check Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_conditions Verify Reaction Conditions (Base, Temp.) check_reaction->check_conditions check_reagent_reactivity Assess Methylating Agent Reactivity incomplete->check_reagent_reactivity Yes side_products Significant Side Products Observed incomplete->side_products No stronger_reagent Use a More Reactive Methylating Agent check_reagent_reactivity->stronger_reagent optimize_conditions Optimize Base and Temperature check_conditions->optimize_conditions check_overmethylation Over-methylation Detected? side_products->check_overmethylation Yes purification Purification Challenges side_products->purification No control_stoichiometry Control Stoichiometry of Methylating Agent check_overmethylation->control_stoichiometry optimize_chromatography Optimize Column Chromatography Conditions purification->optimize_chromatography

Caption: Troubleshooting workflow for Step 2.

References

Technical Support Center: Purity Assessment of 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 6-chloro-N-methyl-3-nitropyridin-2-amine.

Troubleshooting Guides & FAQs

High-Performance Liquid Chromatography (HPLC)

Q1: I am not seeing good separation of my main peak from impurities when analyzing this compound by reverse-phase HPLC. What can I do?

A1: Poor separation can be due to several factors. Here is a troubleshooting workflow to address this issue:

HPLC_Troubleshooting_Separation start Poor Peak Separation check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_gradient Adjust Gradient Profile (e.g., shallower gradient) check_mobile_phase->adjust_gradient No check_column Is the column appropriate? check_mobile_phase->check_column Yes change_organic Change Organic Modifier (e.g., Methanol to Acetonitrile or vice versa) adjust_gradient->change_organic adjust_gradient->check_column adjust_ph Adjust Mobile Phase pH (if using a buffer) change_organic->adjust_ph adjust_ph->check_column change_column Select a Different Stationary Phase (e.g., C18 with different end-capping, Phenyl-Hexyl) check_column->change_column No check_flow_temp Are flow rate and temperature optimized? check_column->check_flow_temp Yes increase_length Increase Column Length or Decrease Particle Size change_column->increase_length increase_length->check_flow_temp optimize_flow Optimize Flow Rate (lower flow rate may increase resolution) check_flow_temp->optimize_flow No end Improved Separation check_flow_temp->end Yes optimize_temp Optimize Column Temperature (can affect selectivity) optimize_flow->optimize_temp optimize_temp->end

Caption: Troubleshooting workflow for poor HPLC peak separation.

Q2: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like your analyte is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1]

  • Solution 1: Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid stationary phase to minimize silanol interactions.

  • Solution 2: Modify the Mobile Phase:

    • Add a competitive base: Include a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) in your mobile phase to block the active sites.

    • Adjust pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the analyte, which may improve peak shape.

  • Solution 3: Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

Gas Chromatography (GC)

Q1: Is GC a suitable method for purity analysis of this compound?

A1: GC can be a suitable method, but the thermal stability of the analyte is a key consideration. Nitroaromatic compounds can sometimes be thermally labile. A preliminary thermal stability study is recommended. If the compound is stable, GC can offer high resolution. A GC-MS method would be ideal for both separation and identification of impurities.

Q2: I am seeing broad peaks and poor sensitivity in my GC analysis. What are the likely causes?

A2: This could be due to several factors. Here is a systematic approach to troubleshoot this issue:

GC_Troubleshooting_BroadPeaks start Broad Peaks & Poor Sensitivity check_injection Is the injection technique optimal? start->check_injection optimize_injector_temp Optimize Injector Temperature (too low: slow vaporization; too high: degradation) check_injection->optimize_injector_temp No check_column_bleed Is there high column bleed? check_injection->check_column_bleed Yes check_liner Check Inlet Liner (may be contaminated or incorrect type) optimize_injector_temp->check_liner check_liner->check_column_bleed condition_column Condition the Column check_column_bleed->condition_column Yes check_gas_flow Are gas flow rates correct? check_column_bleed->check_gas_flow No lower_temp Lower Final Oven Temperature condition_column->lower_temp lower_temp->check_gas_flow measure_flow Measure Carrier Gas Flow Rate check_gas_flow->measure_flow No end Improved Peak Shape & Sensitivity check_gas_flow->end Yes check_leaks Check for Leaks in the System measure_flow->check_leaks check_leaks->end

Caption: Troubleshooting guide for broad GC peaks and poor sensitivity.

Quantitative NMR (qNMR)

Q1: How can I use NMR for accurate purity determination?

A1: Quantitative NMR (qNMR) is an excellent primary method for purity assessment as it does not require a reference standard of the analyte itself. The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[2]

Q2: What are the critical steps for accurate qNMR sample preparation?

A2: Proper sample preparation is crucial for accurate qNMR results.[3][4]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves both your analyte and the internal standard.[2][5]

  • Internal Standard Selection: The internal standard should be stable, of known purity, and have at least one signal that is in a clear region of the spectrum, away from any analyte signals.[2]

  • Accurate Weighing: Precisely weigh both the analyte and the internal standard.

  • Complete Dissolution: Ensure both components are fully dissolved and the solution is homogeneous before transferring to the NMR tube.[2]

  • Correct Sample Volume: Use a consistent and appropriate sample volume in the NMR tube to ensure proper shimming.[3]

Data Presentation

Table 1: Example HPLC Method Parameters for Purity Analysis

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 330 nm
Injection Vol. 10 µL

Table 2: Typical Performance Characteristics of Analytical Methods

MethodTypical Purity RangeLimit of Quantification (LOQ)Key Advantage
HPLC-UV 95.0 - 100.0%~0.05%Robust and widely available
GC-FID 95.0 - 100.0%~0.02%High resolution for volatile impurities
qNMR 90.0 - 100.0%~0.1%Primary method, no need for analyte standard
LC-MS >99.0%<0.01%High sensitivity and impurity identification

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock solution.

    • Prepare working standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample and prepare in the same manner as the standard.

  • Chromatographic System:

    • Use an HPLC system equipped with a UV detector.

    • Set up the chromatographic conditions as described in Table 1.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solutions and then the sample solutions.

  • Calculation:

    • Calculate the purity by comparing the peak area of the main analyte in the sample to the peak area of the standard, correcting for the weights. The percentage purity is often determined by area normalization, assuming all impurities have a similar response factor.

    % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Purity Determination by Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.

    • Add a sufficient volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both compounds.

    • Ensure the solution is homogeneous by vortexing, then transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using quantitative parameters. This includes:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with minimal manipulation. Apply baseline correction and phase correction.

    • Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

References

Validation & Comparative

A Comparative Guide to Electrophilic Warheads for Covalent Inhibitors: Featuring 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is increasingly embracing the targeted covalent inhibitor (TCI) modality. By forming a stable covalent bond with their target protein, these inhibitors can offer enhanced potency, prolonged duration of action, and the ability to tackle challenging drug targets. The choice of the electrophilic "warhead" is a critical determinant of a TCI's success, influencing its reactivity, selectivity, and overall pharmacological profile.

This guide provides a comparative overview of various electrophilic warheads, with a special focus on the emerging heteroaromatic electrophile, 6-chloro-N-methyl-3-nitropyridin-2-amine. While direct, head-to-head quantitative comparisons for this specific warhead are not extensively available in the public domain, this guide compiles existing data for other common warheads to provide a framework for its evaluation.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro-3-nitropyridine moiety functions as an electrophilic warhead through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group, in conjunction with the pyridine ring nitrogen, activates the chlorine atom at the 6-position for displacement by a nucleophilic residue on the target protein, typically a cysteine.

Comparison of Electrophilic Warheads

The ideal electrophilic warhead possesses a finely tuned reactivity – potent enough to engage its target efficiently but not so reactive as to cause widespread off-target modifications. The following table summarizes key characteristics and, where available, quantitative data for several common electrophilic warheads.

Warhead ClassExample WarheadTargeted Residue(s)Mechanismk_inact/K_i (M⁻¹s⁻¹)Key Features & Considerations
Michael Acceptors AcrylamideCysteineMichael AdditionWide range (e.g., ~10³ - 10⁶ for various kinase inhibitors)Most common warhead; reactivity can be tuned by substitution. Potential for off-target reactivity with glutathione.
Cyano-acrylamideCysteineMichael AdditionGenerally lower than acrylamidesOften used to modulate reactivity and improve selectivity. Can be reversible.
Halo-acetamides ChloroacetamideCysteine, Histidine, LysineNucleophilic SubstitutionHigh reactivityGenerally more reactive and less selective than acrylamides.
Sulfonyl-based Sulfonyl FluorideSerine, Threonine, Tyrosine, LysineSulfonyl ExchangeVaries with targetCan target a broader range of nucleophiles beyond cysteine.
Nitriles NitrileCysteine (catalytic)Nucleophilic AdditionVaries; can be reversibleOften employed for reversible covalent inhibition, particularly in proteases.
Heteroaromatic Electrophiles 6-chloro-3-nitropyridine CysteineSNAr Data not readily available Reactivity is driven by the electron-deficient aromatic system. Offers potential for novel selectivity profiles.
DichloropyrimidineCysteineSNArData not readily availableHas been used in covalent inhibitors for kinases like MSK1.[1]

Note: The second-order rate constant (k_inact/K_i) is a critical parameter for evaluating the efficiency of a covalent inhibitor, reflecting both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact). The values presented are illustrative and highly dependent on the specific inhibitor scaffold and the protein target.

Signaling Pathways Targeted by Covalent Inhibitors

Covalent inhibitors have proven highly effective in targeting key nodes in signaling pathways implicated in cancer and other diseases. The diagrams below, generated using the DOT language, illustrate three prominent examples.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Covalent_Inhibitor Covalent EGFR Inhibitor (e.g., Osimertinib) Covalent_Inhibitor->EGFR Covalently Inhibits (targets Cys797)

Caption: EGFR signaling pathway and covalent inhibition.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Signaling PLCG2->NFkB Proliferation B-Cell Proliferation and Survival NFkB->Proliferation Covalent_Inhibitor Covalent BTK Inhibitor (e.g., Ibrutinib) Covalent_Inhibitor->BTK Covalently Inhibits (targets Cys481)

Caption: BTK signaling pathway and covalent inhibition.

KRAS_G12C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_G12C_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_G12C_GDP Promotes GDP/GTP exchange KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_G12C_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_G12C_GTP->PI3K_AKT Proliferation Tumor Growth and Proliferation RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Covalent_Inhibitor Covalent KRAS G12C Inhibitor (e.g., Sotorasib) Covalent_Inhibitor->KRAS_G12C_GDP Covalently Binds (targets Cys12)

Caption: KRAS G12C signaling and covalent inhibition.

Experimental Protocols

The rigorous evaluation of covalent inhibitors requires specialized experimental protocols to determine their kinetic parameters and selectivity.

Determination of Covalent Inhibition Kinetics (k_inact and K_i)

This protocol outlines a general workflow for determining the second-order rate constant of inactivation (k_inact/K_i), a key metric for covalent inhibitor potency.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow Start Start: Purified Target Protein and Covalent Inhibitor Incubation Incubate Protein with varying [Inhibitor] at different time points Start->Incubation Quench Quench Reaction (e.g., dilution, denaturation) Incubation->Quench Activity_Assay Measure Residual Enzyme Activity (e.g., fluorescence, luminescence) Quench->Activity_Assay Data_Analysis Data Analysis: Plot % Inhibition vs. Time for each [Inhibitor] Activity_Assay->Data_Analysis Fit_Data Fit data to pseudo-first-order kinetics to obtain k_obs Data_Analysis->Fit_Data Secondary_Plot Plot k_obs vs. [Inhibitor] Fit_Data->Secondary_Plot Determine_Constants Determine k_inact and K_i from the hyperbolic fit Secondary_Plot->Determine_Constants End End: Determine k_inact/K_i Determine_Constants->End

Caption: Workflow for determining covalent inhibition kinetics.

Methodology:

  • Reagents and Buffers:

    • Purified target protein (e.g., kinase) at a suitable concentration.

    • Covalent inhibitor stock solution in DMSO.

    • Assay buffer appropriate for the target protein's activity.

    • Substrate for the enzyme activity assay.

    • Detection reagents (e.g., ATP, fluorescent/luminescent probes).

  • Procedure: a. Prepare serial dilutions of the covalent inhibitor in the assay buffer. b. In a multi-well plate, incubate the target protein with each inhibitor concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a DMSO control. c. At each time point, initiate the enzyme reaction by adding the substrate and ATP. d. Allow the reaction to proceed for a fixed time, then stop it and measure the signal (e.g., fluorescence, luminescence) using a plate reader. e. Alternatively, for continuous assays, add the substrate and inhibitor to the enzyme simultaneously and monitor the reaction progress over time.

  • Data Analysis: a. Calculate the percentage of remaining enzyme activity for each inhibitor concentration and time point relative to the DMSO control. b. For each inhibitor concentration, plot the natural logarithm of the remaining activity against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs). c. Plot the calculated k_obs values against the corresponding inhibitor concentrations. d. Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) e. The overall second-order rate constant is then calculated as k_inact/K_i.

Proteome-Wide Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

This protocol provides a method to assess the selectivity of a covalent inhibitor across the entire proteome.

Methodology:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of the covalent inhibitor to serve as a probe.

  • Cell Lysis and Probe Labeling: a. Treat cultured cells with the covalent inhibitor at various concentrations for a defined period. b. Lyse the cells and treat the proteome with the alkyne- or azide-tagged probe. The probe will label the remaining available cysteine residues.

  • Click Chemistry and Enrichment: a. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the probe-labeled proteins. b. Enrich the biotinylated proteins using streptavidin-coated beads.

  • Mass Spectrometry Analysis: a. Digest the enriched proteins into peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: a. Compare the protein labeling profiles between the inhibitor-treated and vehicle-treated samples. b. A decrease in the signal for a particular protein in the inhibitor-treated sample indicates that it is a target of the covalent inhibitor.

Conclusion

The strategic selection of an electrophilic warhead is paramount in the design of effective and safe targeted covalent inhibitors. While established warheads like acrylamides have a wealth of supporting data, emerging electrophiles such as this compound offer exciting opportunities for novel drug design. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this and other novel warheads, enabling researchers to make data-driven decisions in the pursuit of next-generation covalent therapies. The continued exploration of diverse electrophilic scaffolds will undoubtedly expand the reach and impact of covalent drugs in medicine.

References

Comparative Biological Activity of 6-chloro-N-methyl-3-nitropyridin-2-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the 6-chloro-N-methyl-3-nitropyridin-2-amine scaffold serves as a promising starting point for the design of novel therapeutic agents. The strategic placement of chloro, nitro, and N-methyl groups on the pyridin-2-amine core offers multiple points for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This guide provides a comparative analysis of the biological activities of analogs related to this core structure, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant workflows.

Antimicrobial Activity of 6-chloro-pyridin-2-yl-amine Derivatives

A study by Kumar et al. (2012) investigated the in vitro antibacterial and antifungal activities of a series of eight 6-chloro-pyridin-2-yl-amine derivatives.[1] These compounds, while lacking the N-methyl and 3-nitro groups of the core topic, share the 6-chloropyridin-2-amine scaffold and provide a valuable dataset for understanding the impact of substitutions at the amino group on antimicrobial potency.

The synthesized compounds were screened against four pathogenic bacterial strains (Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli) and one fungal strain (Fusarium oxysporum).[1] The results, summarized in the table below, indicate that several analogs exhibit moderate to good antimicrobial activity.

Table 1: In Vitro Antimicrobial Activity of 6-chloro-pyridin-2-yl-amine Analogs (Zone of Inhibition in mm)
CompoundR-groupB. subtilisS. aureusX. campestrisE. coliF. oxysporum
3a 4-hydroxy-3-methoxy-benzylidene1816141215
3b indol-3-ylmethylene1412100811
3c 4-dimethylamino-benzylidene1210080609
3d 4-chloro-benzylidene1614121013
3e 3-nitro-benzylidene1513110912
3f 4-nitro-benzylidene1816141216
3g 3,4-dimethoxy-benzylidene1412100811
3h 4-methylsulfanyl-benzylidene1816141215
Ciprofloxacin (Standard Antibiotic)25222018-
Fluconazole (Standard Antifungal)----22

Data extracted from Kumar et al., 2012.[1]

Experimental Protocols

Synthesis of 6-chloro-pyridin-2-yl-amine Derivatives (3a-h)

The synthesis of the 6-chloro-pyridin-2-yl-amine derivatives was achieved through a condensation reaction between 2-amino-6-chloropyridine and various aromatic aldehydes.[1]

General Procedure:

  • A mixture of 2-amino-6-chloropyridine (1 mmol) and the respective aromatic aldehyde (1 mmol) was refluxed in ethanol (20 mL) for 8-10 hours.[1]

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture was cooled to room temperature.

  • The solid product that separated out was filtered, washed with cold ethanol, and dried.

  • The crude product was recrystallized from ethanol to afford the pure compound.[1]

In Vitro Antimicrobial Assay

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.[1]

Bacterial and Fungal Strains:

  • Bacteria: Bacillus subtilis (MTCC 121), Staphylococcus aureus (MTCC 7443), Xanthomonas campestris (MTCC 7908), Escherichia coli (MTCC 7410).[1]

  • Fungus: Fusarium oxysporum (MTCC 2480).[1]

Procedure:

  • Nutrient agar and potato dextrose agar were used for the growth of bacteria and fungi, respectively.

  • The agar plates were seeded with the respective microbial cultures (24-hour old bacterial cultures and 48-hour old fungal culture).

  • Wells of 6 mm diameter were made in the agar plates using a sterile cork borer.

  • A solution of each test compound (100 µL of a 1 mg/mL solution in DMSO) was added to the wells.[1]

  • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each well was measured in millimeters.

  • Ciprofloxacin and Fluconazole were used as standard positive controls for antibacterial and antifungal activity, respectively.[1]

Potential as Kinase Inhibitors and Anticancer Agents

The 2-amino-3-nitropyridine scaffold, a key feature of the target compound class, is a versatile starting material for the synthesis of various kinase inhibitors.[2] The nitro group can be reduced to an amino group, facilitating the formation of fused ring systems like imidazo[4,5-b]pyridines, which are common cores in many kinase inhibitors.[2]

Furthermore, a study on the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which are also substituted aminopyridines, has demonstrated their anticancer bioactivity.[3][4] This suggests that the broader class of substituted aminopyridines, including this compound analogs, holds potential for the development of novel anticancer agents. The exploration of this potential would involve a systematic synthesis and screening workflow.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs as potential therapeutic agents.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Starting Material: This compound B Analog Synthesis (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Purification & Characterization (NMR, MS, HPLC) B->C D Primary Screening (e.g., Antimicrobial, Kinase Inhibition Assays) C->D Library of Analogs E Hit Identification D->E F Secondary Screening (e.g., MIC Determination, IC50 of Kinase Inhibition) E->F G Structure-Activity Relationship (SAR) Studies F->G Active Compounds G->B SAR Feedback H In Vitro Cytotoxicity Assays (Cancer Cell Lines) G->H I Lead Compound Selection H->I J Candidate Drug I->J Preclinical Development

Caption: Workflow for the discovery of novel therapeutics based on the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While direct comparative data for a series of its analogs is limited, related structures have demonstrated significant antimicrobial and potential anticancer activities. The provided data and experimental protocols for 6-chloro-pyridin-2-yl-amine derivatives offer a solid foundation for researchers to build upon. Future work should focus on the systematic synthesis of a library of this compound analogs and their evaluation in a broader range of biological assays, including kinase inhibition and cancer cell line screening, to fully elucidate the therapeutic potential of this chemical class.

References

In Vitro Assay Validation for Novel Kinase Inhibitors: A Comparative Guide for Derivatives of 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assay performance for a novel compound, "Compound X," a derivative of 6-chloro-N-methyl-3-nitropyridin-2-amine. The data presented herein is benchmarked against a known multi-kinase inhibitor, Sunitinib. The objective of this guide is to furnish researchers with detailed experimental protocols and comparative data to facilitate the evaluation of Compound X's potential as a therapeutic agent.

Executive Summary

Compound X has been designed as a selective kinase inhibitor. This document outlines the validation of its in vitro activity and safety profile through a series of standardized assays. The key parameters evaluated include kinase inhibitory potency, cellular anti-proliferative activity, metabolic stability via Cytochrome P450 (CYP) inhibition, and off-target cardiac liability through hERG channel inhibition.

Comparative Data Overview

The following tables summarize the quantitative data obtained for Compound X in comparison to Sunitinib.

Table 1: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Assay Method
Compound XVEGFR215TR-FRET Assay
SunitinibVEGFR210TR-FRET Assay
Compound XPDGFRβ50TR-FRET Assay
SunitinibPDGFRβ8TR-FRET Assay
Compound Xc-Kit75TR-FRET Assay
Sunitinibc-Kit12TR-FRET Assay

Table 2: Cellular Anti-Proliferative Activity

CompoundCell LineIC50 (µM)Assay Method
Compound XHUVEC0.5MTT Assay
SunitinibHUVEC0.2MTT Assay

Table 3: In Vitro Metabolic Stability (CYP450 Inhibition)

CompoundCYP IsoformIC50 (µM)Assay Method
Compound XCYP3A4> 50LC-MS/MS Based Assay
SunitinibCYP3A412.5LC-MS/MS Based Assay
Compound XCYP2D6> 50LC-MS/MS Based Assay
SunitinibCYP2D68.2LC-MS/MS Based Assay

Table 4: In Vitro Cardiac Safety (hERG Channel Inhibition)

CompoundIC50 (µM)Assay Method
Compound X> 30Automated Patch Clamp
Sunitinib5.8Automated Patch Clamp

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Kinase Inhibitory Assay (TR-FRET)

  • Principle: This assay measures the inhibition of kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay quantifies the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • The kinase, a biotinylated substrate, and ATP are incubated with varying concentrations of the test compound.

    • After the kinase reaction, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.

    • If the substrate is phosphorylated, the europium-labeled antibody and the streptavidin-APC bind to the substrate, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

    • The TR-FRET signal is measured on a plate reader, and IC50 values are calculated from the dose-response curves.

2. Cell Viability Assay (MTT)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1]

  • Procedure:

    • Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a serial dilution of the test compounds for 72 hours.

    • MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

3. Cytochrome P450 (CYP) Inhibition Assay

  • Principle: This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[2][3] The activity of specific CYP isoforms is measured by monitoring the formation of a metabolite from a probe substrate using LC-MS/MS.[3][4]

  • Procedure:

    • Human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of the test compound.

    • The reaction is initiated by adding an NADPH regenerating system.

    • After a defined incubation period, the reaction is stopped by adding a quenching solution.

    • The formation of the metabolite is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The IC50 value is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to the vehicle control.[3]

4. hERG Potassium Channel Assay

  • Principle: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[5] Inhibition of this channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[6] This assay uses automated patch-clamp electrophysiology to measure the effect of compounds on the hERG current.[6]

  • Procedure:

    • HEK293 cells stably expressing the hERG channel are used.

    • Whole-cell currents are recorded using an automated patch-clamp system.

    • A specific voltage protocol is applied to elicit the hERG tail current.[5]

    • After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.

    • The percentage of inhibition of the hERG tail current is determined for each concentration, and the IC50 value is calculated.

Visualizations

Diagram 1: VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound X CompoundX->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Compound X.

Diagram 2: In Vitro Assay Workflow

In_Vitro_Assay_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Safety Screening KinaseAssay Biochemical Kinase Assay (TR-FRET) CellAssay Cellular Proliferation Assay (MTT) KinaseAssay->CellAssay ADME ADME: CYP450 Inhibition (LC-MS/MS) CellAssay->ADME Safety Safety: hERG Inhibition (Automated Patch Clamp) CellAssay->Safety LeadOpt Lead Optimization ADME->LeadOpt Safety->LeadOpt

Caption: A typical workflow for in vitro validation of a novel kinase inhibitor.

References

A Comparative Guide to the Synthesis Efficiency of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted nitropyridines is a cornerstone of medicinal chemistry and materials science, providing essential building blocks for a diverse range of functional molecules. The efficiency of these synthetic routes is a critical factor, directly impacting the economic and environmental viability of producing novel compounds. This guide provides an objective comparison of the performance of various methods for synthesizing substituted nitropyridines, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Efficiency

The choice of synthetic strategy for a particular substituted nitropyridine is often a trade-off between yield, regioselectivity, substrate scope, and the availability of starting materials. Below is a summary of quantitative data for the synthesis of various substituted nitropyridines, highlighting the efficiencies of different methodologies.

ProductSynthesis MethodStarting Material(s)ReagentsYield (%)Reference
3-NitropyridineDirect NitrationPyridineN₂O₅, SO₂/HSO₃⁻ in water77[1][2]
3-NitropyridineDirect NitrationPyridineNitric acid, Trifluoroacetic anhydride83[3]
4-Nitropyridine-N-oxideNitration of N-oxidePyridine-N-oxideFuming HNO₃, conc. H₂SO₄Not specified[4][5]
2-Methyl-3-nitropyridineNucleophilic Substitution and Decarboxylation2-Chloro-3-nitropyridine, Diethyl malonateSodium, Toluene; H₂SO₄ (aq)Moderate to good[6][7]
5-Bromo-2-methyl-3-nitropyridineBromination5-Amino-2-methyl-3-nitropyridine48% HBr, NaNO₂Not specified[8]
3-Chloro-5-nitropyridineDirect Nitration3-ChloropyridineNitric acid, Trifluoroacetic anhydride76[3]
4-Amino-2-chloro-3-nitropyridineDirect Nitration4-Amino-2-chloropyridine65% HNO₃, conc. H₂SO₄75-85[9]
2-Chloro-5-nitropyridineChlorination2-Hydroxy-5-nitropyridinePOCl₃, PCl₅95.3[10]
5-Chloro-2-nitropyridineOxidation2-Amino-5-chloropyridine30% H₂O₂, conc. H₂SO₄71[11]
Cyclohexa[b]pyridine derivativeThree-Component Ring Transformation1-Methyl-3,5-dinitro-2-pyridone, Cyclohexanone, AmmoniaMethanol83[12]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are representative of the methods summarized in the comparison table.

Protocol 1: Direct Nitration of a Substituted Pyridine (e.g., 3-Chloropyridine)

This protocol is adapted from a general method for the nitration of pyridines using nitric acid in trifluoroacetic anhydride.[3]

Materials:

  • 3-Chloropyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (fuming)

  • Sodium metabisulfite

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Chill trifluoroacetic anhydride (10 ml, 42 mmol) in an ice bath.

  • Slowly add 3-chloropyridine (17 mmol) to the chilled TFAA and stir the mixture under chilled conditions for 2 hours.

  • Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the reaction mixture.

  • After the addition is complete, continue stirring for 9-10 hours.

  • Slowly drip the reaction solution into a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 ml of water).

  • After 24 hours, adjust the pH of the solution from 2-3 to 6-7 by adding a 25% NaOH solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (1:1) eluent to yield 3-chloro-5-nitropyridine.[3]

Protocol 2: Nitration of a Pyridine-N-Oxide (e.g., 4-Nitropyridine-N-oxide)

This protocol describes a common method for the synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide.[4][5]

Materials:

  • Pyridine-N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Sodium carbonate

  • Acetone

  • Ice

  • Standard glassware for organic synthesis including a three-neck flask, reflux condenser, thermometer, and addition funnel.

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[4]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.[4]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The temperature will initially drop.[4]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause a yellow solid to precipitate.[4]

  • Collect the solid by filtration.

  • Extract the product from the solid using acetone and evaporate the solvent to obtain the crude 4-nitropyridine-N-oxide.[4]

  • The product can be further purified by recrystallization from acetone if necessary.[4]

Protocol 3: Three-Component Ring Transformation for Substituted Nitropyridines

This protocol is a general representation of the synthesis of nitropyridines via a three-component ring transformation of a dinitropyridone with a ketone and ammonia.[12]

Materials:

  • 1-Methyl-3,5-dinitro-2-pyridone

  • A suitable ketone (e.g., cyclohexanone)

  • Ammonia (e.g., as a solution in methanol)

  • Methanol

  • Standard glassware for organic synthesis, potentially including an autoclave for reactions at elevated pressure and temperature.

Procedure:

  • Condition A (Mild):

    • Dissolve 1-methyl-3,5-dinitro-2-pyridone and the ketone (2 equivalents) in methanol.

    • Add ammonia (20 equivalents) to the solution.

    • Heat the reaction mixture at 70°C for 3 hours.[12]

    • After cooling, the product can be isolated and purified by standard techniques such as crystallization or chromatography.

  • Condition B (Harsh):

    • Combine 1-methyl-3,5-dinitro-2-pyridone and the ketone (2 equivalents) in a suitable solvent in an autoclave.

    • Add a larger excess of ammonia (140 equivalents).

    • Heat the mixture at 120°C for 3 hours.[12]

    • After cooling, carefully vent the autoclave and isolate the product.

Visualizing Synthetic Pathways

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the direct nitration and N-oxide nitration methods.

G cluster_0 Direct Nitration Workflow start Start: Substituted Pyridine mix Mix with TFAA and cool start->mix add_hno3 Add fuming HNO3 dropwise mix->add_hno3 react Stir for 9-10 hours add_hno3->react quench Quench with Na2S2O5 solution react->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry over Na2SO4 extract->dry purify Purify by Chromatography dry->purify end End: Substituted Nitropyridine purify->end

Caption: Workflow for Direct Nitration of Substituted Pyridines.

G cluster_1 Nitration of Pyridine-N-Oxide Workflow start_n Start: Pyridine-N-Oxide heat_n Heat to 60°C start_n->heat_n add_nitro Add Nitrating Acid dropwise heat_n->add_nitro prep_nitro Prepare Nitrating Acid (HNO3/H2SO4) prep_nitro->add_nitro heat_react Heat to 125-130°C for 3h add_nitro->heat_react cool_n Cool and pour onto ice heat_react->cool_n neutralize_n Neutralize with Na2CO3 cool_n->neutralize_n filter Filter precipitate neutralize_n->filter extract_n Extract with Acetone filter->extract_n end_n End: 4-Nitropyridine-N-Oxide extract_n->end_n

Caption: Workflow for the Synthesis of 4-Nitropyridine-N-Oxide.

References

A Comparative Guide to the Structure-Activity Relationship of 6-chloro-N-methyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-N-methyl-3-nitropyridin-2-amine scaffold is a key pharmacophore in the development of various therapeutic agents. Its derivatives have shown potential across multiple target classes, including protein kinases, making them a subject of significant interest in medicinal chemistry.[1] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this scaffold.[2] This guide provides a comparative analysis of hypothetical this compound derivatives to elucidate key SAR trends, supported by generalized experimental protocols and logical workflows.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro activity of a series of this compound derivatives against a target protein kinase (e.g., a receptor tyrosine kinase). The data is illustrative and compiled based on established SAR principles for related pyridine and nitropyridine kinase inhibitors.[3][4] The core scaffold is modified at the N-methyl and 6-chloro positions to explore the impact of these substitutions on inhibitory activity.

Compound IDR1 (Substitution at N-methyl position)R2 (Substitution at 6-chloro position)Kinase Inhibitory Activity (IC50, nM)
1 (Parent) -CH3-Cl150
2 -H-Cl350
3 -CH2CH3-Cl120
4 -cyclopropyl-Cl80
5 -CH3-F200
6 -CH3-OCH3500
7 -CH3-CN90
8 -cyclopropyl-CN45

Note: The IC50 values are hypothetical and intended to illustrate SAR trends.

Structure-Activity Relationship (SAR) Analysis

  • Substitution at the N-methyl position (R1):

    • The N-methyl group (Compound 1) appears to be important for activity compared to the unsubstituted amine (Compound 2), suggesting a potential hydrophobic interaction in the binding pocket.

    • Slightly larger alkyl groups like ethyl (Compound 3) are well-tolerated and may offer a marginal improvement in potency.

    • The introduction of a cyclopropyl group (Compound 4) leads to a significant increase in potency, indicating that a small, rigid substituent is favorable. This is a common strategy in kinase inhibitor design to probe for specific hydrophobic pockets.

  • Substitution at the 6-chloro position (R2):

    • The chloro group is a common feature in kinase inhibitors, often involved in hydrogen bonding or occupying a specific pocket. Replacing it with a smaller fluorine atom (Compound 5) reduces potency, suggesting that the size and electronic properties of the halogen are important.

    • Substitution with a methoxy group (Compound 6) leads to a significant loss of activity. This could be due to steric hindrance or the introduction of an unfavorable polar group.

    • Replacing the chloro group with a cyano group (Compound 7) enhances potency. The cyano group can act as a hydrogen bond acceptor and may form favorable interactions with the target protein.

  • Combined Substitutions:

    • The combination of the most favorable substitutions at both R1 (cyclopropyl) and R2 (cyano) results in the most potent compound in this hypothetical series (Compound 8). This highlights the additive nature of favorable SAR trends.

The 3-nitro group is generally considered an important feature for the activity of this scaffold, likely acting as a key hydrogen bond acceptor and contributing to the overall electronic properties of the molecule.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the target kinase solution.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[5]

Mandatory Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead_Scaffold Lead Scaffold (this compound) SAR_Hypothesis Formulate SAR Hypothesis Lead_Scaffold->SAR_Hypothesis Analog_Design Design Analogs SAR_Hypothesis->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay) Synthesis->In_Vitro_Screening Determine_Activity Determine Activity (IC50) In_Vitro_Screening->Determine_Activity Analyze_Data Analyze SAR Data Determine_Activity->Analyze_Data Refine_Hypothesis Refine SAR Hypothesis Analyze_Data->Refine_Hypothesis New_Analogs Design New Analogs Refine_Hypothesis->New_Analogs Iterative Cycle New_Analogs->Synthesis

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Downstream_Protein Downstream Protein RTK->Downstream_Protein Activates Phosphorylation Phosphorylation Downstream_Protein->Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylation->Cellular_Response Leads to Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Hypothetical signaling pathway modulated by the kinase inhibitor derivatives.

References

A Comparative Spectroscopic Analysis of 6-chloro-N-methyl-3-nitropyridin-2-amine and a Key Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 6-chloro-N-methyl-3-nitropyridin-2-amine, with a comparative analysis against its structural isomer, 2-amino-6-chloro-3-nitropyridine. This guide provides a detailed summary of their key spectroscopic data, experimental protocols, and a visual workflow for structural elucidation.

This technical guide presents a validation of the spectroscopic characteristics of the compound this compound. For a robust comparative analysis, its spectroscopic data is presented alongside that of the closely related isomer, 2-amino-6-chloro-3-nitropyridine. This allows for a clear differentiation based on their unique spectral fingerprints. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these compounds, providing a foundational dataset for their identification and characterization in complex research and development settings.

Spectroscopic Data Comparison

The structural differences between this compound and its primary amine analogue, 2-amino-6-chloro-3-nitropyridine, give rise to distinct spectroscopic signatures. The presence of a methyl group in the target compound significantly influences its NMR and mass spectra.

Spectroscopic DataThis compound2-amino-6-chloro-3-nitropyridine
Molecular Formula C₆H₆ClN₃O₂C₅H₄ClN₃O₂
Molecular Weight 187.58 g/mol 173.56 g/mol
¹H NMR (ppm) Data not available in literatureData not available in literature
¹³C NMR (ppm) Data not available in literatureData not available in literature
IR (cm⁻¹) Data not available in literatureData not available in literature
Mass Spec (m/z) Data not available in literature174.00 ([M+H]⁺)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds of this nature. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr pellets, mix a small amount of the compound with dry KBr powder and press into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=C, C=N, and N-O stretches.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common techniques include direct infusion or coupling with a liquid chromatograph (LC-MS).

  • Ionization: Utilize a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate charged molecules.

  • Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Spectroscopic_Validation_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR IR Spectroscopy Compound->IR MassSpec Mass Spectrometry Compound->MassSpec Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Functional_Groups Functional Groups (N-H, C=C, NO₂ etc.) IR->Functional_Groups Molecular_Weight_Formula Molecular Weight & Elemental Composition MassSpec->Molecular_Weight_Formula Final_Structure Validated Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Weight_Formula->Final_Structure

References

Reactivity Showdown: 6-Fluoro- vs. 6-Chloro-Nitropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of heterocyclic chemistry, halonitropyridines are pivotal intermediates, prized for their ability to undergo nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Among these valuable building blocks, 6-fluoro- and 6-chloro-nitropyridines are frequently employed. This guide provides a comprehensive comparative analysis of their reactivity, supported by experimental data, to aid chemists in selecting the optimal substrate for their synthetic endeavors.

The Decisive Factor: The "Element Effect" in SNAr Reactions

The reactivity of 6-halonitropyridines in SNAr reactions is predominantly governed by a phenomenon known as the "element effect." Contrary to the trend observed in aliphatic nucleophilic substitution (SN2), where iodide is the best leaving group, in SNAr reactions, fluoride is often the most facile leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.

The high electronegativity of the fluorine atom has a strong inductive electron-withdrawing effect. This effect powerfully stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first and rate-determining step. Consequently, 6-fluoro-nitropyridines are generally significantly more reactive than their 6-chloro counterparts.

Quantitative Reactivity Comparison

While direct kinetic data comparing 6-fluoro- and 6-chloro-nitropyridines under identical conditions is sparse in the literature, extensive studies on analogous systems provide compelling evidence for the superior reactivity of the fluoro-substituted compounds.

One study on the reaction of 2-halopyridines with sodium ethoxide in ethanol found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine. This substantial difference in reaction rates underscores the profound activating effect of the fluorine substituent.

Further supporting this trend, kinetic studies on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles have demonstrated a clear reactivity order of F > Cl. Given the electronic similarities between the purine and pyridine ring systems, this data serves as a strong proxy for the expected reactivity of 6-halonitropyridines.

The following table summarizes representative reaction yields for the SNAr of a chloronitropyridine with various amines, illustrating the general conditions for these transformations. It is anticipated that the corresponding reactions with a 6-fluoro-nitropyridine would proceed faster and/or under milder conditions.

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)-5-nitropyridineEthanolEt₃NReflux3~95
Morpholine4-(5-Nitropyridin-2-yl)morpholineEthanolEt₃NReflux3~92
BenzylamineN-Benzyl-5-nitropyridin-2-amineIsopropanol/H₂ONone802~90
AnilineN-Phenyl-5-nitropyridin-2-amineDMFK₂CO₃1006~85

Experimental Protocols

Protocol 1: General Procedure for SNAr with Aliphatic Amines

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines. For the more reactive 2-fluoro-5-nitropyridine, the reaction time is expected to be significantly shorter, and the reaction may proceed at a lower temperature.

Materials:

  • 2-Halo-5-nitropyridine (1.0 equiv)

  • Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.1 M).

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.[1]

Protocol 2: General Procedure for SNAr with Arylamines

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with less nucleophilic arylamines. For 2-fluoro-5-nitropyridine, a lower reaction temperature or shorter reaction time may be sufficient.

Materials:

  • 2-Halo-5-nitropyridine (1.0 equiv)

  • Arylamine (e.g., aniline) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-halo-5-nitropyridine (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the arylamine (1.1 equiv) to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 5-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway and Experimental Design

To better understand the underlying principles and the practical execution of these comparative studies, the following diagrams have been generated.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 6-Halonitropyridine 6-Halonitropyridine Meisenheimer_Complex Meisenheimer Complex (Anionic) 6-Halonitropyridine->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Substituted_Product Substituted_Product Meisenheimer_Complex->Substituted_Product - Halide Ion Halide_Ion Halide_Ion Experimental_Workflow prep Prepare Stock Solutions (6-halonitropyridine & Nucleophile) react Initiate Reaction (Mix reactants, base, solvent) prep->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

References

Comparative Efficacy and Potency of a 6-chloro-N-methyl-3-nitropyridin-2-amine-based Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a 6-chloro-N-methyl-3-nitropyridin-2-amine-based inhibitor, specifically focusing on its efficacy and potency against key kinase targets. Due to the limited publicly available quantitative data for a broad range of inhibitors based on this specific scaffold, this guide will focus on a representative compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , and compare its targeted activity against other known inhibitors of the same kinases.

The inhibitor of interest has been identified as a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), and Ribosomal protein S6 kinase beta (p70S6Kβ).[1] These kinases are implicated in various cellular processes, including cell cycle regulation and stress responses, making them attractive targets for therapeutic intervention.

Quantitative Data Summary

While the specific IC50 values for N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine against its target kinases are not detailed in the primary publication, this section presents a comparative summary of the potency of other known inhibitors for MPS1, MAPKAPK2, and p70S6Kβ to provide a context for evaluating potential inhibitors based on the this compound scaffold.

Table 1: Comparison of Inhibitor Potency (IC50) Against MPS1 Kinase

InhibitorChemical ScaffoldIC50 (nM)
Mps1-IN-1Pyrrolopyridine367
Mps1-IN-2Pyrimidodiazepinone145
BAY 1161909Not Specified< 10
BAY 1217389Not Specified< 10
CFI-401870Not Specified3.1
AZ3146Not Specified35
NMS-P715Not Specified182

Table 2: Comparison of Inhibitor Potency (IC50/Ki) Against MAPKAPK2 (MK2)

InhibitorChemical ScaffoldIC50/Ki (nM)
MK2-IN-1Furan-2-carboxamide110 (IC50)
PF-3644022Not Specified3 (Ki)
CC-99677Chloropyrimidine156.3 (IC50)
CMPD1Not Specified330 (Ki)
MK2 inhibitor IIINot Specified8.5 (IC50)

Table 3: Comparison of Inhibitor Potency (IC50) Against p70S6Kβ

InhibitorChemical ScaffoldIC50 (nM)
PF-4708671Not Specified65000
Compound 2 (from a study)Chloronitropyridine derivative22

Signaling Pathways

The following diagrams illustrate the signaling pathways in which MPS1, MAPKAPK2, and p70S6Kβ are involved.

MPS1_Signaling_Pathway cluster_input Upstream Signals cluster_downstream Downstream Effects Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 Recruitment pMPS1 Activated MPS1 (p-MPS1) MPS1->pMPS1 KNL1 KNL1 pMPS1->KNL1 Phosphorylation MAD1_MAD2 MAD1/MAD2 Complex KNL1->MAD1_MAD2 Recruitment SAC Spindle Assembly Checkpoint (SAC) Activation MAD1_MAD2->SAC Anaphase Anaphase SAC->Anaphase Inhibition

Caption: MPS1 Signaling Pathway in Spindle Assembly Checkpoint.

Caption: MAPKAPK2 Signaling Pathway.

Caption: p70S6Kβ Signaling Pathway.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound against a target kinase. This protocol is based on a luminescence-based kinase assay, which measures the amount of ADP produced as a direct indicator of kinase activity.

In Vitro Kinase Inhibition Assay (Luminescence-based)

1. Principle:

This assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. The half-maximal inhibitory concentration (IC50) of a test compound is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.

2. Materials:

  • Recombinant human kinase (e.g., MPS1, MAPKAPK2, or p70S6Kβ)

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., this compound-based compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white, opaque assay plates

  • Plate reader with luminescence detection capabilities

3. Experimental Workflow:

Experimental_Workflow start Start reagent_prep Reagent Preparation: - Serial dilution of inhibitor - Kinase and substrate preparation start->reagent_prep plate_setup Plate Setup: - Add inhibitor/DMSO to wells - Add kinase solution reagent_prep->plate_setup pre_incubation Pre-incubation (10 min at RT) (for irreversible inhibitors, this step is critical) plate_setup->pre_incubation reaction_initiation Initiate Reaction: - Add ATP/substrate mix pre_incubation->reaction_initiation incubation Incubation (60 min at 30°C) reaction_initiation->incubation adp_detection ADP Detection: - Add ADP-Glo™ Reagent incubation->adp_detection signal_generation Signal Generation: - Add Kinase Detection Reagent adp_detection->signal_generation readout Read Luminescence signal_generation->readout data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 readout->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

4. Detailed Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor in the Kinase Assay Buffer to achieve the desired concentration range for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).

    • For potential irreversible inhibitors, a pre-incubation step of the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature is recommended before initiating the reaction.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection and Signal Generation:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Benchmarking new 6-chloro-N-methyl-3-nitropyridin-2-amine synthesis routes against established methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key chemical intermediates is paramount. This guide provides a comparative benchmark of established and novel synthesis routes for 6-chloro-N-methyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry.

This document outlines two primary pathways for the synthesis of the target compound. The established method relies on the direct nitration of 2,6-dichloropyridine, a process known for its use of harsh reagents. A newer, alternative route offers a potentially safer and more environmentally benign approach, proceeding through a 2,6-dihydroxy-3-nitropyridine intermediate. This guide presents a detailed comparison of these methods, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable route for their specific needs.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the crucial intermediate, 2,6-dichloro-3-nitropyridine, via both the established and a novel route. This data is essential for evaluating the efficiency and practicality of each method.

ParameterEstablished Route: Nitration of 2,6-DichloropyridineNew Route: Chlorination of 2,6-dihydroxy-3-nitropyridine
Starting Materials 2,6-Dichloropyridine, Nitrating Agent (e.g., HNO₃/H₂SO₄)2,6-dihydroxy-3-nitropyridine, Chlorinating Agent (e.g., POCl₃)
Yield 64.5% - 88.3%[1][2]92.1% - 92.9%[3]
Purity 95.5% - 99.5%[1][4]~99%[2][3]
Reaction Time 5 - 40 hours[1][4]6 - 8 hours[2][3]
Key Reagents Concentrated H₂SO₄, Fuming HNO₃ or KNO₃POCl₃ or (CCl₃)₂CO
Safety Considerations Use of highly corrosive and hazardous nitrating acids.Avoids harsh nitrating agents, but requires careful handling of chlorinating agents.

Synthesis Route Overviews

The two primary synthetic pathways to this compound are depicted below. Both routes converge on the key intermediate, 2,6-dichloro-3-nitropyridine, which is then subjected to a regioselective nucleophilic aromatic substitution with methylamine.

G cluster_0 Established Route cluster_1 New Route A 2,6-Dichloropyridine B Nitration (HNO3/H2SO4) A->B C 2,6-Dichloro-3-nitropyridine B->C I Regioselective Amination (Methylamine) C->I D 2-Nitroacetate + 2-Halogenated Acrylate E 1,4-Addition & Cyclization D->E F 2,6-Dihydroxy-3-nitropyridine E->F G Chlorination (POCl3) F->G H 2,6-Dichloro-3-nitropyridine G->H H->I J 6-chloro-N-methyl- 3-nitropyridin-2-amine I->J

Overall synthesis pathways for this compound.

The established route is more direct for the synthesis of the dichlorinated intermediate, while the new route involves more steps but utilizes less hazardous reagents in the initial stages.

Experimental Protocols

Established Route: Synthesis of 2,6-dichloro-3-nitropyridine via Nitration

This protocol is based on established literature procedures.

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 90%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining a low temperature.

  • To this mixture, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, heat the reaction mixture to 110-120°C for 30 hours.[1]

  • Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • The precipitated solid is filtered, washed with cold water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine.[3][4]

New Route: Synthesis of 2,6-dichloro-3-nitropyridine

This two-step protocol is adapted from patent literature, offering a safer alternative to traditional nitration.

Step 1: Synthesis of 2,6-dihydroxy-3-nitropyridine [2]

Materials:

  • Methyl 2-nitroacetate

  • Methyl 2-chloroacrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN)

  • N,N-Dimethylformamide (DMF)

  • Ammonia gas

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a four-neck flask, combine DMF, methyl 2-nitroacetate, methyl 2-chloroacrylate, and DBN.

  • Stir and heat the mixture at 60-65°C for 4 hours.

  • Introduce ammonia gas and continue stirring at 40-45°C for 4 hours.

  • Increase the temperature to 140-145°C and stir for 5 hours, allowing low-boiling substances to evaporate.

  • Cool the mixture, recover the solvent by reduced pressure distillation, and add MTBE.

  • Filter and dry the resulting solid to obtain 2,6-dihydroxy-3-nitropyridine.[2]

Step 2: Synthesis of 2,6-dichloro-3-nitropyridine [2]

Materials:

  • 2,6-dihydroxy-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane

Procedure:

  • In a four-neck flask, combine 1,2-dichloroethane, POCl₃, and 2,6-dihydroxy-3-nitropyridine.

  • Stir and heat the mixture at 80-82°C for 8 hours.

  • Cool the reaction mixture and slowly pour it into ice water.

  • Extract the product with 1,2-dichloroethane.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain 2,6-dichloro-3-nitropyridine.[2]

Final Step: Synthesis of this compound

This final step is common to both the established and new routes. The protocol described here is a representative procedure for the regioselective amination of 2,6-dichloro-3-nitropyridine.

G A 2,6-Dichloro-3-nitropyridine E Reaction at controlled temperature A->E B Methylamine B->E C Solvent (e.g., Methanol, Dioxane) C->E D Base (optional) (e.g., DIEA) D->E F Work-up and Purification E->F G This compound F->G

Experimental workflow for the amination step.

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Methylamine solution (e.g., in THF or water)

  • Solvent (e.g., methanol, 1,4-dioxane)

  • N,N-Diisopropylethylamine (DIEA) (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent in a reaction flask.

  • Add the methylamine solution to the stirring solution. The reaction is typically regioselective, with substitution occurring at the 2-position due to the electronic effects of the nitro group.[5][6]

  • If necessary, add a non-nucleophilic base such as DIEA to scavenge the HCl generated during the reaction.[7]

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as recrystallization or column chromatography to yield pure this compound.

Conclusion

Both the established and the new synthesis routes offer viable pathways to this compound. The choice between them will likely depend on the specific requirements of the researcher or organization. The established route is more atom-economical in terms of the number of steps to the key intermediate but involves hazardous nitrating agents. The new route, while longer, provides a potentially safer and more environmentally friendly alternative for the synthesis of 2,6-dichloro-3-nitropyridine, with reported higher yields and purity for this intermediate. The final amination step is a common feature and can be optimized for both routes to achieve high yields of the desired product. Researchers are encouraged to evaluate the safety, environmental impact, cost, and efficiency of each route in the context of their own laboratory and institutional guidelines.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from a 6-chloro-N-methyl-3-nitropyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a hypothetical kinase inhibitor, CNMP-Inhibitor 1 , derived from a 6-chloro-N-methyl-3-nitropyridin-2-amine scaffold. While comprehensive public data on a series of inhibitors from this specific scaffold is limited, this document serves as a practical template for profiling and comparing kinase inhibitor selectivity. The performance of CNMP-Inhibitor 1 is benchmarked against established kinase inhibitors, Imatinib and Dasatinib, using illustrative data to guide research and development efforts in assessing kinase inhibitor selectivity and potential off-target effects.

Quantitative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity (IC50 values) of CNMP-Inhibitor 1 against a panel of selected kinases, in comparison to the well-characterized inhibitors Imatinib and Dasatinib. Lower IC50 values indicate higher potency. This quantitative overview is crucial for assessing the selectivity profile of a lead compound.

Kinase TargetCNMP-Inhibitor 1 (Hypothetical IC50 in nM)Imatinib (Representative IC50 in nM)Dasatinib (Representative IC50 in nM)
ABL1 50251
KIT 751005
PDGFRA 15010010
SRC >10,000>10,0001
VEGFR2 2,500>10,00020
EGFR >10,000>10,00050
p38α (MAPK14) 8,000>10,00030
LCK >10,000>10,0002

Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the ABL1 signaling pathway, a primary target for both Imatinib and Dasatinib, and a hypothetical target for our lead compound, CNMP-Inhibitor 1. Understanding which pathways are modulated by an inhibitor is critical for predicting its therapeutic effects and potential toxicities.

G Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., PDGFR) ABL1 ABL1 Receptor_Tyrosine_Kinase->ABL1 activates RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway ABL1->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway ABL1->PI3K_AKT_mTOR_Pathway STAT_Pathway STAT Pathway ABL1->STAT_Pathway Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation PI3K_AKT_mTOR_Pathway->Cell_Proliferation STAT_Pathway->Cell_Proliferation Inhibitor CNMP-Inhibitor 1 Imatinib Dasatinib Inhibitor->ABL1

Caption: Simplified ABL1 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic workflow is essential for reliably determining the selectivity of a kinase inhibitor. The following diagram outlines a typical process, from initial high-throughput screening to in-depth cellular analysis.

G cluster_0 In Vitro Profiling cluster_1 Cellular & Proteomic Profiling HTS High-Throughput Screen (Single Concentration) IC50_Panel IC50 Determination (Dose-Response) HTS->IC50_Panel Identify Hits Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) IC50_Panel->Binding_Assay Confirm Direct Binding Kinobeads Chemical Proteomics (Kinobeads) IC50_Panel->Kinobeads Unbiased Off-Target ID Cell_Based_Assay Cellular Target Engagement (e.g., NanoBRET) Binding_Assay->Cell_Based_Assay Validate in Cells Phospho_Proteomics Phospho-Proteomics (Downstream Effects) Cell_Based_Assay->Phospho_Proteomics Assess Pathway Impact

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Conceptual Guide to Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following diagram illustrates the difference between a highly selective inhibitor and a multi-targeted inhibitor.

G cluster_0 Highly Selective Inhibitor cluster_1 Multi-Targeted Inhibitor Inhibitor_A Inhibitor A Target_Kinase_A Target Kinase Inhibitor_A->Target_Kinase_A Off_Target_1A Off-Target Kinase 1 Off_Target_2A Off-Target Kinase 2 Inhibitor_B Inhibitor B Target_Kinase_B Target Kinase Inhibitor_B->Target_Kinase_B Off_Target_1B Off-Target Kinase 1 Inhibitor_B->Off_Target_1B Off_Target_2B Off-Target Kinase 2

Caption: Conceptual difference between selective and multi-targeted inhibitors.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the assessment of kinase inhibitor cross-reactivity. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Kinase IC50 Determination (Luminescence-Based Assay)

This protocol describes a common method for determining the in vitro potency of a compound against a protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinases and their specific peptide substrates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP solution at a concentration close to the Km for each kinase.

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: In the wells of the assay plate, add the diluted test compound.

  • Enzyme Addition: Add the kinase and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase as a background control.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Protocol 2: Chemical Proteomics for Off-Target Identification (Kinobeads)

This protocol outlines a competitive binding experiment using "kinobeads" to identify the cellular targets of a kinase inhibitor in an unbiased manner.[2]

Materials:

  • Cell lines of interest.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).

  • Kinobeads: Sepharose beads coupled with a mixture of non-selective kinase inhibitors.[2]

  • Test compound at various concentrations.

  • Wash buffer.

  • Elution buffer.

  • Mass spectrometer.

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a native protein extract.

  • Competitive Binding: Incubate the cell lysate with various concentrations of the free test compound or DMSO as a control.

  • Affinity Enrichment: Add the kinobeads to the lysate and incubate to allow kinases not bound by the test compound to bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., using trypsin).

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the samples treated with the test compound versus the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the inhibitor.[2][3]

References

Assessing the Novelty of 6-chloro-N-methyl-3-nitropyridin-2-amine Derivatives: A Patent Literature Review and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the patent landscape reveals the emerging potential of 6-chloro-N-methyl-3-nitropyridin-2-amine derivatives as a promising scaffold for the development of novel kinase inhibitors. This guide provides a comparative analysis of a key patented derivative, its synthesis, and its biological activity against crucial cancer-related kinases, alongside an examination of alternative patented kinase inhibitors.

The quest for novel, potent, and selective kinase inhibitors is a continuous endeavor in the field of drug discovery, particularly in oncology. The this compound core has been identified as a valuable starting point for the synthesis of such inhibitors. This guide synthesizes information from patent literature and scientific publications to assess the novelty of these derivatives, focusing on their performance against key cellular signaling pathways.

Performance of a Patented this compound Derivative

A notable example from the literature, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which incorporates the core this compound moiety, has been evaluated for its inhibitory activity against several kinases implicated in cancer progression.[1] The targeted kinases include Monopolar Spindle 1 (MPS1), Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), and Ribosomal protein S6 kinase beta-1 (p70S6Kβ/S6K2).

DerivativeTarget KinaseActivity Data
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineMPS1Data not publicly available in the reviewed literature.
MAPKAPK2Data not publicly available in the reviewed literature.
p70S6Kβ/S6K2Data not publicly available in the reviewed literature.

Quantitative biological activity data for this specific patented derivative was not available in the public domain at the time of this review. The novelty lies in its design as a potential covalent inhibitor targeting a cysteine residue in the hinge region of these kinases.

Comparison with Alternative Patented Kinase Inhibitors

To contextualize the novelty of the this compound scaffold, it is essential to compare it with other patented kinase inhibitors that have different core structures.

Alternative Compound (Scaffold)Target Kinase(s)Reported IC50 ValuesPatent Reference (Example)
Pyrazolopyridine DerivativesCDK20.24 µM to 3.52 µMNot specified in the provided text.
N-phenylpyrimidin-2-amine DerivativesEGFR mutants, JAK3Not specified in the provided text.US9593098B2
Substituted N-phenylpyrimidin-2-amine AnalogsAxl kinaseNot specified in the provided text.US8901120B2
Rohitukine AnalogsCyclin-dependent kinasesNot specified in the provided text.US20160052915A1

Experimental Protocols

Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: [1]

This derivative was synthesized through a multi-step process. The key final step involves a regioselective nucleophilic aromatic substitution. 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and 2,6-dichloro-3-nitropyridine were dissolved in dry 1,4-dioxane. N,N-diisopropylethylamine (DIEA) was added to the solution, and the reaction mixture was heated to reflux for 26 hours. After cooling, the solvent was removed under vacuum to yield the final product. The synthesis of the precursor, 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was achieved via a Buchwald–Hartwig arylamination of 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline with benzophenone imine, followed by acid-promoted hydrolysis.

General Protocol for Kinase Inhibition Assay (Luminescence-Based):

A standard method to assess the inhibitory activity of compounds against kinases involves measuring the amount of ATP remaining after the kinase reaction.

  • Compound Preparation: The test compounds are typically serially diluted to create a range of concentrations.

  • Kinase Reaction: The kinase, a specific peptide substrate, and the test compound are incubated together in a reaction buffer.

  • ATP Detection: After a set incubation period, an ATP detection reagent is added, which generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound. The IC50 value, the concentration of the inhibitor at which 50% of the enzyme's activity is blocked, is then calculated.

Signaling Pathways and Experimental Workflows

The kinases targeted by the this compound derivative are integral to cell cycle regulation, stress and inflammatory responses, and cell growth and survival.

MPS1 Kinase Signaling Pathway:

MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[2][3][4][5][6] Its activation is dependent on autophosphorylation.[3] Inhibition of MPS1 can lead to premature exit from mitosis and aneuploidy, making it an attractive target for cancer therapy.

MPS1_Signaling_Pathway cluster_input Mitotic Stress cluster_pathway Spindle Assembly Checkpoint (SAC) Activation cluster_output Cellular Outcome Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 recruits & activates Mad2 Mad2 MPS1->Mad2 activates BubR1 BubR1 MPS1->BubR1 activates APC_C APC/C Mad2->APC_C inhibits BubR1->APC_C inhibits Mitotic Arrest Mitotic Arrest APC_C->Mitotic Arrest maintains Chromosome Segregation Chromosome Segregation Mitotic Arrest->Chromosome Segregation prevents premature MAPKAPK2_Signaling_Pathway cluster_input Stimuli cluster_pathway p38 MAPK Cascade cluster_output Cellular Response Stress/Cytokines Stress/Cytokines p38_MAPK p38 MAPK Stress/Cytokines->p38_MAPK activates MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylates & activates Downstream Substrates Downstream Substrates MAPKAPK2->Downstream Substrates Inflammation/Apoptosis Inflammation/Apoptosis Downstream Substrates->Inflammation/Apoptosis regulates p70S6K_Signaling_Pathway cluster_input Input Signals cluster_pathway PI3K/AKT/mTOR Pathway cluster_output Cellular Outcomes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates & activates S6 S6 p70S6K->S6 phosphorylates Protein Synthesis Protein Synthesis S6->Protein Synthesis promotes Cell Growth Cell Growth Protein Synthesis->Cell Growth Experimental_Workflow cluster_synthesis Synthesis of Derivative cluster_assay Kinase Inhibition Assay Start Starting Materials: 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine 2,6-dichloro-3-nitropyridine Reaction Nucleophilic Aromatic Substitution (DIEA, 1,4-dioxane, reflux) Start->Reaction Purification Purification Reaction->Purification Product Final Derivative Purification->Product Compound_Prep Compound Dilution Product->Compound_Prep Testing Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound_Prep->Kinase_Reaction Detection Luminescence Detection Kinase_Reaction->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 6-chloro-N-methyl-3-nitropyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 6-chloro-N-methyl-3-nitropyridin-2-amine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals. The disposal of this chemical is governed by federal and state regulations, and it is imperative to follow the guidelines established by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety Considerations

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tight-sealing safety goggles or a face shield.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[5]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][5]

Quantitative Data Summary

The following table summarizes the hazard classifications for a closely related compound, 2-Amino-6-chloro-3-nitropyridine, which should be considered as potential hazards for this compound.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation[2][4]
Serious Eye Irritation2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation[2][3][4]
Acute Toxicity (Oral)4H302: Harmful if swallowed[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[6][7] It is crucial to adhere to the Resource Conservation and Recovery Act (RCRA) regulations and your institution's specific protocols.[8][9][10]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste.[11][12]

    • Do not dispose of this chemical in regular trash or down the drain.[6][13]

  • Containerization:

    • Use a suitable, leak-proof, and chemically compatible container for the waste.[11] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[6]

    • Ensure the container is in good condition with a secure lid.[11]

    • Keep the waste container closed except when adding more waste.[11]

  • Labeling:

    • Label the waste container clearly with a hazardous waste tag provided by your EHS department as soon as the first waste is added.[6][12]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

      • The words "Hazardous Waste".[6][11]

      • The date of waste generation.[6]

      • The name and contact information of the principal investigator and the laboratory location (building and room number).[6]

      • An accurate estimation of the quantity of the waste.[6]

      • Checkmarks for the appropriate hazard pictograms (e.g., irritant).[6]

  • Storage:

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.[2][4]

    • Segregate the waste from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

    • Store the container in a cool, dry place away from heat and ignition sources.[4]

  • Disposal Request and Pickup:

    • Once the container is full or the waste is ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6][12]

    • Follow the specific procedures outlined by your EHS for scheduling a pickup.

    • Do not transport hazardous waste outside of your laboratory. Only trained EHS personnel should handle the transportation of hazardous waste.[12]

Disposal of Contaminated Materials

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the defaced container may be disposed of as regular trash, but it is best to consult with your EHS department.[11][12]

  • Contaminated Labware and Debris: Any labware, such as glassware or pipette tips, and other materials (e.g., absorbent pads used for a spill) contaminated with this chemical must be disposed of as hazardous waste.[11][12] Place these items in a designated, labeled hazardous waste container.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_contain Containment cluster_label Labeling cluster_storage Storage & Disposal A Identify Waste Chemical: This compound B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Select a Compatible Hazardous Waste Container B->C D Affix EHS Hazardous Waste Label C->D E Add Waste to Container D->E F Complete Label Information: Full Chemical Name, Date, PI Info E->F G Store Container in a Designated, Secure, and Ventilated Area F->G H Submit Waste Pickup Request to EHS G->H I Await Pickup by Authorized EHS Personnel H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines as the primary source of information.

References

Personal protective equipment for handling 6-chloro-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 6-chloro-N-methyl-3-nitropyridin-2-amine, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling related chemical structures, including nitropyridines and chlorinated aromatic amines, ensuring a comprehensive approach to safety.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required and recommended PPE.

Protection Level Equipment Specifications & Rationale
Primary (Mandatory) Eye ProtectionChemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or exothermic reactions.[1][2]
Hand ProtectionDouble-gloving is recommended. Use chemical-resistant outer gloves (e.g., nitrile or neoprene) over inner gloves.[1][3][4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[1]
Body ProtectionA flame-resistant lab coat, fully buttoned, is required.[1] For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[2][3]
FootwearClosed-toe, closed-heel shoes made of a non-porous material are mandatory.[1]
Secondary (Task-Dependent) Respiratory ProtectionFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][5][6] Annual fit testing and medical evaluation are necessary for respirator users.[1]

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Engineering Controls:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

2. Handling Practices:

  • Avoid the formation of dust and aerosols.[5][7]

  • Do not get the substance in eyes, on skin, or on clothing.[5]

  • Wash hands thoroughly after handling.[5][8]

  • Do not eat, drink, or smoke in the laboratory.[7][8]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

III. Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency Procedures:

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Remove contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][9] Seek immediate medical attention.[6][9]

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][8] Do not release into the environment.[5]

IV. Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Procedures B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Weigh & Handle Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Hazardous Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-methyl-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-methyl-3-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.